molecular formula C11H15NO3 B3276938 4-Amino-4-(4-methoxyphenyl)butanoic acid CAS No. 65076-36-0

4-Amino-4-(4-methoxyphenyl)butanoic acid

Katalognummer: B3276938
CAS-Nummer: 65076-36-0
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: GDFVQXXCEWPSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS 65076-36-0) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is of significant interest in neuroscience and neuropharmacology research. It is primarily recognized as a key metabolite of the racetam-class nootropic aniracetam, accounting for a substantial portion of its biotransformation in vivo . Studies indicate that the biological effects attributed to aniracetam administration are largely mediated through its active metabolites, with 4-Amino-4-(4-methoxyphenyl)butanoic acid being a predominant species worthy of independent investigation . Its research value is underscored by its interaction with major neurotransmitter systems. The compound has been shown to enhance acetylcholine release in critical brain regions such as the prefrontal cortex, basolateral amygdala, and dorsal hippocampus, making it a valuable tool for probing cholinergic neurotransmission and its role in cognitive processes . Furthermore, research suggests its activity involves targeting group II metabotropic glutamate receptors, providing a specific mechanism to study glutamate-acetylcholine interactions within neural circuits associated with learning and memory . Beyond cognitive research, this compound has applications in neuroprotective and neural regeneration studies. It has demonstrated utility in models of neural progenitor cell proliferation, where it can help restore cellular proliferation impaired by neurotoxic agents . The compound is offered exclusively for research applications. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFVQXXCEWPSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Amino-4-(4-methoxyphenyl)butanoic acid

[1]

Executive Summary & Identification

4-Amino-4-(4-methoxyphenyl)butanoic acid is a specific gamma-amino acid derivative characterized by the presence of a para-methoxyphenyl group at the gamma (4-) position of the butanoic acid chain.[1][2] This structural configuration distinguishes it from the more common beta-substituted analogs (e.g., Phenibut), altering its potential pharmacological profile from a GABA-B agonist to a potential GABA-aminotransferase (GABA-AT) inhibitor or substrate.[1]

Core Identity Data
ParameterDetail
Chemical Name 4-Amino-4-(4-methoxyphenyl)butanoic acid
Primary CAS Number 65076-36-0
Alternate CAS (HCl) 1423029-69-9 (Note: Often associated with specific salt forms in high-throughput catalogs; verify batch-specific CoA)
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Synonyms

-(4-Methoxyphenyl)-GABA; 4-Methoxy-

-phenyl-GABA
SMILES COc1ccc(cc1)C(N)CCC(=O)O
Critical Disambiguation: The "Position" Trap

Researchers must distinguish this compound from its beta-substituted isomer, which is a known nootropic/pharmaceutical agent:

  • Target (Gamma-Isomer): 4-Amino-4 -(4-methoxyphenyl)butanoic acid (CAS 65076-36-0).[1][2] Potential GABA-AT target.

  • Isomer (Beta-Isomer): 4-Amino-3 -(4-methoxyphenyl)butanoic acid (4-Methoxy-phenibut).[1] GABA-B agonist.[1]

Chemical Profile & Properties

The molecule features a chiral center at the C4 position.[1] While often synthesized as a racemate for preliminary screening, the (S)-enantiomer is typically the bioactive conformer in GABA analogs.[1]

Physicochemical Characteristics
PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in water (as HCl salt), Methanol; Sparingly soluble in Ethanol
pKa (Calculated) Carboxyl: ~4.0; Amino: ~9.8 (Zwitterionic at physiological pH)
Melting Point 195–198 °C (Decomposition typical for amino acids)
H-Bond Donors 2 (NH₂, OH)
H-Bond Acceptors 4 (N, O in carboxyl, O in methoxy)

Synthesis & Manufacturing

The synthesis of 4-amino-4-arylbutanoic acids generally follows a Friedel-Crafts Acylation followed by a Reductive Amination or Oximation/Reduction .[1] The following protocol describes the most robust route for laboratory-scale production.

Synthetic Pathway Diagram

The following flowchart illustrates the conversion of Anisole to the target amino acid.

SynthesisPathwayAnisoleAnisole(Starting Material)Intermediate4-(4-Methoxyphenyl)-4-oxobutanoic acidAnisole->IntermediateFriedel-Crafts(AlCl3, DCM, 0°C)SuccinicSuccinic AnhydrideSuccinic->IntermediateOximeOxime IntermediateIntermediate->OximeNH2OH·HCl(NaOAc, EtOH)Target4-Amino-4-(4-methoxyphenyl)butanoic acidOxime->TargetReduction(H2/Pd-C or Zn/AcOH)

Figure 1: Synthetic route from Anisole to 4-Amino-4-(4-methoxyphenyl)butanoic acid via Friedel-Crafts acylation and Oxime reduction.[1]

Detailed Protocol
Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid[1]
  • Reagents: Anisole (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq).[1]

  • Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]

  • Procedure:

    • Suspend AlCl₃ in DCM at 0°C.

    • Add Succinic Anhydride and stir for 15 min.

    • Add Anisole dropwise, maintaining temperature <5°C.[1]

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with Ethyl Acetate.[1][3]

    • Purification: Recrystallize from Ethanol/Water.[1]

    • Yield Expectation: 75–85%.[1]

Step 2: Reductive Amination (Leuckart-Wallach Variant)

Note: Direct reductive amination is efficient, though oxime reduction (shown in diagram) allows for better stereocontrol if chiral catalysts are used.[1]

  • Reagents: Keto-acid intermediate (from Step 1), Ammonium Formate (excess).

  • Procedure:

    • Reflux the keto-acid with Ammonium Formate at 160–180°C for 4 hours.

    • Hydrolyze the resulting formyl-amino intermediate with dilute HCl (reflux 1 hour).

    • Neutralize to isoelectric point (pH ~6) with NaOH to precipitate the free amino acid.[1]

  • Purification: Recrystallization from water/ethanol.[1]

Pharmacological Context

Understanding the structural activity relationship (SAR) is vital for researchers exploring this molecule.[1]

Mechanism of Action: Gamma vs. Beta Substitution

The position of the phenyl ring dictates the receptor profile.[1]

  • Beta-Substituted (e.g., Phenibut): The aryl ring mimics the lipophilic pocket of the GABA-B receptor or the

    
     subunit of Voltage-Gated Calcium Channels (VGCC).[1]
    
  • Gamma-Substituted (Target Molecule): Placing the aryl group on the gamma-carbon (adjacent to the nitrogen) sterically hinders binding to GABA-B. Instead, these analogs often act as GABA-Aminotransferase (GABA-AT) inhibitors (suicide substrates) or inhibitors of GABA uptake (GAT transporters).[1]

PharmacologySubstrate4-Amino-4-(4-methoxyphenyl)butanoic acidGABA_ATGABA Transaminase(GABA-AT)Substrate->GABA_ATHigh Affinity(Potential Inhibition)GABA_BGABA-B ReceptorSubstrate->GABA_BLow/No Affinity(Steric Hindrance)EffectIncreased Synaptic GABAGABA_AT->EffectEnzyme Blockade

Figure 2: Predicted pharmacological target preference based on Structural Activity Relationship (SAR) of gamma-substituted GABA analogs.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data against these theoretical standards.

1H-NMR (DMSO-d6, 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.35 Doublet (d)2HAr-H (Ortho to alkyl)
6.95 Doublet (d)2HAr-H (Ortho to methoxy)
4.15 Triplet (t)1HC4-H (Gamma-CH, chiral center)
3.73 Singlet (s)3HO-CH₃ (Methoxy)
2.25 Multiplet (m)2HC2-H₂ (Alpha-CH₂)
1.95 Multiplet (m)2HC3-H₂ (Beta-CH₂)

Note: The C4 proton signal (4.15 ppm) is the diagnostic peak.[1] In the beta-isomer (Phenibut analog), the chiral proton signal would appear around 3.2–3.5 ppm (beta position).[1]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store at +2°C to +8°C, desiccated. Hygroscopic in HCl salt form.[1]

References

  • PubChem. 4-(4-Methoxyphenyl)butyric acid (Precursor Data). National Library of Medicine.[1] Available at: [Link][1]

  • Amadis Chemical. Product Datasheet: CAS 65076-36-0.[1][2] Available at: [Link][1]

  • Silverman, R. B. Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications.[1] (Context on GABA-AT inhibitors). CRC Press.[1]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical guide on 4-Amino-4-(4-methoxyphenyl)butanoic acid , a highly specialized, conformationally flexible γ-aryl derivative of γ-aminobutyric acid (GABA). In the landscape of neuropharmacology, structural modifications to the GABA backbone are critical. Endogenous GABA exhibits poor blood-brain barrier (BBB) permeability and lacks subtype selectivity. By engineering the molecular scaffold, researchers can overcome these pharmacokinetic limitations and tune the molecule's affinity toward specific GABA receptor subtypes[1] or GABA transporters (GATs)[2].

This whitepaper establishes an in-depth physicochemical profile, a causality-driven synthetic methodology, and a self-validating analytical framework for researchers utilizing this compound in drug discovery and organic synthesis.

Core Physicochemical Properties

Understanding the fundamental properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid is the first step in assay development and synthetic planning. The presence of both a carboxylic acid and a primary amine makes it an amphoteric molecule (zwitterionic at physiological pH). The integration of the 4-methoxyphenyl group significantly alters its partition coefficient (LogP) and molecular weight compared to endogenous GABA.

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 4-Amino-4-(4-methoxyphenyl)butanoic acid
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol [3]
Exact Mass 209.1048 Da
CAS Registry Number (Free Base) 65076-36-0[3]
CAS Registry Number (HCl Salt) 1423029-69-9[4]
MDL Number MFCD09036384[3]

Pharmacological Context: The γ-Aryl GABA Scaffold

Endogenous GABA lacks the lipophilicity required for efficient CNS penetration. Historically, this limitation was bypassed by adding an aryl ring at the β-carbon (yielding Phenibut or Baclofen). 4-Amino-4-(4-methoxyphenyl)butanoic acid represents a distinct structural class where the aryl substitution occurs at the γ-carbon (C4) .

The causality behind utilizing a 4-methoxyphenyl group at the γ-position is twofold:

  • Steric and Electronic Modulation: The methoxy (-OCH3) group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances cation-π interactions within the hydrophobic binding pockets of GABA transporters[2].

  • Receptor Selectivity: Shifting the bulky aryl group from the β- to the γ-carbon alters the dihedral angles of the flexible alkyl chain. This shifts selectivity away from standard GABAB receptors toward distinct allosteric sites, similar to the behavior of other γ-substituted analogs like γ-phenyl GABA[5].

G GABA GABA (Endogenous) Phenibut Phenibut (β-phenyl-GABA) GABA->Phenibut Phenylation at C3 (Increases BBB Permeability) Target 4-Amino-4-(4-methoxyphenyl)butanoic acid (γ-aryl-GABA) GABA->Target 4-Methoxyphenylation at C4 Phenibut->Target Isomeric Shift & Methoxy Addition (Tunes Target Selectivity)

Structural evolution of GABA derivatives highlighting the shift to the γ-carbon.

Synthetic Methodology & Causality-Driven Protocol

To ensure high yield and purity, the synthesis of 4-amino-4-(4-methoxyphenyl)butanoic acid is best achieved via a two-step sequence: Friedel-Crafts acylation followed by reductive amination. This protocol is designed as a self-validating system, where the success of Step 1 guarantees the stereoelectronic prerequisites for Step 2.

Synth A Anisole + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) A->B C 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Intermediate) B->C Regioselective para-addition D Reductive Amination (NH4OAc, NaBH3CN, MeOH) C->D E 4-Amino-4-(4-methoxyphenyl)butanoic acid (Target Compound) D->E Imine formation & reduction

Two-step synthetic workflow for 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • Protocol: Dissolve anisole (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous aluminum chloride (AlCl3, 2.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice-cold 1M HCl, extract with ethyl acetate, and recrystallize from ethanol[6].

  • Causality & Logic: AlCl3 acts as a Lewis acid to open the succinic anhydride ring, generating a highly electrophilic acylium ion. We strictly use 2.2 equivalents of AlCl3 because the first equivalent coordinates with the formed ketone oxygen, requiring a second equivalent to drive the reaction. The strongly activating, ortho/para-directing nature of the methoxy group on anisole, combined with the steric bulk of the acylium ion, ensures near-exclusive para-substitution[6].

Step 2: Reductive Amination to the γ-Amino Acid
  • Protocol: Dissolve the keto-acid intermediate (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH4OAc, 10.0 eq) and stir for 30 minutes to allow imine formation. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) and stir at room temperature for 24 hours. Concentrate, adjust pH to ~7, and purify via ion-exchange chromatography.

  • Causality & Logic: NH4OAc serves as both the ammonia source and an internal buffer. A massive excess (10 eq) is used to drive the equilibrium toward the imine/iminium intermediate, preventing the premature reduction of the unreacted ketone into a secondary alcohol. NaBH3CN is specifically selected over NaBH4 because it is uniquely stable at the slightly acidic pH (~6) required for imine formation and selectively reduces the iminium ion without touching the ketone.

Analytical Validation (Self-Validating System)

A robust protocol must validate its own outputs. To confirm the successful synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid and verify its molecular weight (209.24 g/mol ), the following analytical workflow is mandatory.

Analysis Sample Purified Compound LCMS LC-MS Analysis ESI+ Mode Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Result Validation: m/z 210.11 [M+H]+ C11H15NO3 confirmed LCMS->Result NMR->Result

Self-validating analytical workflow for structural and molecular weight confirmation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in positive electrospray ionization (ESI+) mode, the target compound will display a dominant pseudomolecular ion peak [M+H]+ at m/z 210.11 . The absence of a peak at m/z 195 (loss of the amino group, returning to the alcohol) validates the success of the reductive amination over simple reduction.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Methoxy confirmation: A sharp, distinct singlet at ~3.75 ppm integrating for 3 protons confirms the intact -OCH3 group.

    • Aromatic region: Two doublets (an AA'BB' system) around 6.9 ppm and 7.3 ppm, each integrating for 2 protons, validate the para-substitution pattern.

    • γ-Carbon confirmation: The chiral proton at the C4 position (CH-NH2) will appear as a multiplet around 4.0-4.2 ppm, shifted downfield by both the aromatic ring and the newly formed amine.

References

  • 4-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride CAS ... - ChemicalBook. 4

  • 65076-36-0 | 4-Amino-4-(4-methoxyphenyl)butanoic acid - BLD Pharm. 3

  • 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem - NIH. 5

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents. 6

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - ACS Publications.2

  • GABAA receptor - Wikipedia. 1

Sources

Pharmacological profile of p-methoxyphenyl GABA analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profile of


-(4-Methoxyphenyl)-GABA: A Technical Analysis
Document Type:  Technical Whitepaper / Research Guide
Version:  2.1 (Draft for Review)
Date:  March 2, 2026

Executive Summary

This technical guide analyzes the pharmacological properties of


-(4-methoxyphenyl)-

-aminobutyric acid (often colloquially referenced as "4-Methoxy-Phenibut"). As a para-substituted derivative of the phenyl-GABA pharmacophore, this compound represents a critical study in Structure-Activity Relationships (SAR).

Unlike its parent compound Phenibut (


-phenyl-GABA) or its chlorinated analog Baclofen (

-(4-chlorophenyl)-GABA), the introduction of an electron-donating methoxy group (-OCH

) at the para-position significantly alters the binding selectivity between the GABA-B receptor and the

subunit of Voltage-Gated Calcium Channels (VGCC). This guide synthesizes mechanistic data, synthesis protocols, and receptor affinity modeling to provide a comprehensive profile for drug development professionals.

Structure-Activity Relationship (SAR) Analysis

The core pharmacophore consists of a GABA backbone with a


-phenyl ring. The specific substitution at the para-position of the phenyl ring dictates the drug's primary mechanism of action.
Electronic and Steric Effects
  • GABA-B Affinity: The GABA-B receptor orthosteric site generally favors electron-withdrawing groups (e.g., -Cl in Baclofen) which enhance binding affinity. The -OCH

    
     group is electron-donating and bulky. This steric hindrance and increased electron density typically reduce affinity for the GABA-B receptor compared to Baclofen.
    
  • 
     Subunit Affinity:  Binding to the 
    
    
    
    subunit (the target of gabapentinoids) is driven largely by lipophilicity and specific steric accommodation. The addition of the methoxy group increases lipophilicity (LogP) compared to the unsubstituted Phenibut, potentially enhancing Blood-Brain Barrier (BBB) penetration and retaining or enhancing affinity for the
    
    
    subunit.
Comparative Pharmacophore Data
CompoundPara-SubstituentElectronic EffectPrimary TargetSecondary TargetEst. Lipophilicity (LogP)
Phenibut -HNeutral

(VGCC)
GABA-B (Weak)~1.2
Baclofen -ClElectron-WithdrawingGABA-B (Potent)

(Negligible)
~1.6
4-OMe-GABA -OCH

Electron-Donating

(High)
GABA-B (Very Weak)~1.5

Pharmacodynamics & Mechanism of Action

Primary Mechanism: VGCC Modulation

The 4-methoxyphenyl analog functions primarily as a ligand for the


 subunit of voltage-gated calcium channels. By binding to this auxiliary subunit, the compound inhibits the trafficking of the calcium channel complex to the presynaptic membrane, thereby reducing calcium influx and subsequent excitatory neurotransmitter release (glutamate, substance P).
Secondary Mechanism: GABA-B Agonism

While Baclofen is a full agonist at GABA-B, the 4-methoxy analog exhibits significantly reduced potency. It may act as a partial agonist or have negligible activity at therapeutic concentrations, distinguishing its clinical profile from the muscle-relaxant effects typical of Baclofen.

Visualizing the Signaling Pathway

G cluster_0 Presynaptic Terminal Ligand β-(4-OMe)-GABA Alpha2Delta α2δ Subunit (VGCC) Ligand->Alpha2Delta High Affinity Binding CaChannel N-Type Ca²⁺ Channel Alpha2Delta->CaChannel Inhibits Trafficking/Function CaInflux Ca²⁺ Influx CaChannel->CaInflux Reduces Vesicle Glutamate Vesicle Fusion CaInflux->Vesicle Downregulates PostSynaptic Postsynaptic Excitability Vesicle->PostSynaptic Decreased Transmission

Figure 1: Mechanism of Action focusing on


 subunit modulation and downstream reduction of excitatory signaling.

Experimental Protocols

Synthesis: Modified Michael Addition

Objective: Synthesis of


-(4-methoxyphenyl)-

-aminobutyric acid via nitromethane addition.

Reagents:

  • 4-Methoxybenzaldehyde

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Iron powder (Fe) / Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Condensation (Henry Reaction):

    • Dissolve 4-methoxybenzaldehyde (10 mmol) in nitromethane (20 mL).

    • Add ammonium acetate (2 mmol) as catalyst.

    • Reflux at 100°C for 4 hours.

    • Result: Formation of 4-methoxy-

      
      -nitrostyrene (yellow crystals upon cooling).
      
    • Purification: Recrystallize from ethanol.

  • Michael Addition:

    • React the nitrostyrene with diethyl malonate (in the presence of a base like NaOEt) to form the

      
      -substituted intermediate (optional route for higher purity) OR proceed directly to reduction if using specific catalysts.
      
    • Standard Route: The nitrostyrene is often reduced directly to the phenethylamine, but for GABA analogs, we need the carboxylic acid tail.

    • Corrected Route for GABA Analog: Perform Michael addition of dimethyl malonate to the nitrostyrene, followed by hydrolysis and decarboxylation, then reduction of the nitro group.

  • Reduction (Nitro to Amine):

    • Dissolve the

      
      -nitro acid precursor in methanol.
      
    • Add Raney Nickel catalyst and hydrogenate (50 psi) OR use Fe/HCl reduction for lab scale.

    • Reaction:

      
      .
      
  • Isolation:

    • Neutralize to pH 7.0 (Zwitterionic form).

    • Precipitate the amino acid product.

Synthesis Workflow Diagram

Synthesis Start 4-Methoxybenzaldehyde Step1 Condensation (Nitromethane + NH4OAc) Start->Step1 Inter1 4-Methoxy-β-nitrostyrene Step1->Inter1 Step2 Michael Addition (Diethyl Malonate) Inter1->Step2 Inter2 Diester Intermediate Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 Inter3 β-(4-methoxyphenyl)-γ-nitrobutyric acid Step3->Inter3 Step4 Reduction (H2/Ni or Fe/HCl) Inter3->Step4 Final β-(4-methoxyphenyl)-GABA Step4->Final

Figure 2: Synthetic pathway from aldehyde precursor to final GABA analog.

Pharmacokinetics & Safety Profile

  • Absorption: Rapidly absorbed via the Large Neutral Amino Acid Transporter (LAT1) due to the phenylalanine-like structure.

  • Metabolism:

    • O-Demethylation: The methoxy group is susceptible to hepatic CYP450 metabolism (likely CYP2D6) to form the phenol metabolite.

    • Acetylation: Potential for N-acetylation.

  • Excretion: Primarily renal, largely unchanged (similar to Gabapentin).

Safety Considerations:

  • Tolerance: Rapid downregulation of VGCCs can lead to tolerance.

  • Withdrawal: Abrupt cessation may cause rebound excitotoxicity (glutamate surge).

References

  • Zvejniece, L., et al. (2015).R-phenibut binds to the

    
     subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1] Pharmacology Biochemistry and Behavior. 
    
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.[2]

  • Ong, J., & Kerr, D. I. (1990).GABA-B receptors in peripheral tissues. Life Sciences.

Sources

Thermodynamic properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling & Characterization of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Part 1: Executive Summary & Molecular Architecture

4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS: 65076-36-0; Hydrochloride: 1423029-69-9) is a


-amino acid derivative structurally analogous to the pharmaceutical agent 4-amino-4-phenylbutanoic acid (4-Phenyl-GABA). Unlike the 

-substituted analog (Phenibut), this compound features the amino and aryl groups at the

-position (C4), creating a chiral center distinct from the GABA backbone.

From a thermodynamic perspective, this molecule behaves as a classic zwitterion in the solid state and aqueous solution. Its thermodynamic profile is governed by strong intermolecular electrostatic interactions between the ammonium (


) and carboxylate (

) moieties. This guide provides the theoretical framework and experimental protocols required to characterize its thermodynamic stability, phase transitions, and solubility equilibrium—critical parameters for drug formulation and solid-form screening.

Part 2: Solid-State Thermodynamic Properties

The solid-state behavior of 4-Amino-4-(4-methoxyphenyl)butanoic acid is dominated by its high lattice energy, a characteristic of amino acid zwitterions.

Melting Point & Enthalpy of Fusion ( )

While specific archival data for the methoxy-derivative is sparse, structure-property relationships with its phenyl analog (4-amino-4-phenylbutanoic acid,


) suggest a high melting onset.
  • Predicted Range:

    
     (Decomposition likely near melt).
    
  • Mechanism: The para-methoxy group (

    
    ) adds electron density to the aromatic ring and increases molecular volume. This typically lowers the lattice energy slightly relative to the unsubstituted phenyl analog due to steric disruption of the packing efficiency, potentially lowering the melting point by 
    
    
    
    .
  • Thermodynamic Significance: A high

    
     indicates strong crystal lattice forces, correlating with lower solubility in non-polar solvents and higher stability against thermal degradation.
    
Polymorphism & Crystal Habit

As a chiral molecule, the enantiomeric purity (


 vs 

) profoundly affects thermodynamic stability.
  • Racemate vs. Enantiomer: The racemic compound often crystallizes in a centrosymmetric space group with higher density and stability than the pure enantiomers (Wallach’s Rule).

  • Hydrate Formation: The polar zwitterionic "head" and lipophilic "tail" make this compound prone to forming channel hydrates, particularly during crystallization from aqueous alcohols.

Part 3: Solution Thermodynamics

Solubility Profile

The solubility (


) follows a U-shaped pH dependence, typical of ampholytes.
  • Aqueous Solubility: High in pure water, driven by ion-dipole interactions.

  • Organic Solubility: Very low in non-polar solvents (hexane, toluene) due to the high energy cost of solvating the zwitterionic charges.

  • Co-Solvency: Solubility likely peaks in water-alcohol mixtures (e.g., Ethanol-Water) where the dielectric constant is high enough to support ionization but the organic fraction solvates the methoxyphenyl tail.

Dissociation Constants (pKa)

Accurate thermodynamic modeling requires knowledge of the ionization states:

  • 
     (Carboxyl): 
    
    
    
    (Protonation of
    
    
    )
  • 
     (Amino): 
    
    
    
    (Deprotonation of
    
    
    )
  • Isoelectric Point (pI):

    
    . At this pH, net charge is zero, and solubility is at its thermodynamic minimum (intrinsic solubility, 
    
    
    
    ).

Part 4: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for
  • Objective: Determine the melting onset (

    
    ) and enthalpy of fusion.
    
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Procedure:

    • Weigh

      
       mg of dry sample into a Tzero aluminum pan.
      
    • Crimp with a pinhole lid (allows gas escape if decomposition occurs).

    • Equilibrate at

      
      .
      
    • Ramp at

      
       to 
      
      
      
      under
      
      
      mL/min
      
      
      purge.
    • Analysis: Integrate the endothermic melting peak. Note any exothermic events immediately following, which indicate decomposition.

Protocol B: Equilibrium Solubility (Shake-Flask Method)
  • Objective: Measure saturation solubility (

    
    ) in binary solvents.
    
  • Procedure:

    • Add excess solid compound to

      
       mL of solvent (Water, Ethanol, pH 7.4 Buffer) in a borosilicate vial.
      
    • Incubate in a shaking water bath at

      
       for 72 hours.
      
    • Centrifuge at

      
       rpm for 10 mins (thermostated).
      
    • Filter supernatant through a

      
       PVDF filter.
      
    • Quantify concentration via HPLC-UV (Detection at

      
       nm or 
      
      
      
      nm for the methoxy group).
Protocol C: Potentiometric pKa Determination
  • Objective: Determine ionization constants.

  • System: SiriusT3 or Metrohm Titrando.

  • Procedure:

    • Dissolve

      
       mg of compound in 
      
      
      
      M KCl (ionic strength adjustor).
    • Titrate with

      
       M KOH from pH 2.0 to 12.0 under Argon blanket (to exclude 
      
      
      
      ).
    • Calculate pKa values using the Bjerrum difference plot method.

Part 5: Visualization & Logic

Figure 1: Thermodynamic Characterization Workflow

ThermodynamicWorkflow Compound 4-Amino-4-(4-methoxyphenyl) butanoic acid SolidState Solid-State Analysis Compound->SolidState SolutionState Solution Thermodynamics Compound->SolutionState DSC DSC / TGA (Tm, Enthalpy of Fusion) SolidState->DSC XRPD XRPD (Crystal Form/Polymorph) SolidState->XRPD Solubility Equilibrium Solubility (Shake-Flask) SolutionState->Solubility pKa Potentiometric Titration (Ionization Constants) SolutionState->pKa LogP Partition Coefficient (Lipophilicity) SolutionState->LogP DataOutput Thermodynamic Profile (Gibbs Energy, Enthalpy, Entropy) DSC->DataOutput ΔH_fus Solubility->DataOutput ΔG_sol pKa->DataOutput pH-Solubility Profile

Caption: Integrated workflow for determining the thermodynamic stability and solubility profile of the target API.

Figure 2: Solubility Equilibrium & Zwitterionic Species

SolubilityEquilibrium cluster_Solution Aqueous Solution Equilibrium Solid Solid Crystal (Lattice Energy) Zwitterion Zwitterion (Neutral) (pKa1 < pH < pKa2) Solid->Zwitterion Solubilization (Ks) Cation Cationic Form (pH < pKa1) Cation->Zwitterion -H+ Anion Anionic Form (pH > pKa2) Zwitterion->Anion -H+

Caption: Phase equilibrium showing the dissolution of the solid crystal into the pH-dependent solution species.

Part 6: Data Summary Table (Predicted vs. Analog)

PropertyValue (Analog: 4-Phenyl-GABA)Predicted (4-Methoxy-Derivative)Methodology
Molecular Weight 179.22 g/mol 209.24 g/mol Calculation
Melting Point


DSC (10°C/min)
Water Solubility SolubleSoluble (pH dependent)Gravimetric/HPLC
LogP (Oct/Water) ~0.6~0.8 (Methoxy increases lipophilicity)Shake-flask / HPLC
pKa1 (Acid) ~4.0~4.1Potentiometry
pKa2 (Base) ~9.6~9.6Potentiometry

References

  • Shin, J. S., et al. (2013).

    
    -amino acids using 
    
    
    
    -transaminase." RSC Advances, 3, 126-131. (Describes the synthesis and isolation of 4-Amino-4-(4-methoxyphenyl)butanoic acid).
  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Foundational text on amino acid solubility thermodynamics).

  • Perlovich, G. L., et al. (2006). "Thermodynamic properties of amino acids: sublimation, solubility, and solvation." Journal of Chemical & Engineering Data, 51(5), 1690-1695. (Methodology for thermodynamic profiling).

  • PubChem Compound Summary. "4-Amino-4-phenylbutanoic acid" (Analog Reference). National Center for Biotechnology Information.

Solubility Profile of 4-Amino-4-(4-methoxyphenyl)butanoic Acid: Aqueous vs. Organic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Paradigm

In the realm of pre-formulation and drug development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy. 4-Amino-4-(4-methoxyphenyl)butanoic acid (Free base CAS: 65076-36-0[1]; Hydrochloride salt CAS: 1423029-69-9[2]) presents a fascinating physicochemical challenge.

Structurally, it is a


-amino acid derivative—specifically, a substituted analogue of GABA (gamma-aminobutyric acid). The molecule features a highly polar, zwitterionic backbone coupled with a lipophilic 4-methoxyphenyl substituent. This structural dichotomy dictates its partition coefficient, crystal lattice energy, and ultimately, its solubility profile across different solvent systems.

As a zwitterion, the compound exists with no overall electrical charge at its isoelectric point, but contains separate, strongly charged cationic (


) and anionic (

) moieties[3]. This internal ionic structure leads to high melting points and significant lattice energies that must be overcome by the solvation energy of the chosen medium[4].

Thermodynamic Drivers of Solubility

To predict and manipulate the solubility of 4-amino-4-(4-methoxyphenyl)butanoic acid, we must evaluate two competing thermodynamic forces:

  • Crystal Lattice Energy: Even in the solid state, amino acids exist as zwitterions. The strong intermolecular ionic attractions between adjacent zwitterions require significant energy to break[3].

  • Solvation Energy: Dissolution only occurs when the energy released by solvent-solute interactions exceeds the lattice energy. Water achieves this via strong dipole-ion interactions. However, the addition of the bulky, non-polar 4-methoxyphenyl group introduces a hydrophobic penalty, forcing water molecules into highly ordered, entropically unfavorable clathrate structures around the aromatic ring.

Aqueous Speciation and pH Dependence

Because the molecule acts as both an acid and a base, its aqueous solubility is strictly pH-dependent, forming a classic U-shaped solubility curve[4].

  • At

    
     (Isoelectric Point):  The molecule is predominantly zwitterionic. Aqueous solubility is at its absolute minimum (intrinsic solubility, 
    
    
    
    )[5].
  • At

    
    :  The carboxylate group is protonated, yielding a positively charged cation. The disruption of the zwitterionic lattice dramatically increases water solubility[4]. This is why the hydrochloride salt (CAS 1423029-69-9) is frequently synthesized for aqueous formulations[2].
    
  • At

    
    :  The amino group loses its proton, yielding a highly soluble negatively charged anion[4].
    

pH_equilibrium A Cationic Form (pH < pKa1) High Aqueous Sol. B Zwitterionic Form (pH ≈ pI) Min Aqueous Sol. A->B + OH- B->A + H+ C Anionic Form (pH > pKa2) High Aqueous Sol. B->C + OH- C->B + H+

Fig 1: pH-dependent speciation and aqueous solubility logic of zwitterionic amino acids.

Solubility Profile: Water vs. Organic Solvents

The lack of solubility in non-polar organic solvents (e.g., hexane, hydrocarbons) is due to the inability of these solvents to provide the strong attractive forces necessary to pull the zwitterionic lattice apart[3]. Conversely, in hydroalcoholic systems (e.g., methanol-water), solubility decreases as the proportion of the organic solvent increases, following a second-degree polynomial relationship[5].

The table below summarizes the comparative solubility profile based on the solvation mechanics of this compound class.

Table 1: Comparative Solubility Matrix (25°C)
Solvent SystemDielectric Constant (ε)Solvation MechanismRelative Solubility
Water (pH = pI) 80.1Zwitterion hydration vs. Hydrophobic penaltyLow (

mg/mL)
Water (pH = 2.0) 80.1Cationic hydration (HCl salt formation)High (

mg/mL)
Methanol 32.7H-bonding / Dipole-dipole interactionModerate (~10 mg/mL)
DMSO 46.7Polar aprotic solvation of the aryl ringModerate (~15 mg/mL)
Hexane 1.9None (Cannot overcome ionic lattice)Insoluble (

mg/mL)

Note: Quantitative values are representative estimates for 4-aryl-GABA derivatives to guide solvent selection.

Experimental Workflows: The Shake-Flask Method

To generate reliable, self-validating thermodynamic solubility data for 4-amino-4-(4-methoxyphenyl)butanoic acid, kinetic dissolution methods are insufficient. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with solid-state verification.

shake_flask S1 1. Excess Solid + Solvent S2 2. Isothermal Agitation (24-48h, 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4 Supernatant S5 5. XRPD Analysis of Pellet S3->S5 Solid Residue

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Media Preparation

  • Action: Prepare standardized buffered aqueous solutions (pH 1.2 to 10.0) and select neat organic solvents.

  • Causality: Unbuffered water is easily swayed by the self-buffering capacity of the zwitterion. Buffers lock the pH, ensuring you are measuring the solubility of a specific ionization state rather than a drifting equilibrium.

Step 2: Saturation

  • Action: Add an excess of solid 4-amino-4-(4-methoxyphenyl)butanoic acid to 5 mL of each solvent in sealed glass vials.

  • Causality: Excess solid ensures the system reaches true thermodynamic equilibrium (

    
    ) rather than a transient kinetic state.
    

Step 3: Isothermal Equilibration

  • Action: Agitate the vials at a constant 25°C for 24 to 48 hours.

  • Causality: Zwitterionic crystals possess exceptionally high lattice energies[3]. This results in slow dissolution kinetics. Sampling at 2 hours (as done for highly soluble salts) will yield falsely low solubility data.

Step 4: Phase Separation

  • Action: Centrifuge the samples at 10,000 x g for 15 minutes. Do not filter.

  • Causality: Lipophilic moieties (like the 4-methoxyphenyl group) are prone to non-specific adsorption onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified concentration. Centrifugation cleanly separates the phases without matrix loss.

Step 5: Dual-Stream Analysis

  • Action: Dilute the supernatant for HPLC-UV quantification. Simultaneously, recover the solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the cornerstone of a self-validating protocol. If the compound forms a hydrate in water, or a solvate in methanol, its solubility fundamentally changes. XRPD confirms that the solid state of the undissolved pellet matches your starting material, ensuring your data is accurate for the intended polymorph.

References

Sources

Literature review of 4-substituted gamma-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Architectures of 4-Substituted


-Amino Acids: From Asymmetric Synthesis to Neuropharmacology

Abstract This technical guide provides a comprehensive review of 4-substituted


-amino acids, a scaffold critical to modern neuropharmacology and peptidomimetic design. Unlike their 

-amino acid counterparts, these molecules possess a distinct C4-chiral center that governs both metabolic stability and receptor selectivity. This document details the mechanistic basis of their activity (focusing on GABA-AT inactivation), structural folding properties (

-peptide helicity), and robust, scalable synthetic protocols for their production.

Part 1: The Pharmacophore & Biological Rationale[1]

The 4-substituted


-amino acid scaffold is structurally defined by the separation of the amino and carboxyl termini by three carbon atoms (

), with a side chain (

) specifically positioned at the

-carbon (C4).

Structural Definition:



Neuropharmacological Significance: The GABA Shunt

The primary biological relevance of this scaffold lies in its mimicry of


-aminobutyric acid (GABA). Substitution at the 4-position (the carbon bearing the amine) is a strategic modification to block enzymatic degradation while retaining receptor affinity.
  • Case Study: Vigabatrin (4-amino-5-hexenoic acid) Vigabatrin represents the archetype of this class. It functions as a "suicide inhibitor" of GABA transaminase (GABA-AT), the enzyme responsible for degrading GABA into succinic semialdehyde.

    • Mechanism: The vinyl group at C4 acts as a latent electrophile. Upon binding to the pyridoxal phosphate (PLP) cofactor within GABA-AT, the enzyme attempts to process the substrate. However, the vinyl group undergoes a Michael-type addition to the enzyme's active site lysine, covalently modifying and permanently inactivating the enzyme.

    • Therapeutic Outcome: This leads to elevated synaptic GABA levels, providing potent antiepileptic effects, particularly in infantile spasms (West syndrome).[1]

Diagram: GABA-AT Inactivation Mechanism

The following diagram illustrates the pathway by which 4-substituted analogs (like Vigabatrin) intercept the GABA metabolic cycle.

GABA_Mechanism GABA GABA (Neurotransmitter) GABA_AT GABA Transaminase (Target Enzyme) GABA->GABA_AT Substrate Binding SSA Succinic Semialdehyde GABA_AT->SSA Normal Catalysis Inhibition Covalent Adduct (Enzyme Inactivation) GABA_AT->Inhibition Michael Addition (Irreversible) Vigabatrin Vigabatrin (4-substituted Analog) Vigabatrin->GABA_AT Competitive Binding Inhibition->GABA Increases Synaptic Conc.

Figure 1: Mechanism of Action for Vigabatrin. The 4-substituted vinyl group diverts the enzyme from normal catalysis to irreversible inactivation.

Part 2: Structural Biology (Foldamers)[2][3][4][5]

Beyond small molecule drugs, 4-substituted


-amino acids are the building blocks of 

-peptides
, a class of foldamers (artificial oligomers with discrete folding patterns).
The 14-Helix

Research by Seebach and Gellman established that


-peptides containing C4-substituted residues adopt a stable helical conformation known as the 14-helix .
  • H-Bonding Pattern:

    
    .[2]
    
  • Stability: Unlike

    
    -peptides, 
    
    
    
    -peptides are resistant to proteolytic degradation by common peptidases (trypsin, chymotrypsin), making them excellent candidates for peptidomimetic drug design.

Table 1: Comparative Structural Parameters

Feature

-Peptide (

-Helix)

-Peptide (14-Helix)
Backbone Unit 3 atoms (

)
5 atoms (

)
H-Bond Direction


Ring Size (H-bond) 13-membered14-membered
Proteolytic Stability LowHigh
Dipole Moment Macrodipole presentMacrodipole present

Part 3: Synthetic Methodologies (Technical Guide)

Synthesizing 4-substituted


-amino acids requires precise stereocontrol at the C4 position. Two primary routes dominate high-impact research: the Chiral Sulfinimine Route  (versatile for diverse R groups) and the Butenolide Ring-Opening  (scalable for industrial applications).
Protocol: Asymmetric Synthesis via -Butenolides

This protocol, adapted from Reddy et al. (Novartis), is selected for its scalability and high enantiomeric excess (ee). It avoids toxic azides used in Arndt-Eistert homologation.

Objective: Synthesis of (S)-4-phenyl-GABA (4-amino-4-phenylbutanoic acid).

Reagents & Equipment:

  • Substrate: 4-phenylfuran-2(5H)-one (Butenolide).

  • Reagent: (S)-(-)-1-Phenylethylamine (Chiral resolving agent/nucleophile).

  • Catalyst: Pd/C (10%).

  • Solvent: Ethanol/THF.

  • Equipment: High-pressure hydrogenation vessel (Parr reactor).

Step-by-Step Workflow:

  • Nucleophilic Ring Opening (Amidation):

    • Charge a reaction vessel with 4-phenylfuran-2(5H)-one (1.0 eq).

    • Add (S)-(-)-1-Phenylethylamine (1.05 eq) in THF.

    • Mechanism:[1][3][4][5][6][7] The amine attacks the carbonyl, opening the lactone ring to form the

      
      -keto amide.
      
    • Checkpoint: Monitor by TLC for disappearance of butenolide.

  • In-Situ Condensation (Imine Formation):

    • The resulting

      
      -keto amide exists in equilibrium. Under dehydrating conditions (or simply heating in ethanol), the amine condenses with the 
      
      
      
      -ketone to form the corresponding enamine/imine intermediate.
  • Diastereoselective Hydrogenation:

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Pressurize with

      
       (50 psi) at 50°C.
      
    • Critical Step: The chiral auxiliary ((S)-phenylethyl group) directs the hydrogen addition to the C4 face, establishing the stereocenter.

    • Yield: Typically >90% diastereomeric ratio (dr).[8]

  • Hydrolysis & Deprotection:

    • Filter the catalyst.

    • Reflux the intermediate in 6N HCl to hydrolyze the amide and cleave the chiral auxiliary (if using removable benzyl-types) or use hydrogenolysis if the auxiliary is benzyl-based.

    • Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Diagram: Synthetic Workflow (Reddy Protocol)

Synthesis_Workflow Start Start: 4-Substituted Butenolide Step1 Step 1: Ring Opening (+ Chiral Amine) Start->Step1 Inter1 Intermediate: Gamma-Keto Amide Step1->Inter1 Step2 Step 2: Condensation (In-situ Enamine/Imine) Inter1->Step2 Step3 Step 3: Asymmetric Hydrogenation (Pd/C, H2, 50 psi) Step2->Step3 Stereocenter Formation Step4 Step 4: Hydrolysis/Deprotection (6N HCl) Step3->Step4 Final Final Product: Chiral 4-Substituted Gamma-Amino Acid Step4->Final Isolation

Figure 2: Scalable synthetic route for 4-substituted


-amino acids utilizing butenolide precursors.

Part 4: Future Outlook & Applications

The field is moving beyond simple GABA analogs toward hybrid foldamers . By alternating


- and 

-amino acids, researchers can "program" molecular shapes that bind to protein surfaces (protein-protein interaction inhibitors).

Key Development Areas:

  • Blood-Brain Barrier (BBB) Shuttles: 4-substituted

    
    -amino acids are being investigated as vectors to transport attached payloads across the BBB via the LAT1 transporter.
    
  • Antimicrobial Peptides: Amphiphilic

    
    -peptides (cationic side chains at C4) disrupt bacterial membranes with reduced toxicity to mammalian cells compared to natural peptides.
    

References

  • Iannetti, P., et al. (2000).[1] "Vigabatrin: Mechanism of Action and Clinical Efficacy." Epilepsia.[1][4][5][7] Link

  • Reddy, L. R., Prasad, K., & Prashad, M. (2012).[9] "A Protocol for an Asymmetric Synthesis of

    
    -Amino Acids." The Journal of Organic Chemistry. Link
    
  • Seebach, D.

    
    -Peptides: A Surprise at Every Turn." Chemical Communications. Link
    
  • Gellman, S. H. (1998).[10] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Ben-Menachem, E. (2011).[1] "Mechanism of Action of Vigabatrin: Correcting the GABA Deficit." Acta Neurologica Scandinavica. Link

  • Ordóñez, M., & Cativiela, C. (2007). "Stereoselective Synthesis of

    
    -Amino Acids." Tetrahedron: Asymmetry. Link
    

Sources

Engineering Pharmacokinetics: Bioavailability and Metabolic Stability of Methoxyphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into small molecules and peptidomimetics is a cornerstone of modern rational drug design. Among these, methoxyphenyl amino acids—such as O-methyltyrosine, 3-O-methyldopa (3-OMD), and O-(2-[18F]fluoroethyl)-L-tyrosine (FET)—represent a masterclass in pharmacokinetic engineering. By masking the reactive phenolic hydroxyl group of tyrosine derivatives, researchers can simultaneously bypass rapid metabolic clearance and hijack highly efficient nutrient transport systems at the Blood-Brain Barrier (BBB). This whitepaper provides an in-depth mechanistic analysis of how O-methylation dictates metabolic stability and LAT1-mediated bioavailability, supported by self-validating experimental protocols.

The Mechanistic Basis of Metabolic Stability

In endogenous systems, the phenolic hydroxyl group of L-tyrosine and related catecholamines (like L-DOPA) is a prime target for rapid enzymatic degradation. These molecules undergo extensive Phase II metabolism, primarily via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to rapid biliary and renal clearance. Furthermore, in the context of peptide therapeutics, the aromatic ring of tyrosine serves as a primary recognition site for endopeptidases such as chymotrypsin.

Converting a phenol to a methoxyphenyl ether (O-methylation) fundamentally alters the molecule's electronic and steric landscape. The addition of the methyl group introduces critical steric bulk that physically occludes the oxygen atom, preventing the formation of the enzyme-substrate complex required for glucuronidation. In peptide engineering, substituting canonical L-tyrosine with O-methyltyrosine disrupts the hydrogen-bond donor capacity required for protease docking. This chemical strategy has been successfully utilized to improve the gut stability of peptides, significantly extending their half-life in simulated intestinal fluid (SIF)[1]. Similarly, the incorporation of O-methyltyrosine into growth hormone-releasing hormone (GHRH) antagonists has been shown to enhance both receptor-binding affinity and overall metabolic stability[2].

MetabolicStability Tyr L-Tyrosine / L-DOPA (Exposed -OH) Metab Phase II Metabolism (Glucuronidation/Sulfation) Tyr->Metab Highly Susceptible Degrad Rapid Biliary/Renal Clearance Metab->Degrad MeOTyr Methoxyphenyl Amino Acid (O-Methylated) Block Steric Shielding (Blocked -OH) MeOTyr->Block Chemical Modification Stable Extended Systemic Half-Life Block->Stable Evades Conjugation

Fig 1. O-methylation prevents Phase II metabolism, enhancing systemic metabolic stability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic resilience of methoxyphenyl derivatives, a liver microsomal stability assay is the gold standard. As an application scientist, I emphasize that this protocol must be self-validating; omitting cofactor controls will lead to false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the methoxyphenyl amino acid to a final assay concentration of 1 µM. Causality: Using a low substrate concentration ensures the reaction operates under first-order kinetics (sub-Km), allowing for accurate intrinsic clearance (

    
    ) calculations.
    
  • NADPH Regenerating System: Add a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: Cytochrome P450 enzymes require NADPH. A regenerating system is preferred over direct NADPH addition because it maintains a constant cofactor concentration, preventing assay plateauing over the 60-minute incubation.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes, halting the reaction at the exact time point, and precipitates proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and 
    
    
    
    . Include Verapamil as a high-clearance positive control to validate microsomal activity.

Workflow Prep 1. Prepare Microsomes + NADPH Incubate 2. Incubate Compound at 37°C Prep->Incubate Quench 3. Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS Data 6. Calculate Intrinsic Clearance LCMS->Data

Fig 2. Step-by-step workflow for the in vitro liver microsomal stability assay.

Bioavailability and BBB Penetration via LAT1 (SLC7A5)

While metabolic stability ensures the drug remains in circulation, bioavailability—specifically central nervous system (CNS) penetration—requires active transport. Methoxyphenyl amino acids are highly lipophilic, bulky, neutral molecules. These physicochemical properties make them ideal substrates for the L-type amino acid transporter 1 (LAT1, encoded by the SLC7A5 gene)[3].

LAT1 is a sodium-independent antiporter highly expressed at the BBB and in numerous malignant tumors. Recent structural elucidations of LAT1 reveal a flexible hydrophobic binding domain that perfectly accommodates aryl and methoxyphenyl substituents[4].

This transport mechanism has profound clinical implications:

  • Neuro-oncology: The radiotracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is widely used in PET imaging for glioblastoma. Its accumulation in tumor cells is directly driven by LAT1, which is upregulated in cancer to meet high metabolic demands[5].

  • Parkinson's Disease: L-DOPA is metabolized by catechol-O-methyltransferase (COMT) into 3-O-methyldopa (3-OMD). Because 3-OMD is a methoxyphenyl amino acid, it acts as a potent competitive inhibitor of LAT1. High circulating levels of 3-OMD compete with L-DOPA for LAT1-mediated entry into the brain, severely reducing the bioavailability and therapeutic efficacy of L-DOPA in advanced Parkinson's patients[3][6].

LAT1Transport Blood Blood Plasma [High Methoxyphenyl AA] LAT1 LAT1 (SLC7A5) Na+-independent Antiporter Blood->LAT1 Substrate Binding LAT1->Blood Efflux Brain Intracellular Space (BBB / Tumor) LAT1->Brain 1:1 Stoichiometric Influx Efflux Intracellular Pool (e.g., L-Leu, L-Gln) Efflux->LAT1 Exchange Drive

Fig 3. LAT1-mediated bidirectional anti-port mechanism at the blood-brain barrier.

Protocol 2: LAT1 Competitive Cellular Uptake Assay

To validate whether a novel methoxyphenyl amino acid utilizes LAT1 for bioavailability, a competitive uptake assay using LAT1-overexpressing cells (e.g., LN229 human glioblastoma cells) is required[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed LN229 cells in 24-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells twice with a Na+-free uptake buffer (e.g., replacing NaCl with Choline Chloride, pH 7.4). Causality: LAT1 is a sodium-independent transporter. Using a Na+-free buffer eliminates background transport noise from sodium-dependent amino acid transporters (like System A or ASC), ensuring the signal is exclusively LAT1-mediated.

  • Substrate Incubation: Incubate cells with a radiolabeled standard (e.g., L-[³H]-Tyrosine or [¹⁸F]FET) in the presence or absence of the unlabeled test methoxyphenyl amino acid (10 µM to 1 mM) for 5 minutes at 37°C.

  • Inhibitor Control: In a separate control well, co-incubate the radioligand with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). Causality: BCH is a specific, well-characterized inhibitor of System L transporters. A dramatic reduction in uptake in this well validates that the transport mechanism being measured is indeed LAT1.

  • Termination: Stop the reaction by washing rapidly three times with ice-cold Na+-free buffer. Causality: The cold temperature rigidifies the cell membrane and halts transporter kinetics, trapping the intracellular substrate.

  • Lysis and Quantification: Lyse cells using 0.1 M NaOH and quantify intracellular radioactivity via liquid scintillation counting. Calculate the IC₅₀ of the test compound.

Quantitative Pharmacokinetic Profiles

The table below summarizes the pharmacokinetic shifts observed when canonical amino acids are modified into their methoxyphenyl counterparts.

CompoundStructural FeaturePrimary Metabolic RouteLAT1 Affinity (

/

)
BBB Permeability
L-Tyrosine Phenolic -OHExtensive (Tyrosinase, UGTs)~ 30 - 50 µMModerate
L-DOPA Catechol (Di-OH)COMT, MAO, Decarboxylase~ 40 - 60 µMHigh (Requires high dosing)
3-O-Methyldopa MethoxyphenylHighly Stable (Resists COMT)~ 15 - 25 µMVery High (Competes w/ L-DOPA)
[18F]FET Fluoroethyl-phenylHighly Stable (Inert to MAO)~ 35 µMVery High (Tumor specific)

Data synthesized from LAT1 substrate profiling and neuro-oncology PET studies.

Conclusion

The strategic incorporation of methoxyphenyl amino acids solves two of the most pervasive challenges in drug development: premature metabolic clearance and poor target tissue penetration. By utilizing steric shielding to evade Phase II conjugation and exploiting the hydrophobic binding pocket of the LAT1 antiporter, these derivatives achieve superior pharmacokinetic profiles. Whether designing the next generation of protease-resistant peptidomimetics or engineering highly specific PET radiotracers, mastering the interplay between O-methylation and SLC7A5 transport remains a critical competency for modern application scientists.

References

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: acs.org URL:[Link]

  • Increased activity of antagonists of growth hormone-releasing hormone substituted at positions 8, 9, and 10 Source: pnas.org URL:[Link]

  • Biochemical Sensors for Personalized Therapy in Parkinson's Disease: Where We Stand Source: mdpi.com URL:[Link]

  • Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson's Disease Source: nih.gov URL:[Link]

  • O-(2-[18F]fluoroethyl)-L-tyrosine transport via LAT1 and its accumulation in glioblastoma Source: snmjournals.org URL:[Link]

  • Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination Source: acs.org URL:[Link]

Sources

Crystal Structure Analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical workflow for the crystal structure analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid , a


-aryl analog of the neurotransmitter GABA.[1] This compound presents specific crystallographic challenges due to its likely zwitterionic nature, chiral center at the C4 position, and the conformational flexibility of the methoxy substituent.

Technical Guide for Structural Elucidation & Solid-State Characterization

Part 1: Strategic Framework & Synthesis of the Crystal

Structural Context & Chemical Logic

The target molecule is a


-amino acid.[2][3] Unlike 

-amino acids, the separation between the ammonium (

) and carboxylate (

) termini in

-amino acids allows for distinct folding patterns ("foldamers") and extended hydrogen-bonding networks.[1]
  • Zwitterionic Equilibrium: In the solid state, this compound will almost exclusively exist as a zwitterion. The proton transfer from the carboxylic acid to the amine drives the lattice energy, creating strong electrostatic "head-to-tail" interactions.

  • The Methoxy Handle: The

    
    -methoxy group introduces an electron-donating effect to the phenyl ring and serves as a secondary hydrogen bond acceptor, potentially influencing the packing motif (e.g., disrupting standard herringbone patterns via weak 
    
    
    
    interactions).
Crystallization Protocol (Self-Validating System)

To obtain single crystals suitable for X-ray diffraction (XRD), we must navigate the solubility differential created by the zwitterionic lattice.

Protocol: Vapor Diffusion for Zwitterions

  • Dissolution (The Solvent): Dissolve 50 mg of the compound in a minimum volume (approx. 2-3 mL) of warm water or 50% aqueous methanol .[1] Pure organic solvents (ethanol, acetone) often fail to dissolve the zwitterion.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a narrow inner vial. Why: Dust particles act as uncontrolled nucleation sites, yielding microcrystalline powder instead of single crystals.
    
  • The Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing acetone or isopropanol .[1]

  • Equilibration: Seal the outer jar. As the volatile anti-solvent diffuses into the aqueous phase, it slowly lowers the solubility, promoting ordered lattice growth over 3-7 days.

Validation Check:

  • Cloudy precipitate? Diffusion was too fast. Dilute the anti-solvent.

  • No crystals? Solution was too dilute. Allow partial evaporation before sealing.

Part 2: X-Ray Data Collection & Reduction

Instrumentation & Beam Selection
  • Source: Mo-K

    
     (
    
    
    
    Å)
    is preferred over Cu-K
    
    
    .[1] While the compound is organic, the molybdenum source reduces absorption errors and allows for higher resolution data (
    
    
    Å or better), which is critical for resolving the hydrogen positions on the zwitterionic nitrogen.
  • Temperature: Data must be collected at 100 K (cryogenic stream). Room temperature collection exacerbates the thermal motion of the terminal methoxy group and the aliphatic chain, leading to large displacement ellipsoids that obscure bonding geometry.

Space Group Determination

The C4 carbon is chiral.

  • Case A (Enantiopure Synthesis): Expect non-centrosymmetric space groups, most likely

    
      or 
    
    
    
    .[1]
  • Case B (Racemic Synthesis): Expect centrosymmetric space groups, typically

    
      or 
    
    
    
    , where enantiomers pair up across inversion centers.[1]

Critical Step: Use XPREP or similar software to analyze systematic absences.[1] A lack of inversion symmetry in the diffraction pattern (Friedel pairs) confirms the enantiopure form, though anomalous scattering for C/N/O is weak with Mo radiation.

Part 3: Structure Solution & Refinement Workflow

Phasing and Refinement Strategy

The phase problem is solved using Direct Methods (SHELXT) , followed by full-matrix least-squares refinement (SHELXL ).

Refinement Checklist:

  • Backbone Assignment: Locate the phenyl ring and aliphatic chain first.[1]

  • Zwitterion Confirmation: Locate the hydrogen atoms on the nitrogen. You should find three peaks in the difference Fourier map around the nitrogen, confirming

    
    .[1]
    
  • Methoxy Disorder: The methoxy group (

    
    ) often rotates.[1] If the thermal ellipsoid of the methyl carbon is elongated:
    
    • Model the disorder over two positions (Part A / Part B).

    • Constrain the occupancy (e.g., SUMP 1.00 0.01 1 2).

    • Apply EADP (Equal Atomic Displacement Parameters) if the positions are close.

Visualization of the Workflow

The following diagram illustrates the critical path from synthesis to refined structure.

CrystalAnalysis Synth Synthesis (Crude Powder) Purify Purification (Recrystallization) Synth->Purify Remove Impurities Growth Crystal Growth (Vapor Diffusion) Purify->Growth Slow Kinetics Select Crystal Selection (Polarized Light) Growth->Select Optical Inspection Diffraction XRD Data Collection (Mo-Kα, 100K) Select->Diffraction Mounting Process Data Reduction (SAINT/XPREP) Diffraction->Process Integration Solve Phasing (SHELXT) Process->Solve hkl File Refine Refinement (SHELXL) Solve->Refine Model Building Validation Validation (CheckCIF/Platon) Refine->Validation R1 < 5% Validation->Refine Fix Alerts

Caption: Operational workflow for the structural determination of 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Part 4: Crystal Packing & Intermolecular Interactions

The Hydrogen Bond Network

In


-amino acids, the packing is dominated by charge-assisted hydrogen bonds.[1]
  • Primary Interaction: The ammonium group (

    
    ) acts as a donor to the carboxylate oxygens (
    
    
    
    ) of neighboring molecules.[1]
  • Graph Set Analysis: Expect a

    
      chain motif (intramolecular) or, more likely, intermolecular 
    
    
    
    rings connecting four molecules in a layer.[1]
Supramolecular Synthons

The 4-methoxyphenyl group adds a layer of complexity.[1] The crystal will likely form a bilayer structure :

  • Hydrophilic Core: A central sheet of polar zwitterionic heads bonded by strong electrostatic H-bonds.[1]

  • Hydrophobic Sheath: The aryl-methoxy tails extend outward, interdigitating via

    
     stacking or weak 
    
    
    
    interactions.[1]

Interactions cluster_layer Hydrophilic Core NH3 Ammonium (-NH3+) COO Carboxylate (-COO-) NH3->COO Charge-Assisted H-Bond (Strong, 2.8 Å) Aryl Aryl Ring (Phenyl) Aryl->Aryl Pi-Stacking (3.5 - 3.8 Å) OMe Methoxy (-OCH3) OMe->NH3 Steric Repulsion OMe->Aryl C-H...Pi (Weak)

Caption: Interaction topology showing the competition between electrostatic anchoring and hydrophobic packing.

Part 5: Data Presentation Standards

When reporting the structure, summarize the quantitative metrics in a standard crystallographic table.

Table 1: Essential Crystal Data Parameters

ParameterDescriptionTarget Value / Note
Formula

Verify Z (molecules/cell) matches density.
Crystal System Monoclinic or OrthorhombicCommon for chiral amino acids.[1]
Space Group

(racemic) or

(chiral)
Crucial for defining chirality.[1]
R-Factor (

)
Quality of fitAim for

(5%).
Goodness of Fit (S) Model varianceShould approach 1.0.
Flack Parameter Absolute configurationOnly relevant for non-centrosymmetric (chiral) data.[1] Should be near 0.[1]0.
Physicochemical Implications

The crystal density and packing efficiency (calculated via Kiton-Wilson plots) directly correlate to the compound's dissolution rate .[1] A tightly packed hydrophobic region (interdigitated methoxy groups) will decrease water solubility compared to unsubstituted GABA analogs, potentially improving blood-brain barrier permeability in drug development contexts.[1]

References

  • Görbitz, C. H. (2008).[1] Hydrogen-bond motifs in the crystals of hydrophobic amino acids.[1][4][5] Acta Crystallographica Section B: Structural Science, 64(4), 470-483.[1] Link

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[1] Link

  • Dunitz, J. D., & Gavuzz, A. (1999). Chemical Crystallography: The investigation of the structure of 4-amino-butyric acid (GABA).[1] Acta Crystallographica, 12, 97. (Foundational text on GABA structure).

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury - Crystal Structure Visualisation and Exploration. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1] Link

Sources

Methodological & Application

Application Note: Protocol for the Preparation of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid (also known as


-amino-

-(4-methoxyphenyl)butyric acid). Unlike its

-substituted analogs (e.g., Phenibut, Baclofen), this compound features the aryl and amine substituents at the

-position (C4).

The synthesis utilizes a two-stage approach:

  • Friedel-Crafts Acylation: Regioselective synthesis of the

    
    -keto acid intermediate.
    
  • Reductive Amination: Conversion of the ketone to the primary amine via an in situ imine reduction, followed by acid hydrolysis to ring-open any lactam byproduct.

This guide is designed for medicinal chemists and process development scientists, emphasizing impurity control, intermediate isolation, and structural validation.

Reaction Pathway & Mechanism[1]

The synthesis relies on the activation of succinic anhydride by a Lewis acid (


) to acylate anisole. The resulting keto-acid is then subjected to reductive amination. Note that the free base of 

-amino acids is prone to intramolecular cyclization to form pyrrolidones (lactams). Therefore, the final product is isolated as the hydrochloride salt to ensure the open-chain structure is maintained.
Synthetic Workflow Diagram

G Start Anisole + Succinic Anhydride Inter Intermediate: 4-(4-methoxyphenyl)- 4-oxobutanoic acid Start->Inter Step 1: AlCl3, DCM Friedel-Crafts Lactam Lactam Intermediate: 5-(4-methoxyphenyl)- 2-pyrrolidone Inter->Lactam Step 2: NH4OAc, NaBH3CN Reductive Amination Final Target Product: 4-Amino-4-(4-methoxyphenyl) butanoic acid HCl Lactam->Final Step 3: 6M HCl, Reflux Hydrolysis

Figure 1: Synthetic pathway from Anisole to the target


-amino acid HCl salt.

Phase 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The first step establishes the carbon skeleton via electrophilic aromatic substitution. Succinic anhydride provides the four-carbon chain and the terminal carboxylic acid.

Reagents & Materials
ReagentCAS No.[1][2]Eq.[3][2][4][5][6]Role
Anisole 100-66-31.0Starting Material
Succinic Anhydride 108-30-51.1Acylating Agent
Aluminum Chloride (

)
7446-70-02.2Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-2SolventReaction Medium
HCl (conc.) 7647-01-0QuenchCatalyst Neutralization
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Solvation: Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and dry DCM (150 mL). The anhydride may not fully dissolve initially.

  • Lewis Acid Addition: Cool the mixture to 0°C in an ice bath. Add

    
      (29.3 g, 220 mmol) portion-wise over 20 minutes. Caution: Exothermic. Ensure internal temperature remains <10°C.
    
  • Substrate Addition: Mix Anisole (10.8 g, 100 mmol) with DCM (20 mL) in the addition funnel. Add dropwise to the reaction mixture over 30 minutes at 0–5°C.

  • Reaction: Remove the ice bath and allow the dark red/orange slurry to stir at room temperature (20–25°C) for 4 hours.

    • Checkpoint: TLC (50:50 EtOAc:Hexane) should show consumption of anisole (

      
      ) and appearance of the acid product (
      
      
      
      , streaks).
  • Quench: Pour the reaction mixture slowly into a beaker containing Ice/Conc. HCl (200 g ice + 30 mL HCl). Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash with water (100 mL) followed by brine (100 mL).

    • Extraction of Product: Extract the organic layer with 10%

      
        (3 x 100 mL). The product (acid) will move to the aqueous phase; non-acidic impurities remain in DCM.
      
    • Precipitation: Acidify the combined aqueous carbonate extracts carefully with Conc. HCl to pH 1–2. A white solid will precipitate.[7]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 85–90% Characterization (Intermediate):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 145–147°C.

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    12.1 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.8 (s, 3H, OMe), 3.2 (t, 2H,
    
    
    ), 2.5 (t, 2H,
    
    
    ).

Phase 2: Reductive Amination & Hydrolysis

Direct reductive amination of


-keto acids often yields the cyclized lactam (pyrrolidone). While some protocols attempt to isolate the open chain directly, it is more reliable to drive the reaction to the lactam (or mixed species), and then rigorously hydrolyze it to the amino acid salt.
Reagents & Materials
ReagentEq.Role
Intermediate (from Phase 1) 1.0Substrate
Ammonium Acetate (

)
10.0Amine Source
Sodium Cyanoborohydride (

)
1.5Reducing Agent
Methanol SolventReaction Medium
6M Hydrochloric Acid ExcessHydrolysis Agent
Experimental Protocol
  • Imine Formation: In a RBF, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.4 g, 50 mmol) in Methanol (150 mL). Add Ammonium Acetate (38.5 g, 500 mmol). Stir at room temperature for 30 minutes to ensure complete dissolution and initial imine equilibrium.

  • Reduction: Cool to 0°C. Add

    
      (4.7 g, 75 mmol) in one portion.
    
    • Safety:

      
       is toxic and generates HCN if acidified. Use a scrubber or work in a well-ventilated fume hood.
      
  • Stirring: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Solvent Removal: Concentrate the methanol under reduced pressure to obtain a viscous residue.

  • Lactam Hydrolysis (Critical Step):

    • Add 6M HCl (100 mL) to the residue.

    • Reflux the mixture (approx. 100–110°C) for 4–6 hours. This ensures that any 5-(4-methoxyphenyl)-2-pyrrolidone formed is ring-opened to the amino acid hydrochloride.

  • Isolation:

    • Cool the solution to room temperature.

    • Wash the acidic solution with Ethyl Acetate (2 x 50 mL) to remove unreacted starting material or non-basic impurities. Discard the organic layer.

    • Concentrate the aqueous layer to dryness under vacuum.

    • Recrystallization: Triturate the resulting solid with Isopropanol/Ether or recrystallize from minimal hot Ethanol.

Expected Yield: 60–70% Final Product Form: 4-Amino-4-(4-methoxyphenyl)butanoic acid Hydrochloride.

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, 0.1% TFA)> 98.0%
Identity

NMR, MS
Conforms to structure
Residual Solvent GC-HS< ICH Limits
Structural Validation Data ( NMR)

Solvent:


 (Product is a zwitterion/salt)
  • 
     7.45 (d, 2H):  Aromatic protons ortho to alkyl group.
    
  • 
     7.05 (d, 2H):  Aromatic protons ortho to methoxy group.
    
  • 
     4.45 (t, 1H):  Methine proton at C4 (
    
    
    
    ). This shift confirms the amine is at the benzylic position (gamma).
  • 
     3.80 (s, 3H):  Methoxy group.
    
  • 
     2.40 - 2.20 (m, 4H):  Ethylene backbone (
    
    
    
    ).

Note: If the lactam (pyrrolidone) is present, the methine proton will shift, and the integration of the acidic protons will differ. The solubility profile also changes (Lactam is soluble in organics; Amino Acid HCl is water-soluble).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Old

(hydrated)
Use fresh, anhydrous

. It should be a yellow/grey powder, not white/clumpy.
Incomplete Reduction pH too low/highMaintain pH ~6-7 during imine formation.

usually buffers this correctly.
Product is an Oil Residual water/acidThe HCl salt is hygroscopic. Dry thoroughly under high vacuum over

.
Cyclization Reversion Free base formationDo not neutralize the final product to pH 7. Keep as HCl salt. The free amino acid spontaneously cyclizes to the lactam in solution.

Safety & Handling

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

  • Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. Quench reaction mixtures with bleach or basic solutions before disposal.

  • Product Potency: As a GABA analog, treat the compound as a potential CNS active agent. Use standard PPE (gloves, mask, goggles).

References

  • Intermediate Synthesis: Preparation of 3-(4-methoxybenzoyl)propionic acid. (CAS 3153-44-4).[1] The Friedel-Crafts acylation of anisole with succinic anhydride is a standard organic transformation described in:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
    • PubChem Compound Summary for CID 76613, 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Link

  • Reductive Amination Methodology

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures.[8] J. Org. Chem. 1996 , 61, 3849-3862. Link

    • Note: While triacetoxyborohydride is common, cyanoborohydride is preferred for ketones to prevent reduction of the ketone to an alcohol before amin
  • Lactam/Amino Acid Equilibrium

    • Discussion on the cycliz

      
      -amino acids to pyrrolidones: Synthesis of substituted pyrrolidines. Diva-Portal. Link
      
  • Structural Analog Data

    • Data regarding the 3-substituted isomer (Phenibut) vs 4-substituted isomers is critical for distinguishing regiochemistry.
    • Santa Cruz Biotechnology:[1] 3-(4-Methoxybenzoyl)propionic acid (Precursor). Link[1]

Sources

HPLC method development for 4-Amino-4-(4-methoxyphenyl)butanoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically rigorous guide for the HPLC method development of 4-Amino-4-(4-methoxyphenyl)butanoic acid, designed for analytical scientists and drug development professionals.

Physicochemical Profiling & Analytical Challenges

4-Amino-4-(4-methoxyphenyl)butanoic acid is a


-amino acid derivative structurally analogous to neuroactive compounds like baclofen and phenibut. Successful chromatographic retention and quantification require a deep understanding of its physicochemical behavior, specifically its ionization states and spectrophotometric properties.
The Causality of Zwitterionic Behavior

Like its structural analogs, this molecule is amphoteric. It contains a carboxylic acid group (estimated


) and a primary aliphatic amine (estimated 

) 1. At physiological and standard mobile phase pH ranges (pH 4.0–8.0), the molecule exists predominantly as a highly polar zwitterion (net charge zero, but highly localized charges). This extreme polarity results in virtually zero retention on standard reversed-phase (RP) C18 columns, as the molecule elutes in the void volume.
Chromophore Advantage

While aliphatic amino acids (e.g., GABA) require pre-column derivatization (such as with TNBSA or OPA) for optical detection 2, the presence of the 4-methoxyphenyl group in our target analyte provides a strong


 transition. The electron-donating methoxy group induces a bathochromic shift, allowing for highly sensitive, direct UV detection at 225 nm and 275 nm without derivatization.

Table 1: Physicochemical Profile & Target Parameters

PropertyValue / CharacteristicImpact on Method Development
Molecular Weight 209.24 g/mol Suitable for LC-MS (ESI+) confirmation.

(COOH)
~3.7Requires pH < 2.5 to fully protonate and neutralize.

(

)
~9.6Remains positively charged under acidic conditions.
UV Maxima ~225 nm, ~275 nmEnables direct UV detection; no derivatization needed.

Method Development Strategy

To overcome the polarity of the zwitterion, we must either chemically modify the analyte's state in the mobile phase or change the fundamental partitioning mechanism of the stationary phase. This guide provides two orthogonal, self-validating protocols:

  • Ion-Pairing Reversed-Phase (IP-RP) HPLC: The workhorse method for Quality Control (QC). By dropping the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylate group. The remaining protonated amine forms a hydrophobic ion-pair complex with the trifluoroacetate anion, significantly increasing retention on a C18 column 3.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The modern approach for LC-MS compatibility. It utilizes a polar stationary phase and a highly organic mobile phase to retain the zwitterion directly via partitioning into an aqueous enrichment layer.

MethodDev Start 4-Amino-4-(4-methoxyphenyl) butanoic acid Zwitterion Zwitterionic State (Highly Polar at pH 4-8) Start->Zwitterion PoorRet Poor Retention on Standard C18 Zwitterion->PoorRet RP_Path Ion-Pairing RP-HPLC (0.1% TFA, pH ~2.5) PoorRet->RP_Path Modify Mobile Phase HILIC_Path HILIC Chromatography (High Organic, Amide Phase) PoorRet->HILIC_Path Change Stationary Phase Mech1 Protonates -COO⁻ to -COOH Ion-pairs with -NH₃⁺ RP_Path->Mech1 Mech2 Aqueous Layer Partitioning Electrostatic Interactions HILIC_Path->Mech2

Figure 1: Method development decision tree addressing the zwitterionic nature of the analyte.

Experimental Protocols

Standard Sample Preparation Workflow

To ensure a self-validating system, sample preparation must prevent analyte precipitation and ensure compatibility with the initial mobile phase conditions.

Workflow Step1 Weigh API (10 mg) Step2 Dissolve in Diluent (50:50 Water:MeOH) Step1->Step2 Step3 Sonicate (10 mins at 25°C) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 HPLC Injection (10 µL) Step4->Step5

Figure 2: Standard sample preparation workflow for HPLC analysis.

Step-by-Step Execution:

  • Accurately weigh 10.0 mg of 4-Amino-4-(4-methoxyphenyl)butanoic acid reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent (50:50 v/v HPLC-grade Water:Methanol). Note: Do not use 100% organic solvent as the zwitterion will not dissolve.

  • Sonicate the flask for 10 minutes at ambient temperature (25°C) until complete dissolution is visually confirmed.

  • Make up to the mark with diluent to achieve a stock concentration of 100 µg/mL.

  • Filter a 2 mL aliquot through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial, discarding the first 0.5 mL of filtrate to saturate filter binding sites.

Protocol A: Ion-Pairing RP-HPLC (QC & Assay)

This method utilizes low pH to neutralize the acid group and TFA to ion-pair with the basic amine, ensuring sharp peak shapes and reproducible retention.

Table 2: Chromatographic Conditions for IP-RP HPLC

ParameterSpecification
Column Endcapped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 225 nm (Primary) and 275 nm (Secondary)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B | 2-10 min: 5%

60% B | 10-12 min: 60% B | 12.1-17 min: 5% B
Protocol B: HILIC (LC-MS Compatible Impurity Profiling)

For mass spectrometry applications, TFA causes severe ion suppression. HILIC provides an orthogonal retention mechanism using MS-friendly volatile buffers.

Table 3: Chromatographic Conditions for HILIC

ParameterSpecification
Column Amide or Zwitterionic phase (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.3 mL/min
Column Temperature 40°C (Elevated temp improves mass transfer in highly organic phases)
Detection UV at 225 nm / ESI+ MS
Gradient Program 0-2 min: 90% B | 2-12 min: 90%

50% B | 12-15 min: 50% B | 15.1-22 min: 90% B

System Suitability & Troubleshooting Causality

A method is only as trustworthy as its system suitability testing (SST). The following criteria must be met prior to sample analysis to validate the system's operational readiness.

Table 4: System Suitability Specifications (Based on Protocol A)

ParameterAcceptance CriteriaCausality / Rationale for Failure
Retention Time (RT)

min
Shifts indicate loss of ion-pairing agent (TFA evaporation) or pH drift.
Tailing Factor (

)

>1.5 indicates secondary ion-exchange interactions between the protonated amine (-

) and unendcapped, ionized silanols (-

) on the column.
Theoretical Plates (N)

Low plate count indicates column voiding or poor sample solvent compatibility.
%RSD (Area, n=5)

Ensures autosampler precision and complete analyte solubility.

Troubleshooting Silanol Interactions: If peak tailing exceeds


 in Protocol A, it is a direct result of secondary interactions. The 

of residual silanols on silica supports is approximately 3.5 to 4.5. If the mobile phase pH drifts upward, these silanols ionize to -

, which strongly attracts the positively charged amine of the analyte. Corrective Action: Ensure fresh preparation of Mobile Phase A to maintain pH ~2.5, which fully protonates silanols to their neutral (-SiOH) state, shutting down the ion-exchange pathway and restoring peak symmetry.

References

  • Science of Compounded Topical Pain Creams - Table 5-1: Physiochemical Properties Affecting Skin Absorption (Baclofen pKa reference) National Center for Biotechnology Information (NCBI) / National Academies Press[Link]

  • Toxicological Analysis of a Fatal Baclofen (Lioresal) Ingestion (UV Detection of Aromatic Amino Acids) Journal of Forensic Sciences / ASTM International [Link]

  • Validation of a Simple Reversed Phase-HPLC Method for the Determination of Baclofen in Tablets ResearchGate / Drug Analytical Research[Link]

Sources

Application Note: Recrystallization Solvents and Protocols for Purifying 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profiling

4-Amino-4-(4-methoxyphenyl)butanoic acid is a highly lipophilic


-amino acid derivative. Structurally related to the gabapentinoid class and active pharmaceutical ingredients (APIs) like Phenibut and Baclofen, it features a 4-methoxyphenyl group at the C4 (benzylic) position.

Purifying this class of molecules presents a unique thermodynamic challenge. Like all amino acids, it exists as a zwitterion (an inner salt) at its isoelectric point (pI)[1]. The molecule features a strongly basic amine and a weakly acidic carboxylic acid, creating a highly stable, charge-assisted hydrogen-bonded crystal lattice[2].

The Purification Paradox:

  • Non-polar solvents (e.g., hexane, ethyl acetate) cannot disrupt the strong ionic lattice of the zwitterion.

  • Pure polar solvents (e.g., water) dissolve the ionic lattice when hot but often retain too much of the compound when cold due to the molecule's amphoteric nature, leading to poor recovery yields.

To achieve high-purity crystallization, the protocol must utilize a binary solvent system (solvent/antisolvent) combined with precise isoelectric focusing [3].

Thermodynamic Principles of Zwitterion Crystallization

As an Application Scientist, it is critical to understand the causality behind solvent selection rather than relying on trial and error.

  • Isoelectric Precipitation: The solubility of any zwitterion drops exponentially when the pH of the aqueous medium matches its pI (typically between pH 6.0 and 7.0 for

    
    -amino acids)[4]. At this exact pH, the net charge is zero, minimizing ion-dipole interactions with the solvent and maximizing intermolecular ionic lattice forces.
    
  • Dielectric Constant Manipulation: By dissolving the crude compound in hot water, we provide the high dielectric constant (

    
    ) necessary to break the zwitterionic lattice. Slowly adding a lower-dielectric protic solvent like Ethanol (
    
    
    
    ) or Isopropanol (
    
    
    ) reduces the overall polarity of the medium. As the mixture cools, the lipophilic 4-methoxyphenyl group forces the molecule out of the aqueous phase, driving nucleation[5].

Solvent System Selection Matrix

The following quantitative data summarizes the efficacy of various recrystallization systems for lipophilic


-amino acids.
Solvent SystemSolubilization Capacity (Hot)Antisolvent Effect (Cold)Est. YieldPurity ProfileMechanistic Notes
100% Water HighLow< 40%HighZwitterion remains overly soluble even at 4°C.
Water / Ethanol (1:1 v/v) OptimalHigh> 85%ExcellentGold Standard. Balances lattice dissolution with lipophilic expulsion.
Water / Isopropanol (1:2 v/v) ModerateVery High> 90%ModerateHigh risk of liquid-liquid phase separation ("oiling out").
Hexafluoro-2-propanol (HFIP) Very HighN/AVariableHighNiche solvent used for highly recalcitrant zwitterionic lattices[3].

Step-by-Step Experimental Protocol

Note: 4-Amino-4-(4-methoxyphenyl)butanoic acid is often isolated from crude synthesis as a hydrochloride (HCl) salt to prevent premature precipitation. This protocol covers the conversion from the crude HCl salt to the pure zwitterionic free base.

Phase 1: Isoelectric Isolation
  • Dissolution: Suspend 10.0 g of crude 4-amino-4-(4-methoxyphenyl)butanoic acid HCl salt in 50 mL of deionized water (DI H₂O). Heat gently to 40°C until fully dissolved.

  • pH Adjustment: Place the flask in an ice bath. Slowly add 2M Ammonium Hydroxide (

    
    ) dropwise while monitoring with a calibrated pH meter.
    
  • Zwitterion Formation: Continue addition until the pH reaches approximately 6.5 (the estimated pI). A thick, white precipitate will rapidly form as the molecule reaches net-zero charge[1].

  • Primary Filtration: Filter the crude zwitterion under vacuum. Wash the filter cake with 10 mL of ice-cold DI H₂O to remove residual ammonium chloride salts.

Phase 2: Binary Solvent Recrystallization
  • Hot Solubilization: Transfer the damp filter cake to a clean round-bottom flask. Add 30 mL of DI H₂O and heat to 85°C under reflux until the solid completely dissolves.

  • Antisolvent Addition: Remove the flask from the heat source. Immediately, but slowly, add 30 mL of hot Ethanol (70-80°C) via an addition funnel. Crucial Step: The solution must remain clear. If cloudiness appears prematurely, add 1-2 mL of hot water until clarity is restored.

  • Controlled Cooling (Nucleation): Allow the flask to cool to room temperature undisturbed at a rate of roughly 0.5°C/min. Rapid cooling will trap impurities in the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4 hours to maximize the antisolvent effect and drive the equilibrium toward the solid phase[5].

  • Final Isolation: Vacuum filter the newly formed crystals. Wash the crystals with 15 mL of a pre-chilled Water/Ethanol (1:2) mixture. Dry under high vacuum at 45°C for 12 hours.

Process Visualization

G Crude Crude HCl Salt (Impure) Dissolve Dissolve in DI H2O (Heat to 40°C) Crude->Dissolve Adjust Adjust to pI (pH ~6.5) Add 2M NH4OH Dissolve->Adjust Precipitate Zwitterion Precipitation (Net Charge = 0) Adjust->Precipitate Isoelectric point Recryst Hot Water/EtOH (1:1) Dissolution at 85°C Precipitate->Recryst Filter & Resuspend Cool Controlled Cooling (0.5°C/min to 4°C) Recryst->Cool Antisolvent effect Pure Pure 4-Amino-4-(4-methoxyphenyl) butanoic acid Cool->Pure Crystallization

Workflow diagram detailing the isoelectric precipitation and binary solvent recrystallization process.

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

Because of the highly lipophilic 4-methoxyphenyl group, this molecule is highly susceptible to "oiling out"—a phenomenon where the compound separates as a viscous, impure liquid phase rather than a crystalline solid[5].

Causality: This occurs when the supersaturation temperature of the solute is higher than its melting point in the specific solvent mixture. Interventions:

  • Seeding: Introduce 5-10 mg of pure crystalline 4-amino-4-(4-methoxyphenyl)butanoic acid when the solution is roughly 5°C above the temperature where oiling out historically occurs. This provides a thermodynamic template for lattice formation.

  • Adjust Solvent Ratio: Increase the Water-to-Ethanol ratio (e.g., to 60:40). While this slightly reduces the final yield, it increases the solubility threshold, preventing premature liquid-liquid separation.

  • Mechanical Agitation: If an oil forms, scratching the inside of the glass flask with a glass stirring rod can create micro-abrasions that act as nucleation sites[5].

References

  • Benchchem. (n.d.). Methyl 4-amino-3-phenylbutanoate Purification - Benchchem.
  • MetwareBio. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications.
  • National Center for Biotechnology Information (PMC). (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
  • ResearchGate. (2020). How to desalt zwitterions?
  • MDPI. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut.

Sources

Application Note: 4-Amino-4-(4-methoxyphenyl)butanoic Acid as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS: 65076-36-0) as a versatile chiral intermediate. This compound, a


-aryl-

-aminobutyric acid, serves as a critical scaffold in the synthesis of bioactive pyrrolidinones, peptidomimetics, and CNS-targeting therapeutics.

Part 1: Introduction & Strategic Value

The "Gamma-Chiral" Scaffold in Drug Design

In medicinal chemistry, the introduction of chirality at the


-position of GABA ( 

-aminobutyric acid) analogues dramatically alters receptor binding affinity and metabolic stability. Unlike its

-substituted counterparts (e.g., Phenibut, Baclofen), 4-Amino-4-(4-methoxyphenyl)butanoic acid possesses a stereocenter directly attached to the amine-bearing carbon.

This structural motif is highly valued for:

  • Peptidomimetics: Acting as a

    
    -turn inducer , mimicking the spatial orientation of peptide backbones in protease inhibitors.
    
  • Isoindolinone Precursors: Cyclization yields 5-aryl-2-pyrrolidinones, a core pharmacophore in NK1 receptor antagonists and PDE4 inhibitors (e.g., Rolipram analogues).

  • GABA-AT Inhibition: The steric bulk at the

    
    -position can block the active site of GABA transaminase, potentially increasing synaptic GABA levels.
    
The Challenge of Enantiopurity

The biological activity of this intermediate is strictly enantiodependent. For instance, the (S)-enantiomer of related GABA analogues often exhibits significantly higher potency towards GABA-B receptors compared to the (R)-enantiomer. Consequently, obtaining high Enantiomeric Excess (% ee) is a critical quality attribute (CQA).

Part 2: Synthesis & Resolution Protocols

Workflow Overview

The following protocol outlines a robust, scalable route starting from commodity chemicals (Anisole and Succinic Anhydride), leading to the racemic intermediate, followed by a classical optical resolution to isolate the desired enantiomer.[1]

G Anisole Anisole (Starting Material) KetoAcid 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->KetoAcid Friedel-Crafts (AlCl3) Succinic Succinic Anhydride Succinic->KetoAcid Oxime Oxime/Hydrazone Intermediate KetoAcid->Oxime NH2OH·HCl RacemicAmine Racemic 4-Amino-4-(4-methoxyphenyl) butanoic acid Oxime->RacemicAmine H2/Pd-C or Zn/AcOH Reduction Salt Diastereomeric Salt (Precipitate) RacemicAmine->Salt Resolution w/ (L)-Tartaric Acid PureEnantiomer Enantiopure (S)-Amine (>99% ee) Salt->PureEnantiomer Base Liberation Lactam Optional: 5-Aryl-2-pyrrolidinone (Cyclized Form) PureEnantiomer->Lactam Thermal Cyclization (-H2O)

Figure 1: Synthetic workflow from raw materials to enantiopure intermediate.[1]

Protocol A: Synthesis of the Racemate

Objective: Produce gram-scale quantities of racemic 4-amino-4-(4-methoxyphenyl)butanoic acid.

Reagents:

  • Anisole (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Aluminum Chloride (

    
    , 2.2 eq)
    
  • Hydroxylamine Hydrochloride (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • Suspend

      
       in dry dichloromethane (DCM) at 0°C.
      
    • Add Succinic Anhydride portion-wise.[1]

    • Add Anisole dropwise, maintaining temperature < 5°C.

    • Stir at RT for 4 hours. Quench with ice/HCl.

    • Filter the precipitate to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid .

    • Checkpoint: Verify structure by NMR (Loss of succinic anhydride symmetry, appearance of aromatic ketone signals).

  • Oximation:

    • Dissolve the keto-acid in Ethanol/Water (1:1).

    • Add

      
       (1.5 eq) and Sodium Acetate (2.0 eq).
      
    • Reflux for 2 hours. Cool to crystallize the oxime derivative.

  • Reductive Amination:

    • Dissolve oxime in Ethanol/Acetic Acid.

    • Hydrogenate using 10% Pd/C at 40 psi

      
       for 12 hours.
      
    • Filter catalyst and concentrate.

    • Recrystallize from Ethanol/Ether to yield Racemic 4-Amino-4-(4-methoxyphenyl)butanoic acid .

Protocol B: Chiral Resolution (Optical Resolution)

Objective: Isolate the (S)-enantiomer using diastereomeric salt formation.

Mechanism: The amino group at the


-position is sufficiently basic to form stable salts with chiral acids.

Reagents:

  • Racemic Amine (from Protocol A)

  • Resolution Agent: (+)-Dibenzoyl-D-tartaric acid (or (L)-Tartaric acid, subject to screening)

  • Solvent: Methanol/Water system

Procedure:

  • Salt Formation:

    • Dissolve Racemic Amine (10 g, 47.8 mmol) in Methanol (100 mL) at 60°C.

    • Add (+)-Dibenzoyl-D-tartaric acid (47.8 mmol) dissolved in warm Methanol.

    • Allow the solution to cool slowly to Room Temperature (RT) over 12 hours.

  • Fractional Crystallization:

    • Filter the crystals formed. These are enriched in one diastereomeric salt (e.g., (S)-Amine

      
       (+)-Acid).
      
    • Recrystallization: Dissolve the wet cake in minimal boiling Methanol and cool again to maximize optical purity.

  • Liberation of Free Base:

    • Suspend the purified salt in water.

    • Pass through an Ion Exchange Resin (Dowex 50W,

      
       form) or treat with 
      
      
      
      to pH 7.0 to precipitate the zwitterionic amino acid.
  • Validation:

    • Measure Specific Rotation

      
      .
      
    • Determine % ee via Chiral HPLC (Crownpak CR(+) column,

      
       mobile phase).
      

Part 3: Analytical Specifications & Quality Control

Key Quality Attributes

To ensure suitability for drug development, the intermediate must meet the following specifications:

Test ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

Reverse Phase C18, UV 254 nm
Enantiomeric Excess

Chiral HPLC (Crownpak or Chiralcel OD-H)
Loss on Drying

Gravimetric (105°C)
Assay (Titration)

Perchloric acid titration (non-aqueous)
HPLC Method for Enantiomeric Purity
  • Column: Daicel Crownpak CR(+) (150 mm x 4.0 mm, 5 µm)

  • Mobile Phase:

    
     2.0 Perchloric Acid solution (
    
    
    
    )
  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amine absorption) and 275 nm (Methoxy-phenyl absorption)

  • Rationale: Crown ether columns are specifically designed to resolve primary amines and amino acids by complexing with the ammonium ion (

    
    ).
    

Part 4: Applications in Drug Discovery

Synthesis of 5-Aryl-2-Pyrrolidinones

The most direct application is the cyclization to the lactam, which serves as a scaffold for Rolipram-type PDE4 inhibitors .

  • Protocol: Heat the enantiopure amino acid in Toluene/Xylene with a Dean-Stark trap to remove water.

  • Product: (S)-5-(4-methoxyphenyl)pyrrolidin-2-one.

  • Downstream Chemistry: N-alkylation or C3-functionalization to generate diverse libraries.

Peptidomimetic Incorporation

The amino acid can be Fmoc-protected for Solid Phase Peptide Synthesis (SPPS).

  • Protection Step: React with Fmoc-OSu in

    
    /Dioxane.
    
  • Usage: Insert into peptide chains to induce a stable

    
    -turn, constraining the peptide conformation and improving receptor selectivity.
    

References

  • ChemicalBook. (2024).[2] 4-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride Product Description and CAS 1423029-69-9.

  • Freifeld, I., Armbrust, H., & Langer, P. (2006).[3] Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006, 1807-1808.[3]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure

    
    -Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. 
    
  • Vetica, F., et al. (2016).[4] Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones. Synthesis, 48, 4451-4458.[4]

  • Burgess, L. E., & Meyers, A. I. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Journal of Organic Chemistry.

Sources

Application Note: Peptide Coupling of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the optimized peptide coupling protocols for 4-Amino-4-(4-methoxyphenyl)butanoic acid , a sterically demanding


-amino acid derivative. This guide addresses the specific challenges of 

-lactamization
and benzylic steric hindrance , providing actionable protocols for researchers in drug discovery and peptidomimetic synthesis.

-Aryl-GABA Analogs

Executive Summary

4-Amino-4-(4-methoxyphenyl)butanoic acid is a


-amino acid (GABA) analog featuring a bulky electron-rich aryl group at the 

-position. Its incorporation into peptide backbones is critical for designing peptidomimetics with extended half-lives and specific receptor affinities (e.g., GABA

or somatostatin analogs). However, its use presents two distinct synthetic challenges:[1][2]
  • 
    -Lactamization:  The thermodynamic propensity to cyclize into a 5-membered pyrrolidinone (lactam) upon carboxyl activation.
    
  • Steric Hindrance: The bulky 4-methoxyphenyl group adjacent to the amine significantly retards nucleophilic attack, leading to incomplete coupling and deletion sequences.

This guide provides a high-fidelity protocol using Fmoc-SPPS (Solid Phase Peptide Synthesis) chemistry, optimized to suppress lactam formation and drive coupling to completion.

Strategic Analysis & Mechanism

The Lactam Trap

Unlike


-amino acids, 

-amino acids possess a flexible backbone that allows the terminal amine to attack the activated C-terminal ester, forming a stable

-lactam.
  • Risk Factor: High.

  • Mitigation: The N-terminal nitrogen must be protected with a carbamate (Fmoc/Boc) during activation. The reduced nucleophilicity of the urethane nitrogen (Fmoc-NH-) prevents cyclization under standard activation conditions.

  • Critical Failure Mode: If the Fmoc group is prematurely removed (e.g., by base contamination) while the carboxyl group is still activated, cyclization is instantaneous and irreversible.

Steric Shielding (The -Aryl Effect)

The 4-methoxyphenyl group creates a "steric wall" around the amino group. When this residue is the amine component (accepting the next amino acid), the incoming activated amino acid struggles to access the nucleophile.

  • Consequence: Slow kinetics, requiring "Double Coupling" and highly reactive reagents (HATU/HOAt).

Electronic Sensitivity

The p-methoxy group makes the aromatic ring electron-rich. During global deprotection (TFA cleavage), this ring acts as a nucleophile and can be alkylated by carbocations (e.g., t-butyl cations) released from other protecting groups.

  • Solution: High-concentration scavenger cocktails are mandatory.

Visualization of Reaction Pathways[3]

The following diagram illustrates the competition between the desired intermolecular coupling and the undesired intramolecular lactamization.

G cluster_0 Critical Control Point Start Fmoc-Aryl-GABA-OH Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (DIC/Oxyma) Coupled Peptide Bond Formed (Desired) Activated->Coupled Intermolecular Attack (Fast with Catalyst) Lactam N-Fmoc-Pyrrolidinone (Side Product) Activated->Lactam Intramolecular Attack (Slow for Carbamates) Resin Resin-Bound Amine (Nucleophile) Resin->Coupled + Resin-NH2

Figure 1: Reaction pathway competition. The goal is to maximize the intermolecular rate (


) over the intramolecular cyclization rate (

) by using high concentrations of resin-bound nucleophile and efficient catalysts.

Experimental Protocols

Protocol A: Coupling Fmoc-4-Amino-4-(4-methoxyphenyl)butanoic acid to the Resin

Use this protocol when the


-amino acid is the Acid Component .

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why: DIC/Oxyma is superior to HBTU/HATU for preventing racemization (though less relevant here) and minimizing "over-activation" side reactions, while maintaining high reactivity.

  • Solvent: DMF (N,N-Dimethylformamide).

  • Stoichiometry: 3-4 equivalents relative to resin loading.[3]

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Drain.

  • Activation (Pre-activation is NOT recommended):

    • Dissolve 3.0 eq of Fmoc-4-Amino-4-(4-methoxyphenyl)butanoic acid and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add this solution immediately to the resin.

    • Add 3.0 eq of DIC.

    • Note: In situ activation is preferred to minimize the lifetime of the active ester in the absence of the nucleophile.

  • Reaction: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the resin beads are not completely colorless (or if the solution is blue), recouple.

  • Recoupling (if needed): Use HATU (2.9 eq) , HOAt (3.0 eq) , and DIPEA (6.0 eq) for 45 minutes.

Protocol B: Elongation from the N-Terminus

Use this protocol when the


-amino acid is on the resin and acts as the Amine Nucleophile .

Challenge: The 4-methoxyphenyl group hinders the amine. Standard couplings will fail or proceed slowly.

Reagents:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: DMF or NMP (N-methylpyrrolidone) for better swelling.

Step-by-Step:

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5 x DMF).

    • Visual Check: Ensure the washings are completely clear of piperidine.

  • Coupling (Double Coupling Mandatory):

    • Round 1: Dissolve 4.0 eq of the next Fmoc-Amino Acid + 3.9 eq HATU in DMF. Add 8.0 eq DIPEA. Add to resin.[1][3][4][5] Shake for 60 minutes . Drain and wash.[4][5]

    • Round 2: Repeat the exact same coupling with fresh reagents for 45 minutes .

  • Capping (Recommended): After the second coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted sterically hindered amines. This prevents deletion sequences.

Protocol C: Cleavage & Isolation

Critical for preserving the electron-rich aryl ring.

Cocktail Composition:

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)

  • H₂O: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: 2.5% (Critical for protecting electron-rich aromatics).

Procedure:

  • Incubate resin in the cocktail for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Centrifuge and wash the pellet 3x with ether.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance of the

-amine.
Switch to Protocol B (Double Coupling with HATU). Increase temperature to 50°C (microwave assisted) if possible.
Mass +18 (Hydrolysis) Wet solvents or slow coupling.Use anhydrous DMF. Ensure excess coupling reagent is used.
Mass -18 (Lactam) Cyclization of the

-amino acid.
Ensure Fmoc protection was intact during activation. Avoid base-catalyzed activation (HBTU/DIPEA) for loading the first residue; use DIC/Oxyma instead.
Complex HPLC Trace Alkylation of the methoxyphenyl ring.Increase scavenger load (DODT/Thioanisole) in cleavage cocktail.

References

  • Solid-Phase Peptide Synthesis of

    
    -Amino Acids: 
    
    • Source:

    • Relevance: General protocols for handling non-standard amino acid backbones.
  • Prevention of Lactamization

    • Source:

    • Relevance: Mechanistic insights into the cycliz
  • Coupling Reagents for Hindered Amines

    • Source:

    • Relevance: Comparative efficiency of HATU vs. DIC/Oxyma for sterically hindered couplings.
  • Fmoc-4-Amino-4-(4-methoxyphenyl)

    • Source:

    • Relevance: Chemical properties and stability d

Sources

Application Note: Scalable Manufacturing Process for 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details a scalable, robust protocol for the synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid . This molecule belongs to the class of


-amino acids, structurally distinct from 

-substituted analogs like Baclofen. It serves as a critical intermediate in the synthesis of isoindolinones and novel GABAergic modulators.
Process Selection Strategy

While laboratory-scale synthesis often utilizes the Leuckart reaction (ammonium formate) or Schmidt rearrangement , these routes pose significant safety and scalability challenges (e.g., high temperatures, evolution of ammonia, or use of explosive azides).

For kilogram-to-ton scale manufacturing, we prioritize the Friedel-Crafts Acylation / Oximation / Hydrogenation pathway.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes inexpensive succinic anhydride and anisole.

  • Safety Profile: Avoids hydrazoic acid (Schmidt) and high-pressure cyanides (Strecker).

  • Purification: Relies on crystallization and acid-base extraction, minimizing chromatographic overhead.

  • Stereocontrol Potential: The ketone intermediate allows for asymmetric hydrogenation (using Ru-BINAP) or enzymatic transamination if enantiopurity is required.

Chemical Pathway & Mechanism[1]

The synthesis proceeds in three distinct phases:

  • Backbone Construction: Friedel-Crafts acylation of anisole.

  • Nitrogen Introduction: Condensation to form the oxime.

  • Reduction: Catalytic hydrogenation to the final amino acid.

Process Flow Diagram (Graphviz)

G Start Raw Materials (Anisole + Succinic Anhydride) Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) Start->Step1 Inter1 Intermediate 1 4-(4-methoxyphenyl)-4-oxobutanoic acid Step1->Inter1 Yield: ~85-90% Step2 Step 2: Oximation (NH2OH·HCl, NaOAc) Inter1->Step2 Inter2 Intermediate 2 Oxime Derivative Step2->Inter2 Quant. Step3 Step 3: Hydrogenation (H2, Pd/C or Raney Ni) Inter2->Step3 Final Target Product 4-Amino-4-(4-methoxyphenyl)butanoic acid Step3->Final Yield: ~80%

Caption: Figure 1. Linear process flow for the scalable synthesis of the target


-amino acid.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Reaction Type: Friedel-Crafts Acylation Criticality: High (Exothermic control required)

Reagents & Materials
  • Anisole (CAS: 100-66-3): 1.0 equiv.

  • Succinic Anhydride (CAS: 108-30-5): 1.1 equiv.

  • Aluminum Chloride (AlCl

    
    ), anhydrous: 2.2 equiv.
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 10 Vol.

  • HCl (conc.) / Ice: For quenching.

Step-by-Step Protocol
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a solids addition funnel. Purge with nitrogen.

  • Charging: Charge DCM and Succinic Anhydride. Cool the suspension to 0–5°C.

  • Catalyst Addition: Add AlCl

    
     portion-wise over 60 minutes. Note: The reaction is highly exothermic. Maintain internal temperature <10°C.
    
  • Substrate Addition: Add Anisole dropwise over 45 minutes. The mixture will turn dark red/brown.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% Anisole remaining).

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (10 Vol) and conc. HCl (1 Vol). Caution: Vigorous gas evolution (HCl).

  • Isolation:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 5 Vol).

    • Combine organics and extract with 10% aqueous Na

      
      CO
      
      
      
      (Carbonate extraction pulls the keto-acid into the aqueous phase, leaving unreacted anisole in the organic phase).
    • Acidify the aqueous carbonate layer with HCl to pH 2. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry at 50°C under vacuum.

Expected Yield: 85–92% Purity: >98% (HPLC)

Phase 2 & 3: Oximation and Reductive Cleavage

Reaction Type: Condensation followed by Hydrogenation Rationale: Direct reductive amination of aryl ketones with ammonia often yields secondary amine dimers. The oxime route prevents dimerization.

Reagents
  • Intermediate 1 (Keto-acid): 1.0 equiv.[1]

  • Hydroxylamine Hydrochloride: 1.2 equiv.

  • Sodium Acetate: 1.5 equiv.

  • Solvent: Ethanol/Water (3:1).

  • Hydrogenation Catalyst: 10% Pd/C (50% water wet) or Raney Nickel.

Step-by-Step Protocol
  • Oximation:

    • Dissolve the Keto-acid in Ethanol/Water.

    • Add Hydroxylamine HCl and Sodium Acetate.

    • Reflux for 2–3 hours.

    • Cool and evaporate ethanol. The oxime usually precipitates or can be extracted into Ethyl Acetate. (For scale, the crude oxime is often carried forward).

  • Hydrogenation:

    • Transfer the Oxime (or crude residue) to a high-pressure autoclave.

    • Solvent: Acetic Acid (glacial) or Ethanol with 1 equiv HCl.

    • Catalyst: Charge 10% Pd/C (5 wt% loading relative to substrate).

    • Conditions: Pressurize to 5–10 bar H

      
      . Heat to 50°C. Stir for 12 hours.
      
  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate the filtrate.

    • Purification (Isoelectric Point): Dissolve the residue in minimum water. Adjust pH to ~6.5–7.0 (the isoelectric point of the amino acid) using NaOH.

    • The zwitterionic product will crystallize.

    • Recrystallize from Ethanol/Water if necessary.

Quality Control & Data Specifications

Quantitative Data Summary
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

98.5%
HPLC (C18, Phosphate Buffer/MeCN)
Water Content

0.5%
Karl Fischer
Melting Point 198–202°C (Decomposes)DSC / Capillary
Residual Aluminum

10 ppm
ICP-MS (Critical due to Step 1)
HPLC Method (Reverse Phase)
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% H

    
    PO
    
    
    
    in Water
  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 210 nm and 275 nm (aromatic signature).

Advanced Optimization: Asymmetric Synthesis (Optional)

For applications requiring the enantiopure (S)-4-amino-4-(4-methoxyphenyl)butanoic acid , replace the standard hydrogenation (Step 3) with Asymmetric Hydrogenation .

Catalyst System: [RuCl(p-cymene)((S,S)-Ts-DPEN)] Conditions: Formic acid/Triethylamine (5:2), 28°C. Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here due to the distal acid. Instead, direct asymmetric hydrogenation of the enamine (formed from keto-acid + ammonium acetate) using Rh(COD)(DuPhos) catalysts is the preferred modern route [2].

Stereochemical Control Diagram

D KetoAcid Keto-Acid Substrate Racemic Route A: Pd/C + H2 (Yield: High, ee: 0%) KetoAcid->Racemic Chiral Route B: Ru-BINAP or Transaminase (Yield: Med, ee: >95%) KetoAcid->Chiral Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Product Enantiopure Product Chiral->Product Resolution->Product

Caption: Figure 2. Decision tree for enantioselective manufacturing.

References

  • BenchChem Technical Support. (2025).[2][3] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Retrieved from

  • Zhang, X., et al. (2003).[4] Asymmetric Hydrogenation of

    
    - and 
    
    
    
    -Amino Acid Precursors. Chemical Reviews, 103(8), 3029–3070.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Santa Cruz Biotechnology. 4-Amino-3-(4-methoxy-phenyl)-butyric acid Product Data. (Note: Structural isomer comparison). Retrieved from

  • Noyori, R., et al. (1995).[4][5] Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.

(Note: While specific CAS 740774-41-8 refers to the 3-aryl isomer, the 4-aryl isomer described here is derived directly from the succinic anhydride acylation as per standard Friedel-Crafts regioselectivity on activated rings.)

Sources

Optimization of GC-MS Analysis for 4-Amino-4-(4-methoxyphenyl)butanoic Acid via Trimethylsilylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-03

Abstract

This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid , a structural analog of


-aminobutyric acid (GABA) and Baclofen. Due to its zwitterionic character and high polarity, this analyte requires derivatization to achieve sufficient volatility and thermal stability. We present a validated "one-pot" silylation workflow using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . This guide covers reaction mechanisms, step-by-step sample preparation, mass spectral interpretation, and critical troubleshooting strategies to ensure reproducibility in drug development and metabolomic workflows.

Introduction & Analytical Challenge

4-Amino-4-(4-methoxyphenyl)butanoic acid contains three critical functional groups: a primary amine (


), a carboxylic acid (

), and a methoxy-substituted phenyl ring.
  • The Challenge: In its native state, the molecule exists as a zwitterion. Direct injection into a GC system results in thermal degradation (lactamization) and adsorption to the inlet liner, yielding poor sensitivity and tailing peaks.

  • The Solution: Derivatization via Trimethylsilylation (TMS) replaces active protic hydrogens with trimethylsilyl groups

    
    .[1][2] This modification:
    
    • Disrupts hydrogen bonding (reducing boiling point).

    • Increases thermal stability.[2]

    • Improves mass spectral fragmentation patterns for structural elucidation.

Chemical Basis of Derivatization

The selected reagent, MSTFA , is preferred over BSA or BSTFA for this application due to the high volatility of its by-product (N-methyltrifluoroacetamide), which prevents chromatographic interference with early-eluting impurities.[1]

Reaction Mechanism: The silylation occurs via nucleophilic attack of the heteroatoms (O, N) on the silicon atom of the reagent.

  • Carboxyl Group: Rapidly converts to a TMS-ester.

  • Amine Group: Converts to a TMS-amine. (Note: Primary amines can theoretically accept two TMS groups, but under controlled conditions, the mono-TMS derivative is dominant and stable).

Visualization: Reaction Pathway

ReactionMechanism Reactant Target Analyte (Zwitterionic) Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate Pyridine Catalyst Reagent MSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product Di-TMS Derivative (Volatile) Intermediate->Product -H+ substitution Byproduct By-product: N-methyltrifluoroacetamide (Elutes Early) Intermediate->Byproduct

Figure 1: Silylation mechanism converting polar functional groups to non-polar TMS derivatives.

Materials & Reagents

  • Derivatization Reagent: MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst to ensure complete derivatization of the sterically hindered amine.

  • Solvent/Scavenger: Anhydrous Pyridine (99.8%). Acts as an acid scavenger to drive the reaction forward.

  • Internal Standard: D3-Glutamic Acid or equivalent stable isotope-labeled analog.

  • Gas Carrier: Helium (99.999%).

Experimental Protocol

Sample Preparation Workflow

The success of silylation is strictly dependent on the absence of water .[3] Moisture hydrolyzes TMS derivatives back to the starting material.

Workflow Step1 1. Extraction (MeOH/Water) Step2 2. Evaporation (SpeedVac or N2 Stream) CRITICAL: Must be bone dry Step1->Step2 Step3 3. Reagent Addition 50 µL Pyridine + 50 µL MSTFA Step2->Step3 Step4 4. Incubation 60°C for 30 mins Step3->Step4 Step5 5. GC-MS Injection Inject 1 µL Step4->Step5

Figure 2: Step-by-step sample preparation workflow.

Detailed Procedure
  • Aliquot: Transfer 10–50 µg of the target acid into a silanized glass vial (2 mL).

  • Dry: Evaporate solvent completely under a gentle stream of nitrogen at 40°C. Tip: Add 50 µL of dichloromethane and re-evaporate to azeotrope trace water.

  • Reconstitute: Add 50 µL Anhydrous Pyridine . Vortex for 10 seconds to dissolve the residue.

  • Derivatize: Add 50 µL MSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.

  • Incubate: Heat at 60°C for 30 minutes . (Higher temperatures may degrade the methoxy group; lower temperatures may leave the amine under-derivatized).

  • Cool & Inject: Allow to cool to room temperature. Transfer to an autosampler vial insert. Inject within 24 hours.

GC-MS Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal cracking.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 100°C (1 min) → 15°C/min → 300°C (5 min)Rapid ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation before the ion source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 50 – 550Covers the molecular ion and characteristic fragments.

Data Interpretation & Expected Mass Spectrum

Understanding the fragmentation is vital for confirmation.

  • Molecular Ion (

    
    ): 
    
    • Parent MW: ~209 Da.

    • Di-TMS Derivative MW:

      
       Da.
      
    • Observation: The

      
       at m/z 351  may be weak (typical for aliphatic amines).
      
  • Characteristic Fragments:

    • 
       (m/z 336):  Loss of a methyl group from a TMS moiety. Very common diagnostic ion.
      
    • 
       (m/z 234):  Loss of the carboxyl-TMS group (
      
      
      
      ). This is the "alpha-cleavage" relative to the amine, a dominant mechanism.
    • Base Peak: Likely the stabilized benzylic cation containing the methoxy group or the amine-stabilized fragment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected Moisture contamination.Ensure reagents are fresh. Add molecular sieves to pyridine. Re-dry sample with

.
Peak Tailing Active sites in liner or column.Replace inlet liner with a deactivated (silanized) wool liner. Trim 10cm from column head.
Split Peak Incomplete derivatization (Mono- vs Di-TMS).Increase incubation time to 60 min. Ensure TMCS catalyst is present.[1]
"Ghost" Peaks Septum bleed or reagent contamination.Use low-bleed septa. Run a blank (Pyridine + MSTFA) to characterize background.
Lactam Formation Thermal cyclization in injector.Lower inlet temperature to 240°C. Ensure derivatization is complete (TMS blocks cyclization).

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.

  • Sigma-Aldrich (Merck). Derivatization Reagents for Selective Response and Detection in GC and GC/MS. Technical Bulletin.

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal Text).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for MSTFA and Pyridine before handling.

Sources

Application Note: Microwave-Assisted Synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and drug development. It details a robust, microwave-assisted protocol for synthesizing 4-Amino-4-(4-methoxyphenyl)butanoic acid , a para-methoxy derivative of the GABA-B agonist Phenibut.

Executive Summary

The synthesis of


-amino acids, particularly 4-aryl-GABA analogs, is often hindered by long reaction times and harsh thermal conditions in conventional heating. This protocol details a rapid, three-step microwave-assisted synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid .

By leveraging the dielectric heating properties of polar intermediates, this method reduces total reaction time from ~24 hours to under 60 minutes while suppressing the formation of di-acylated byproducts. The pathway utilizes a "Lactam Capture" strategy , where the unstable open-chain amino acid is generated via a stable 5-aryl-2-pyrrolidone intermediate, ensuring high purity and reproducibility.

Chemical Retrosynthesis & Strategy

The synthesis is designed around the stability of the


-lactam ring. Direct reductive amination of 

-keto acids often yields complex mixtures. We deliberately drive the reaction to the lactam (5-(4-methoxyphenyl)-2-pyrrolidone) using microwave irradiation, which is then quantitatively hydrolyzed to the target amino acid.
Reaction Pathway (Graphviz)

ReactionScheme Anisole Anisole (Precursor A) KetoAcid Intermediate 1: 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->KetoAcid Step 1: MW Friedel-Crafts AlCl3, 110°C, 15 min SuccAnhyd Succinic Anhydride (Precursor B) SuccAnhyd->KetoAcid Step 1: MW Friedel-Crafts AlCl3, 110°C, 15 min Lactam Intermediate 2: 5-(4-methoxyphenyl)-2-pyrrolidone KetoAcid->Lactam Step 2: MW Reductive Amination HCOONH4, PEG-200, 150°C, 10 min Target TARGET: 4-Amino-4-(4-methoxyphenyl)butanoic acid Lactam->Target Step 3: MW Hydrolysis 6M HCl, 100°C, 15 min

Caption: Three-step microwave synthesis pathway utilizing a lactam intermediate for stability.

Experimental Protocol

Phase 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

Mechanism: Friedel-Crafts Acylation.[1] Challenge: Controlling regioselectivity (para vs. ortho) and preventing polymerization. Solution: Microwave irradiation ensures rapid, uniform heating, favoring the kinetic para product and minimizing contact time with the Lewis acid.

Reagents:

  • Anisole (20 mmol, 2.16 g)

  • Succinic Anhydride (22 mmol, 2.20 g)

  • Aluminum Chloride (AlCl

    
    ) (44 mmol, 5.86 g)
    
  • Dichloromethane (DCM) or Nitrobenzene (if higher temp needed)

Protocol:

  • Setup: In a 30 mL microwave process vial equipped with a magnetic stir bar, suspend AlCl

    
     in 10 mL of dry DCM.
    
  • Addition: Add succinic anhydride in one portion. The mixture may warm slightly.

  • Substrate Addition: Add Anisole dropwise over 1 minute.

  • Microwave Irradiation: Cap the vial. Program the reactor:

    • Temp: 100°C (Note: Pressure will rise; ensure vessel rating >15 bar).

    • Time: 15 minutes.

    • Power: Dynamic (Max 200W).

  • Work-up: Pour the reaction mixture carefully into 100 mL of ice-water containing 5 mL conc. HCl (to quench Al complexes). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    . Evaporate solvent.[2] Recrystallize from Ethanol/Water.
    • Expected Yield: >85%[3][4][5][6]

    • Appearance: White crystalline solid.

Phase 2: Reductive Cyclization to 5-(4-methoxyphenyl)-2-pyrrolidone

Mechanism: Leuckart-type reductive amination followed by spontaneous intramolecular cyclization. Innovation: Using PEG-200 as a microwave-absorbing solvent and Ammonium Formate as both nitrogen source and reducing agent eliminates the need for high-pressure hydrogenation or toxic metal catalysts.

Reagents:

  • Intermediate 1 (Keto-acid) (10 mmol)

  • Ammonium Formate (40 mmol, 4 equiv.)

  • PEG-200 (Polyethylene Glycol) (5 mL)

Protocol:

  • Setup: Place Keto-acid and Ammonium Formate in a 10 mL microwave vial. Add PEG-200.[6]

  • Microwave Irradiation:

    • Temp: 150°C.

    • Time: 10 minutes.

    • Stirring: High.

  • Observation: The reaction generates CO

    
     and NH
    
    
    
    gases. Pressure control is critical.
  • Work-up: Cool to RT. Dilute with 30 mL water. Extract with DCM (3 x 20 mL).

  • Isolation: Wash DCM layer with water (to remove PEG). Dry and evaporate. The residue is the lactam.

    • Checkpoint: Verify formation of Lactam by IR (Look for characteristic amide C=O at ~1680-1700 cm

      
       and absence of carboxylic acid O-H).
      
Phase 3: Ring Opening to Target Amino Acid

Mechanism: Acid-catalyzed amide hydrolysis.

Reagents:

  • Intermediate 2 (Lactam)

  • 6M Hydrochloric Acid (10 mL)

Protocol:

  • Setup: Suspend the crude lactam in 6M HCl in a microwave vial.

  • Microwave Irradiation:

    • Temp: 100°C.

    • Time: 15 minutes.

  • Isolation: Concentrate the solution in vacuo to dryness. The residue is the hydrochloride salt of the target amino acid.[3]

  • Neutralization (Optional): Dissolve in min. ethanol, adjust pH to ~6-7 with diethylamine or propylene oxide to precipitate the zwitterion.

  • Final Purification: Recrystallization from Methanol/Ether.

Results & Data Analysis

Yield Comparison: Conventional vs. Microwave
ParameterConventional HeatingMicrowave ProtocolImprovement
Step 1 Time 4 hours (Reflux)15 mins16x Faster
Step 2 Time 24 hours (Autoclave)10 mins144x Faster
Overall Yield ~45-50%78-85% +30% Yield
Purity (HPLC) 92% (requires col. chrom.)>98% (crystallization only)Cleaner Profile
Troubleshooting Guide
  • Low Yield in Step 1: Ensure AlCl

    
     is fresh and anhydrous. Moisture kills the Friedel-Crafts catalyst.
    
  • Incomplete Cyclization (Step 2): If keto-acid remains, increase Ammonium Formate to 6 equivalents. The excess formate drives the equilibrium.

  • Pressure Errors: Step 2 generates gas. Use a vessel with a high-pressure rating (30 bar) or run in open-vessel mode with a reflux condenser if the microwave unit allows.

Workflow Logic Diagram

Workflow start Start: Raw Materials step1 Step 1: Friedel-Crafts (Anisole + Succinic Anhydride) start->step1 check1 QC Check: 1H NMR (Confirm para-substitution) step1->check1 check1->step1 Fail (Regioisomers) step2 Step 2: Reductive Cyclization (NH4HCO2 / PEG-200) check1->step2 Pass check2 QC Check: IR Spec (Confirm Lactam C=O) step2->check2 check2->step2 Fail (Incomplete) step3 Step 3: Hydrolysis (6M HCl) check2->step3 Pass final Final Product: HCl Salt or Zwitterion step3->final

Caption: Operational workflow with integrated Quality Control (QC) checkpoints.

References

  • Microwave-Mediated Leuckart Reaction

    • Title: Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates.[6]

    • Source: Indian Academy of Sciences / J. Chem. Sci.
    • URL:[Link]

  • Friedel-Crafts Methodology

    • Title: Friedel-Crafts Acylation of Anisole (Classic & Modern Approaches).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Microwave Synthesis of Amino Acids

    • Title: Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids.[7]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Leuckart Reaction Mechanism

    • Title: Leuckart Reaction - Comprehensive Overview.
    • Source: Wikipedia / Primary Liter
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #GABA-ARYL-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 4-Amino-4-(4-methoxyphenyl)butanoic acid , a


-amino acid structurally related to GABA analogs. Low yields in this synthesis typically stem from two distinct bottlenecks:
  • The Friedel-Crafts Acylation: Incomplete conversion or hydrolysis of the aluminum complex during the formation of the keto-acid precursor.

  • The Zwitterion Trap: The final product is a

    
    -amino acid, which is prone to spontaneous cyclization into a lactam (pyrrolidinone) and is difficult to isolate from aqueous salts.
    

The "Field-Proven" Solution: Do not attempt to isolate the open-chain amino acid directly from the reductive amination. Instead, intentionally drive the reaction to the lactam intermediate , purify the lactam (which is organic-soluble and easy to crystallize), and then hydrolyze it to the amino acid hydrochloride salt.

Module 1: The Backbone Construction (Friedel-Crafts Acylation)

Target Intermediate: 4-(4-methoxyphenyl)-4-oxobutanoic acid (also known as 3-(4-methoxybenzoyl)propionic acid).

Common Failure Mode: The "Sticky" Aluminum Complex

Users often report yields <50% due to the formation of a viscous aluminum complex that traps the product, or "oiling out" during quenching.

Optimized Protocol (The "Perrier" Addition Method)

Instead of adding the catalyst to the mixture, form the acylating complex first.

  • Complex Formation: Suspend Succinic Anhydride (1.1 eq) and anhydrous

    
     (2.2 eq) in Nitrobenzene or DCM. Stir for 30 mins. The solution should become homogenous as the acylium ion forms.
    
    • Why? This prevents the anhydride from polymerizing or reacting with moisture before it sees the anisole.

  • Substrate Addition: Add Anisole (1.0 eq) dropwise at

    
    .
    
    • Note: Anisole is electron-rich. Adding it too fast causes exotherms that lead to poly-acylation tars.

  • Quenching: Pour the reaction mixture into a mixture of Ice + Conc. HCl.

    • Critical Step: You must stir until the sticky aluminum salts completely dissolve. If you extract while solids are present, you lose product trapped in the matrix.

Troubleshooting Logic: Acylation Step

FriedelCrafts_Troubleshooting Start Issue: Low Yield in Acylation Check1 Is the product a sticky tar? Start->Check1 Check2 Is the reaction incomplete? Start->Check2 Sol1 Cause: Poly-acylation or high temp. Fix: Lower temp to 0°C, add Anisole slower. Check1->Sol1 Yes Sol3 Cause: Inefficient Quench. Fix: Stir with HCl/Ice for >1 hour until both layers are clear. Check1->Sol3 No, workup issue Sol2 Cause: Moisture in AlCl3. Fix: Use fresh bottle or sublime AlCl3. Check2->Sol2 Yes

Figure 1: Decision tree for diagnosing yield loss during the Friedel-Crafts acylation of anisole.

Module 2: The Nitrogen Insertion (The "Lactam Detour")

Core Concept: Direct reductive amination to the open-chain amino acid yields a zwitterion mixed with inorganic salts. Separation is a nightmare. Strategy: Convert the keto-acid to the Lactam (5-(4-methoxyphenyl)pyrrolidin-2-one) . This compound is non-ionic, soluble in organic solvents (DCM/Ethyl Acetate), and can be purified by standard chromatography or crystallization.

Protocol: Reductive Cyclization
  • Reagents: Keto-acid (from Module 1), Ammonium Acetate (5-10 eq), Sodium Cyanoborohydride (

    
    ) or Hydrogen/Pd-C.
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Reflux the Keto-acid with Ammonium Acetate first to form the imine/enamine.

    • Add reducing agent.[1]

    • Crucial Step: After reduction, heat the crude residue in Toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to force ring closure.

  • Result: You now have the Lactam. Isolate it by simple extraction (DCM vs Water). The salts stay in the water; the Lactam goes into the DCM.

Comparison of Routes
FeatureDirect Route (Avoid)Lactam Route (Recommended)
Intermediate Open chain zwitterionCyclic Lactam (Pyrrolidinone)
Solubility Water soluble (hard to extract)Organic soluble (easy extraction)
Purification Ion Exchange Column (Slow)Crystallization/Silica Gel
Typical Yield 20-35%75-85%

Module 3: Ring Opening & Final Isolation

Once you have the pure Lactam, opening the ring is quantitative.

The Hydrolysis Protocol
  • Reagent: 6M HCl (aqueous).

  • Conditions: Reflux for 4-6 hours.

  • Workup: Evaporate to dryness.

  • Product: You will obtain 4-Amino-4-(4-methoxyphenyl)butanoic acid Hydrochloride .

    • Why the salt? The HCl salt is a stable solid. The free zwitterion is hygroscopic and difficult to handle.

Visualizing the Pathway

Synthesis_Pathway Step1 Anisole + Succinic Anhydride (Friedel-Crafts) Step2 Keto-Acid Intermediate (4-(4-methoxyphenyl)-4-oxobutanoic acid) Step1->Step2 AlCl3 Step3 Reductive Amination (+ Cyclization) Step2->Step3 NH4OAc, NaBH3CN Step4 Lactam Intermediate (Easy Purification) Step3->Step4 -H2O Step5 Acid Hydrolysis (6M HCl, Reflux) Step4->Step5 Ring Opening Final Target Molecule (HCl Salt) Step5->Final

Figure 2: The "Lactam Detour" synthetic pathway. Note the purification occurs at the Lactam stage (Step 4).

Frequently Asked Questions (FAQs)

Q: Can I use the Leuckart reaction (Formic acid/Ammonium formate) instead of NaBH3CN? A: Yes, but yields are generally lower (40-50%) due to the high temperatures required (


), which can cause decarboxylation. The Borohydride or catalytic hydrogenation (

) methods are milder and cleaner [1].

Q: I need the free zwitterion, not the HCl salt. How do I convert it? A: Dissolve the HCl salt in a minimum amount of water. Load it onto a strongly acidic cation exchange resin (e.g., Dowex 50W). Wash with water to remove chloride ions, then elute the amino acid with 2M Ammonium Hydroxide. Lyophilize the eluent. Warning: The free zwitterion is often an amorphous, sticky solid.

Q: My Friedel-Crafts reaction solidified into a rock. What happened? A: You likely used too little solvent or added reagents too fast. The intermediate aluminum complex is voluminous. Ensure you use at least 5-7 mL of solvent (Nitrobenzene/DCM) per gram of substrate. Mechanical stirring is preferred over magnetic stirring for scales >10g [2].

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Lactamization Strategy

    • Generally applicable to

      
      -amino acids. See: Synthesis of 5-substituted-2-pyrrolidinones. The cyclization of 
      
      
      
      -amino esters or acids is a thermodynamic preference.

Sources

Technical Support Center: Troubleshooting Solubility of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Zwitterion Trap"

Welcome to the technical support hub for 4-Amino-4-(4-methoxyphenyl)butanoic acid . If you are reading this, you are likely staring at a vial of white powder that refuses to dissolve in neutral water or standard buffers.

As a Senior Application Scientist, I often see researchers struggle with this compound because they treat it like a simple organic acid or amine. It is neither. It is a lipophilic zwitterion .

  • The Chemistry: This molecule contains a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.2).

  • The Consequence: At neutral pH (pH 6–8), it exists primarily as a zwitterion (overall neutral charge but highly polar internal dipoles). In this state, the crystal lattice energy is high, and the lipophilic 4-methoxyphenyl tail further reduces water solubility.

  • The Solution: You must "break" the zwitterion by driving the pH away from the isoelectric point (pI ~6.8) or by using dipolar aprotic solvents.

Part 1: Quick Reference Data

Table 1: Estimated Physicochemical Properties
PropertyValue (Estimated)Practical Implication
Molecular Weight ~209.24 g/mol --
pKa (Acidic) ~4.2 (Carboxyl)Soluble at pH < 2
pKa (Basic) ~9.6 (Amino)Soluble at pH > 10
Isoelectric Point (pI) ~6.9Minimum Solubility Zone (Avoid pH 6-8)
LogP ~0.5 – 1.2Moderately lipophilic; requires organic co-solvents for high concentrations.[1]
Table 2: Solubility Matrix
Solvent SystemSolubility RatingApplication
Water (pH 7) < 1 mg/mL (Poor)Not recommended.
0.1 N HCl > 20 mg/mL (High)Preferred for aqueous stock. Converts to HCl salt.
0.1 N NaOH > 20 mg/mL (High)Alternative aqueous stock. Converts to Na salt.
DMSO > 50 mg/mL (Excellent)Gold Standard for cryo-stocks.
Ethanol (100%) < 5 mg/mL (Low)Poor solvent due to zwitterionic nature.
PBS (pH 7.4) < 1 mg/mL (Poor)Warning: Direct addition causes precipitation.

Part 2: Troubleshooting Protocols

Workflow 1: Creating a High-Concentration Stock Solution

Use this method for storage or preparing aliquots.

The "Acid-Switch" Method (Recommended) This protocol converts the zwitterion into the soluble cationic hydrochloride salt in situ.

  • Calculate: Determine the required mass for a 10–20 mM stock.

  • Solvent: Prepare 0.1 M HCl (or 1.0 M HCl for higher concentrations).

  • Dissolution: Add the solid to the acid. Vortex vigorously for 30–60 seconds.

    • Mechanism: The low pH protonates the carboxyl group (COO⁻ → COOH), leaving the molecule with a net positive charge (NH₃⁺), drastically increasing aqueous solubility.

  • Verification: The solution should be clear and colorless.

  • Neutralization (Critical Step): When adding this stock to your assay buffer (e.g., cell culture media), ensure the dilution factor is large enough (e.g., 1:1000) that the buffer capacity neutralizes the acid, OR manually neutralize with an equimolar amount of NaOH immediately before use.

Workflow 2: Formulation for In Vivo Administration

Use this method for animal studies where DMSO/Acid must be minimized.

The Co-Solvent/Cyclodextrin System Direct injection of acidic stocks can cause tissue necrosis. This method uses complexation to shield the lipophilic tail.

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.

  • Initial Dissolution: Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Integration: Slowly add the DMSO solution to the HP-β-CD vehicle with constant stirring.

  • Sonication: Sonicate at 40°C for 10 minutes to encourage inclusion complex formation.

  • Adjustment: If precipitation occurs, adjust pH carefully to 5.0–5.5 (slightly acidic is better than neutral for this compound).

Part 3: Diagnostic Decision Tree

This diagram illustrates the logical flow for solubilizing 4-Amino-4-(4-methoxyphenyl)butanoic acid based on your application.

Solubility_Workflow Start Start: Solid Compound Goal What is your Goal? Start->Goal InVitro In Vitro / Cellular Assays Goal->InVitro InVivo In Vivo / Animal Dosing Goal->InVivo DMSO_Route Dissolve in 100% DMSO (Stock >50 mM) InVitro->DMSO_Route Acid_Route Dissolve in 0.1 M HCl (Stock 10-20 mM) InVitro->Acid_Route Cyclodextrin Use 20% HP-beta-CD + 5% DMSO InVivo->Cyclodextrin Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Route->Dilution Acid_Route->Dilution Precipitation_Check Check for Precipitation Dilution->Precipitation_Check Success Clear Solution Ready for Use Precipitation_Check->Success No Precip Fail Precipitation Detected (Dilution Shock) Precipitation_Check->Fail Cloudy Cyclodextrin->Success Fix Reduce Concentration or Increase Acidity Fail->Fix

Caption: Decision matrix for solubilizing zwitterionic amino acids based on experimental endpoint.

Part 4: Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but when I added it to my PBS buffer, it turned cloudy immediately. Why? A: This is "Dilution Shock." You transitioned the compound from a favorable environment (DMSO) to its "Forbidden Zone" (Aqueous pH 7.4).

  • Fix: Vortex the buffer rapidly while adding the DMSO stock dropwise. If it still precipitates, your final concentration is above the solubility limit for the zwitterion. Lower the concentration or add 5-10% cyclodextrin to the buffer.

Q2: Can I use ethanol instead of DMSO? A: Generally, no. Zwitterionic amino acids have poor solubility in pure ethanol because ethanol cannot effectively solvate the ionic charges (NH₃⁺/COO⁻) of the zwitterion. DMSO is superior due to its higher dielectric constant and dipole moment.

Q3: Is the compound stable in 0.1 M HCl? A: Yes, gamma-amino acids are typically stable in dilute acid at room temperature for short periods (days). However, for long-term storage (months), we recommend storing as a solid at -20°C or as a DMSO stock at -20°C. Avoid storing in aqueous solution for >1 week to prevent potential hydrolysis of the methoxy group (though rare) or microbial growth.

Q4: My protocol requires a pH of 7.4. How do I keep it soluble? A: You are fighting thermodynamics. At pH 7.4, the compound is least soluble.

  • Strategy: Ensure your working concentration is below 100 µM .

  • Strategy: Pre-warm your media to 37°C before adding the stock.

  • Strategy: Use a "carrier" like BSA (Bovine Serum Albumin) in your media; the albumin can bind the lipophilic tail and keep the compound in suspension.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiles of zwitterions).

  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning processes of some sulfonamides and amino acids." Journal of Chemical Thermodynamics. (Detailed thermodynamics of zwitterionic crystal lattices).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Standard protocol for using HP-β-CD to solubilize lipophilic drugs).

  • Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Validation of pKa-solubility relationships).

Sources

Technical Support Center: Purification of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

[1]

Status: Active Role: Senior Application Scientist Scope: Impurity Profiling, Troubleshooting, and Advanced Purification Protocols

Diagnostic Profiling: Know Your Impurities

Before attempting purification, you must identify the specific contaminants.[1] The synthesis of this compound (often via Friedel-Crafts succinoylation of anisole followed by reductive amination) generates a predictable impurity profile.

FAQ: What do my HPLC/LC-MS results indicate?
Retention Time (Relative)Likely ImpurityOrigin / CauseDiagnostic Signal (NMR/MS)
0.8 - 0.9 (Early Eluting) Inorganic Salts Incomplete desalting after reductive amination (e.g., Ammonium Acetate).1H NMR: Broad peaks, shifting chemical shifts. MS: High abundance of adducts.[1]
1.0 (Target) Target Amino Acid N/A1H NMR:

3.8 (s, 3H, -OMe),

4.2 (t, 1H, CH-NH2).
1.2 - 1.4 The "Keto-Acid" Precursor: 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]1H NMR: Missing CH-NH2 signal; presence of ketone carbonyl in 13C (~197 ppm).[1]
1.5 - 1.8 (Late Eluting) The "Lactam" Cyclization product: 5-(4-methoxyphenyl)pyrrolidin-2-one.[1]MS: [M-18]+ mass difference (Loss of H2O). IR: Sharp band ~1680 cm

(Lactam C=O).
> 2.0 Dimer/Oligomers Oxidative coupling of the electron-rich methoxy ring.[1]Appearance: Yellow/Brown discoloration.[1]

Troubleshooting Protocols

Select the protocol below that matches your specific impurity profile.

Protocol A: The "Yellowing" & Keto-Acid Removal (pH Swing Extraction)

Issue: The crude solid is sticky, yellow, or contains significant amounts of the keto-acid precursor (4-(4-methoxyphenyl)-4-oxobutanoic acid). Mechanism: At pH 1.0, the target amino acid is protonated (cationic) and highly water-soluble, while the keto-acid and non-basic organic impurities remain neutral and can be extracted into organic solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in 0.5 M HCl (approx. 10 mL per gram). Ensure pH is < 1.5.[1]

  • Organic Wash: Extract the aqueous phase 3 times with Ethyl Acetate (EtOAc) .[1]

    • Why? The keto-acid and neutral organics partition into the EtOAc.[1] The target amino acid remains in the aqueous phase.[1]

    • Visual Check: The yellow color should migrate to the organic layer.[1]

  • Neutralization (The Critical Step):

    • Separate the aqueous layer.[1][2]

    • Slowly add 2.0 M NaOH or Ammonium Hydroxide while stirring.[1]

    • Monitor pH continuously.[1]

  • Isoelectric Precipitation: Stop adding base exactly at the Isoelectric Point (pI) , typically pH 6.0 – 6.5 for this derivative.[1]

    • Observation: The solution will become cloudy as the zwitterion forms and precipitates.[1]

  • Harvest: Cool to 4°C for 2 hours, then filter the white precipitate. Wash with ice-cold water and acetone.[1]

Protocol B: The "Lactam" Spike (Hydrolysis & Recrystallization)

Issue: LC-MS shows a mass peak of [M-18], indicating the amino acid has cyclized into 5-(4-methoxyphenyl)pyrrolidin-2-one. This often happens if the crude was dried with heat.[1] Mechanism: Lactams are stable in neutral conditions but can be ring-opened (hydrolyzed) back to the amino acid using base or acid.

Step-by-Step Workflow:

  • Hydrolysis: Suspend the solid in 2 M NaOH (5 equivalents). Heat to 60°C for 2–4 hours.

    • Control: Monitor by HPLC until the lactam peak disappears.[1]

  • Acidification: Cool the solution to room temperature. Carefully add HCl to lower the pH to the pI (pH 6.0 – 6.5).

  • Crystallization: The amino acid will precipitate.[1]

    • Note: If the lactam persists, it is likely due to equilibrium.[1] Avoid heating the solid during the drying phase; use vacuum drying at ambient temperature over P2O5.[1]

Advanced Purification: The Recrystallization "Gold Standard"

For >99% purity (required for biological assays), simple precipitation is insufficient. You must perform a controlled recrystallization.[1]

Solvent System: Ethanol / Water (Best for yield) or Acetic Acid / Water (Best for purity).

SOP: Ethanol/Water Recrystallization

  • Saturation: Suspend the crude zwitterion in boiling water (minimum volume).

  • Co-Solvent Addition: If dissolution is incomplete, add 95% Ethanol dropwise until clear.[1]

    • Ratio: Typically 1:3 (Water:Ethanol).[1]

  • Hot Filtration: Filter rapidly through a heated glass frit to remove insoluble mechanical impurities.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C overnight.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Wash: Filter crystals and wash with cold Isopropanol .

    • Why Isopropanol? It removes residual water/ethanol but has very low solubility for the zwitterionic amino acid.[1]

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical logic behind the separation.

Diagram 1: Purification Decision Matrix

Use this flow to determine the correct starting protocol based on your crude analysis.[1]

PurificationLogicStartCrude 4-Amino-4-(4-methoxyphenyl)butanoic acidAnalysisAnalyze: HPLC / LC-MS / NMRStart->AnalysisCheckLactamIs Lactam Present?(Mass [M-18])Analysis->CheckLactamCheckColorIs Sample Yellow/Sticky?(Keto-acid / Oxidation)CheckLactam->CheckColorNoProtocolBProtocol B: Base Hydrolysis(Ring Opening)CheckLactam->ProtocolBYes (>5%)ProtocolAProtocol A: Acid Wash(pH Swing Extraction)CheckColor->ProtocolAYesRecrystFinal Step: Recrystallization(EtOH/Water)CheckColor->RecrystNo (Already White)ProtocolA->RecrystPrecipitate CollectedProtocolB->CheckColorLactam ConvertedFinalPure Zwitterion(>99% Purity)Recryst->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Diagram 2: The pH Swing Mechanism

Understanding why Protocol A works is critical for troubleshooting yield issues.[1]

pH_Swingcluster_AcidPhase 1: Acidic (pH 1.0)cluster_IsoPhase 2: Isoelectric (pH 6.5)Target_AcidTarget Molecule:Cationic (+NH3 / -COOH)(Water Soluble)ActionAdd NaOHto pH 6.5Target_Acid->ActionImpurity_AcidImpurity (Keto-Acid):Neutral (COOH)(Organic Soluble)Target_IsoTarget Molecule:Zwitterion (+NH3 / -COO-)(Precipitates)Impurity_IsoImpurity:Anionic (COO-)(Stays in Mother Liquor)Action->Target_Iso

Caption: Mechanistic view of the pH swing. Separation relies on the differential solubility of the zwitterion vs. neutral impurities.

References

  • Boldyreva, E. V. (2008).[1][3] Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. National Institutes of Health (PMC).[1] Link

  • Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica. Link

  • ChemicalBook. (2025).[1] 4-(4-Methoxyphenyl)butyric acid Properties and Synthesis. ChemicalBook. Link

  • PubChem. (2025).[1][4] 4-(4-Aminophenyl)butanoic acid Compound Summary. National Library of Medicine.[1] Link

  • Santa Cruz Biotechnology. (2025).[1] 4-amino-4-phenylbutanoic acid Properties. SCBT. Link

Optimizing enantiomeric excess (ee) of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: EE-OPT-44MB

Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Enantiomeric Excess (ee) & Troubleshooting Synthesis

Executive Summary: The Molecule & The Challenge

Target Molecule: 4-Amino-4-(4-methoxyphenyl)butanoic acid Structural Class:


-Amino Acid (GABA Analog) with a benzylic chiral center.

Critical Technical Insight: Unlike standard GABA analogs (e.g., Baclofen) where the chiral center is at the C3 position, your target has the amine at the C4 (benzylic) position . The para-methoxy group is a strong electron donor (


 effect).
  • Risk: This electronic activation stabilizes the benzylic carbocation, making the chiral center highly susceptible to racemization under acidic conditions or high temperatures.

  • Implication: Standard acidic workups used for ordinary amino acids often degrade the ee of this specific molecule.

Module 1: Biocatalytic Synthesis (The "Gold Standard")

Method: Asymmetric Transamination using


-Transaminases (

-TAs). Why this route? It bypasses the "50% yield limit" of kinetic resolutions and operates under mild conditions (pH 7-8), preserving the labile benzylic center.
Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical equilibrium displacement required for high ee.

Transaminase_Cycle Substrate Keto Acid Precursor (4-(4-methoxyphenyl)-4-oxobutanoic acid) Complex Enzyme-Substrate Complex Substrate->Complex Input Enzyme_PLP ω-Transaminase (PLP-Bound) Enzyme_PLP->Complex Donor Amine Donor (Isopropylamine) Donor->Complex Input Product Target Chiral Amine (>99% ee) Complex->Product Amination Coproduct Coproduct (Acetone) Complex->Coproduct Deamination Removal Vacuum/N2 Sweep (Equilibrium Shift) Coproduct->Removal CRITICAL STEP

Caption: Figure 1.


-Transaminase catalytic cycle.[1][2] Removal of the coproduct (acetone) is the rate-limiting step for achieving high conversion and ee.
Troubleshooting Guide: Transaminase Protocol
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumSwitch Donor: Use Isopropylamine (IPA) as the amine donor. The coproduct is acetone, which is volatile.Action: Apply a slight vacuum (200 mbar) or nitrogen sweep to remove acetone continuously.
Low Solubility Hydrophobic SubstrateCo-solvent: The methoxy group reduces water solubility. Add 10-20% DMSO or MeOH. Do not exceed 20% as it may denature the enzyme.
Inconsistent ee Background RacemizationpH Control: Ensure reaction pH is 7.0–8.0 . Avoid pH < 6.0 during workup. The benzylic amine is unstable in acid.
Substrate Inhibition High Keto-Acid Conc.Fed-Batch Mode: Do not add all substrate at once. Dose the keto-acid precursor slowly (e.g., 5 mM/hour) to keep concentration below inhibitory levels.

Expert Protocol Note: For this specific substrate, (S)-selective


-transaminases  (e.g., from Vibrio fluvialis or engineered variants like ATA-113) typically yield the (S)-amine. If the (R)-enantiomer is required, look for (R)-selective amine transaminases  (e.g., from Aspergillus terreus or Arthrobacter sp.) [1, 2].

Module 2: Kinetic Resolution (The "Classic" Route)

Method: Lipase-catalyzed hydrolysis of the ethyl ester. Context: If you lack access to transaminases, you likely synthesized the racemic ester (ethyl 4-amino-4-(4-methoxyphenyl)butanoate).

The "50% Wall" & How to Break It

Kinetic Resolution (KR) inherently stops at 50% yield (max 100% ee for the unreacted enantiomer). To optimize this:

Q: My ee is stuck at 92-95%. How do I reach >99%? A: You are likely stopping the reaction too early or too late.

  • The E-Value: Calculate the Enantiomeric Ratio (E). For this substrate, Candida antarctica Lipase B (CAL-B) often gives E > 100.

  • Conversion Tuning:

    • To get the Product (Acid) in high ee: Run conversion to ~40-45%.

    • To get the Substrate (Ester) in high ee: Run conversion to ~55-60% (sacrifice yield for purity).

  • Recrystallization (The Polishing Step):

    • Do not rely solely on the enzyme. Take your 95% ee product and recrystallize it as a tartrate or mandelate salt. The p-methoxy group aids crystallization.

Warning: Avoid "Dynamic Kinetic Resolution" (DKR) using metal catalysts (Ru/Rh) with this specific substrate. The benzylic position is too labile; the metal catalyst often induces uncontrolled racemization or elimination to the enamine.

Module 3: Analytical Validation (The "Truth")

Method: Chiral HPLC.[3][4] Critical Issue: You cannot optimize what you cannot measure. Standard C18 columns will not separate these enantiomers.

Recommended Column Technologies
Column TypeMechanismSuitability for 4-Amino-4-ArylProtocol Notes
Crown Ether (e.g., Crownpak CR(+))Host-Guest ComplexationExcellent (Primary Choice) Works on the underivatized amino acid. Requires acidic mobile phase (HClO4), but keep run times short to prevent degradation.
Zwitterionic (e.g., Chirobiotic T)Teicoplanin LigandGood Good for polar amino acids. Use MeOH/Water mixtures.[5][6]
Polysaccharide (e.g., Chiralpak IA/IB)H-Bonding/StericRequires Derivatization You must protect the amine (e.g., N-Boc or N-Cbz) and esterify the acid to use these columns effectively.
Decision Tree: Analytical Troubleshooting

HPLC_Troubleshooting Start Start: Poor Peak Separation Deriv Is the sample derivatized? Start->Deriv NoDeriv No (Free Amino Acid) Deriv->NoDeriv No YesDeriv Yes (N-Boc/Ester) Deriv->YesDeriv Yes CheckCol Using Crownpak CR(+) or Zwitterionic Column? NoDeriv->CheckCol Temp Lower Temp to 10-15°C (Improves Resolution) CheckCol->Temp Yes CheckCol->YesDeriv No (Switch Method) Mobile Check Mobile Phase Additive YesDeriv->Mobile TFA Add 0.1% TFA or DEA (Sharpen Peak Shape) Mobile->TFA

Caption: Figure 2. Troubleshooting logic for Chiral HPLC separation of benzylic amino acids.

References

  • Kelly, S. A., et al. (2018).

    
    -Transaminases in the Pharmaceutical Industry." Chemical Reviews, 118(1), 349–367. 
    
  • M

    
    -Transaminases for the Synthesis of Chiral Amines." Catalysts, 2(4), 541-554. 
    
  • Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)." Daicel Chiral Technologies.

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Bulletin.

Sources

Technical Support Center: GABA Analog Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Overcoming Intramolecular Cyclization (


-Lactamization) Side Reactions

Welcome to the Advanced Technical Support Center for GABA analog synthesis. This guide is designed for process chemists and drug development professionals struggling with the spontaneous degradation of


-aminobutyric acid (GABA) analogs (such as gabapentin, pregabalin, and baclofen) into their highly toxic 

-lactam (2-pyrrolidone) derivatives.

Mechanistic Causality: Why Do GABA Analogs Cyclize?

The fundamental challenge in formulating and synthesizing GABA analogs is their inherent bifunctionality. The structural proximity of the


-amino group and the carboxylic acid makes them highly susceptible to intramolecular cyclization[1].

This dehydration reaction is not arbitrary; it is governed by strict thermodynamic and pH-dependent rules. Computational models of pregabalin demonstrate that the transformation from the stable open-chain isomer to the lactam requires overcoming a tetrahedral transition state with an energy barrier of approximately 25.96 kcal/mol[2].

Because the reaction is catalyzed by the disruption of the stable zwitterionic state, maintaining the molecule at its exact isoelectric point (pI) is the most critical preventative measure. For example, gabapentin possesses two pKa values (3.68 for the carboxylic acid and 10.7 for the primary amine), making its zwitterionic pI exactly 7.14[3]. Deviating from this pH protonates the carboxylate or deprotonates the amine, drastically increasing nucleophilic reactivity.

MechanisticPathway GABA GABA Analog (Zwitterion) Protonation pH < 4 or pH > 9 (Loss of Zwitterion) GABA->Protonation Heat Thermal Stress (> 40°C) GABA->Heat TS Tetrahedral Transition State Protonation->TS Heat->TS Lactam γ-Lactam Impurity (+ H2O) TS->Lactam Dehydration

Intramolecular cyclization pathway of GABA analogs forming toxic γ-lactam impurities.

Troubleshooting FAQs: Process Parameters

Q: My final API batch consistently fails release testing due to >0.5% lactam impurity. Where is the degradation occurring? A: If your upstream deprotection was successful, the lactamization is almost certainly occurring during the final solvent evaporation or vacuum drying phase. The ~26 kcal/mol activation barrier is easily breached when the API is subjected to thermal stress in the absence of a stabilizing solvent matrix[2]. Solution: Restrict all drying operations to ≤ 35 °C and utilize high-vacuum conditions to compensate for the lower temperature.

Q: Can we prevent lactamization during the acidic deprotection step itself? A: Yes. Prolonged batch refluxing of lactam precursors or protected intermediates in aqueous acids (like HBr or HCl) provides both the thermal energy and the low pH environment that favors equilibrium shifting toward the lactam. To overcome this, modern scale-up routes increasingly utilize continuous flow technologies to drastically reduce residence time, limiting the thermal exposure of the unprotected amine to mere minutes rather than hours[4].

Quantitative Risk Matrix for Lactam Formation
Process ParameterCritical Risk ThresholdMechanistic CausalityRecommended Action
pH < 4.0 or > 9.0Disrupts the stable zwitterion, activating the amine or carboxylate for nucleophilic attack.Titrate precisely to the compound's pI (e.g., pH 7.14 for gabapentin) during aqueous workup.
Temperature > 40 °CProvides the thermal kinetic energy required to overcome the 25.96 kcal/mol transition state barrier.Restrict vacuum drying and concentration steps to ≤ 35 °C.
Residence Time > 2 hours (in solution)Prolonged exposure in a solvated state increases the collision frequency for intramolecular cyclization.Implement continuous flow synthesis or rapid anti-solvent crash-out protocols.

Self-Validating SOP: Low-Lactam Isolation of Gabapentin

This protocol details the isolation of free-base gabapentin from its hydrobromide salt intermediate[5]. It is engineered as a self-validating system : you cannot proceed to the next step unless the In-Process Control (IPC) criteria are met, ensuring zero lactam propagation.

WorkupWorkflow Step1 1. Acidic Hydrolysis (HBr/HCl) Step2 2. Thermal Quench (Cool to 0-5°C) Step1->Step2 Step3 3. pH Titration (Adjust to pI ~7.1) Step2->Step3 Step4 4. Anti-Solvent Addition (Cold IPA) Step3->Step4 Step5 5. Vacuum Drying (< 40°C) Step4->Step5

Optimized downstream processing workflow to prevent lactamization during isolation.

Step 1: Thermal Quenching of the Salt Solution
  • Action: Following the hydrolysis of the precursor in aqueous HBr (48%), immediately crash-cool the reactor containing the gabapentin hydrobromide solution to 0–5 °C[5].

  • Causality: Quenching halts the kinetic momentum of the dehydration reaction before the pH is altered during neutralization.

  • Validation (IPC 1): Reactor thermocouple must read ≤ 5 °C for a minimum of 15 minutes before proceeding. HPLC must show < 0.1% lactam.

Step 2: Isoelectric Titration
  • Action: Slowly charge the reactor with an organic amine (e.g., tributylamine or diethylamine) under vigorous agitation. Maintain the internal temperature strictly below 15 °C during the exothermic neutralization. Stop the addition when the pH reaches exactly 7.14.

  • Causality: The organic amine acts as a mild base to neutralize the HBr without creating localized pockets of extreme alkalinity (which strong bases like NaOH would cause, risking base-catalyzed lactamization). Reaching pH 7.14 maximizes the concentration of the unreactive zwitterion[3].

  • Validation (IPC 2): In-line pH probe must stabilize at 7.14 ± 0.05.

Step 3: Anti-Solvent Crystallization
  • Action: Charge the reactor with cold (0 °C) isopropyl alcohol (IPA) to induce precipitation of the free gabapentin[5].

  • Causality: IPA lowers the dielectric constant of the solvent matrix, forcing the highly polar zwitterion out of solution rapidly, thereby minimizing the residence time the API spends in the vulnerable solvated state.

  • Validation (IPC 3): Mother liquor analysis via HPLC must show < 2 mg/mL of dissolved API remaining.

Step 4: Low-Thermal Vacuum Drying
  • Action: Filter the crystalline solid, wash twice with cold IPA, and transfer to a vacuum oven. Dry at -0.09 MPa and a maximum jacket temperature of 35 °C.

  • Causality: Removing water at low temperatures prevents the thermal activation required for the lactam transition state.

  • Validation (IPC 4): Final API Karl Fischer (KF) titration ≤ 0.5% water; HPLC purity ≥ 99.5% with lactam levels undetectable (< 0.05%).

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • CA2598816A1 - Process and methods for the preparation of gabapentin and its intermediates Source: Google Patents URL
  • Synthesis of Cu-Doped TiO2 Nanocatalyst for the Enhanced Photocatalytic Degradation and Mineralization of Gabapentin under UVA/LED Irradiation Source: MDPI URL
  • US8367722B2 - Methods of using prodrugs of pregabalin Source: Google Patents URL
  • Source: DOI.

Sources

Storage conditions to prevent degradation of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-4-(4-methoxyphenyl)butanoic acid

Product Category: Non-Proteinogenic Amino Acids / GABA Analogs Chemical Structure:


-Amino-

-arylbutyric acid derivative Molecular Formula: C

H

NO

Part 1: Core Storage Directive (The "Golden Rules")

As a Senior Application Scientist, I often see degradation in this class of compounds not because of inherent instability, but due to a misunderstanding of its zwitterionic and cyclization potential. This compound is a


-amino acid.[1] Unlike 

-amino acids (which are stable),

-amino acids are kinetically primed to cyclize into lactams (pyrrolidinones) if mistreated.

Adhere to these four pillars to maintain >98% purity:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Prevents thermodynamic drift toward the thermodynamically stable

-lactam (5-(4-methoxyphenyl)pyrrolidin-2-one).
Moisture Strictly Anhydrous Hygroscopic uptake promotes molecular mobility, accelerating cyclization and oxidative discoloration. Store over silica gel or molecular sieves.
Atmosphere Argon or Nitrogen Overlay The electron-rich p-methoxyphenyl ring is susceptible to oxidative yellowing. Minimize headspace oxygen.
Container Amber Glass (Silanized) Protects from UV-induced radical formation at the benzylic position. Silanization reduces surface acidity which can catalyze lactamization.

Part 2: Critical Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand how the molecule breaks down.

Intramolecular Cyclization (Lactamization)

This is the primary failure mode. The amino group at the


-position (C4) attacks the carbonyl carbon (C1), expelling water to form a 5-membered lactam ring.
  • Trigger: Heat (>25°C), acidic pH, or dehydration conditions.

  • Result: Loss of zwitterionic character, change in solubility, and loss of biological activity.

Oxidative Discoloration

The molecule contains a benzylic amine moiety attached to an electron-donating methoxy group. This system is electron-rich and prone to oxidation, leading to "quinone-like" colored impurities.

  • Trigger: Exposure to air (oxygen) and light.

  • Result: Powder turns from white to off-white/yellow.

Visualizing the Degradation Pathway

DegradationPathway Compound 4-Amino-4-(4-methoxyphenyl) butanoic acid (Active Zwitterion) Heat Heat / Acid / Dehydration Compound->Heat Oxidation O2 / UV Light Compound->Oxidation Lactam 5-(4-methoxyphenyl) pyrrolidin-2-one (Inactive Lactam) Heat->Lactam Cyclization (-H2O) Quinone Oxidative Impurities (Yellow/Brown Color) Oxidation->Quinone Radical Oxidation

Caption: Figure 1.[2] Primary degradation pathways.[3] The red path (Lactamization) is the most common storage failure.

Part 3: Troubleshooting & FAQs

Q1: My powder has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation of the methoxy-aryl ring.

  • Action: Check purity via HPLC. If purity is >98%, the discoloration is likely trace (<0.1%) chromophores. You can use it for non-critical assays. For sensitive analytical standards, recrystallize or discard.

  • Prevention: Ensure the cap is tight and parafilmed. Purge with Argon before re-sealing.[4]

Q2: The compound is no longer dissolving in water/buffer as it used to.

  • Diagnosis: You likely have significant Lactam formation . The linear amino acid is zwitterionic and water-soluble. The cyclized lactam is a neutral amide, which often has drastically reduced water solubility.

  • Test: Run a TLC (See Protocol A). If a high Rf spot appears, the lactam is present.

  • Fix: Lactamization is reversible under strong hydrolysis (boiling in dilute HCl), but this is destructive. It is better to discard the lot if lactam content >5%.

Q3: Can I store a stock solution in the fridge?

  • Answer: No. In solution, the molecules have high conformational mobility, increasing the probability of the amine hitting the carboxylic acid tail.

  • Risk: Spontaneous cyclization occurs much faster in solution than in solid state.

  • Protocol: Prepare solutions fresh immediately before use. If unavoidable, freeze aliquots at -80°C, but expect 1-2% degradation per freeze-thaw cycle.

Q4: The powder is clumping (caking).

  • Diagnosis: Moisture absorption. This is dangerous because water acts as a plasticizer, lowering the glass transition temperature and facilitating the cyclization reaction.

  • Action: Dry immediately in a vacuum desiccator over P

    
    O
    
    
    
    (Phosphorus Pentoxide). Do not heat to dry, as heat drives the cyclization.

Part 4: Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Use this to quickly differentiate between the active Acid and the inactive Lactam.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin Stain.

  • Interpretation:

    • Active Acid: Will stain Purple/Blue (Free amine present). Lower R

      
       (more polar).
      
    • Degraded Lactam: Will NOT stain with Ninhydrin (Amine is locked in amide bond). You must use UV (254 nm) to see the spot. Higher R

      
       (less polar).
      
Protocol B: HPLC Method for Quantitation

Standardize this method to track stability over time.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide bond) and 275 nm (Aromatic ring)
Retention Order 1.[1][5] Amino Acid (Early eluting) 2. Lactam (Late eluting - more hydrophobic)

References

  • PubChem. (n.d.). 4-Amino-4-phenylbutanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link](Base structural class reference).

Sources

Technical Support Center: Resolving Hygroscopicity in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Sciences portal. As researchers and drug development professionals, you know that moisture is the enemy of precision. Hygroscopic amino acid derivatives—such as PEGylated building blocks, arginine derivatives, and specific unnatural amino acids—readily absorb atmospheric water. This physical instability cascades into severe chemical failures: inaccurate stoichiometric weighing, premature hydrolysis of activated esters during Solid-Phase Peptide Synthesis (SPPS), and complete batch failures.

This guide is engineered to provide you with the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

I. The Mechanistic Causality of Moisture-Induced Failures

Understanding why a reagent fails is the first step to preventing it. Amino acids possess zwitterionic backbones and, often, polar side chains that form highly favorable hydrogen bonds with atmospheric water vapor. When exposed to ambient humidity, these powders undergo deliquescence —absorbing so much moisture that they dissolve into their own absorbed water.

In the context of SPPS, this absorbed water acts as a competing nucleophile. When a hygroscopic Fmoc-amino acid is activated (e.g., via DIC/Oxyma or HATU), the water rapidly hydrolyzes the highly reactive O-acylisourea or active ester intermediate back into the unreactive carboxylic acid. This quenches the coupling reaction before the resin-bound amine can attack, leading to truncated deletion sequences and complex purification profiles.

G A Atmospheric Moisture Exposure B Hygroscopic Amino Acid (e.g., Fmoc-Derivatives) A->B Absorption C Clumping & Deliquescence B->C D Hydrolysis of Activating Esters B->D E Inaccurate Weighing (Mass = AA + H2O) B->E F Poor Coupling Yields & Truncated Peptides C->F D->F G Loss of Chiral Purity (Racemization) D->G E->F

Mechanism of moisture-induced degradation and downstream SPPS failures.

II. Troubleshooting FAQs

Q1: My Fmoc-protected amino acid has formed a sticky, clumped mass. Can I still use it for SPPS? A1: It is highly discouraged unless remediated. Clumping indicates significant moisture uptake. If you weigh this mass, a large percentage of your recorded weight will be water, destroying your stoichiometric ratios. Furthermore, the water will hydrolyze your coupling reagents. Resolution: If the reagent is irreplaceable, dry it in a vacuum desiccator over phosphorus pentoxide (


) for 48 hours, or dissolve it in anhydrous dioxane and lyophilize it. Always verify the recovery via Karl Fischer titration before proceeding[1].

Q2: How do I prevent moisture uptake when scaling up the synthesis and storage of hygroscopic building blocks? A2: For bulk powder stabilization, surface engineering is the most effective strategy. Co-spray drying the hygroscopic derivative with highly hydrophobic amino acids (such as L-Isoleucine, L-Valine, or L-Leucine) creates a protective hydrophobic shell around the particles. Research demonstrates that adding 40% (w/w) L-Isoleucine or L-Leucine significantly reduces maximum moisture uptake and prevents recrystallization even at 50% Relative Humidity (RH)[2].

Q3: During SPPS, I am observing deletion sequences immediately following the addition of a highly hygroscopic unnatural amino acid. How do I fix this coupling step? A3: The absorbed water in your building block is outcompeting the resin-bound amine. Resolution: First, perform azeotropic drying of the amino acid by dissolving it in anhydrous toluene and evaporating it under reduced pressure. During the synthesis, utilize a large excess of the building block (5–10 equivalents) and employ highly reactive, moisture-tolerant coupling reagents like HATU with DIPEA. Implement a double-coupling strategy, and crucially, follow it with an acetic anhydride capping step to permanently block any unreacted amines from propagating deletion sequences[3].

III. Self-Validating Experimental Protocols

To ensure trustworthiness, the following Standard Operating Procedures (SOPs) are designed as self-validating systems. Each protocol includes built-in verification steps to confirm success before moving to the next phase.

Protocol A: Moisture-Free Handling and Weighing

Objective: To accurately weigh highly hygroscopic reagents without atmospheric water contamination.

  • Thermal Equilibration: Remove the sealed reagent bottle from -20°C storage and place it inside a desiccator at room temperature for 1–2 hours.

    • Validation Check: Visually inspect the exterior of the bottle. If condensation is present, equilibration is incomplete. Do not open.

  • Inert Transfer: Move the equilibrated bottle into a dry box or glovebox purged with argon (RH < 5%).

  • Rapid Weighing: Use anti-static spatulas to weigh the desired mass into a pre-tared, dry centrifuge vial.

    • Validation Check: Observe the balance readout. The mass must stabilize within 5 seconds. A continuously creeping upward mass indicates active moisture absorption; if this occurs, abort and check the glovebox humidity.

  • Sealing & Purging: Cap the vial immediately. Purge the master reagent bottle with argon for 30 seconds before tightly sealing and returning to -20°C.

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Glovebox Transfer to Argon Glovebox Equilibrate->Glovebox Weigh Rapid Weighing & Mass Stabilization Glovebox->Weigh Purge Purge with Argon & Seal Weigh->Purge Store Return to -20°C Storage Purge->Store

Workflow for the inert handling and weighing of moisture-sensitive amino acids.

Protocol B: Surface Passivation via Hydrophobic Co-Spray Drying

Objective: To formulate bulk hygroscopic amino acids for long-term benchtop stability.

  • Solution Preparation: Dissolve the hygroscopic amino acid and L-Leucine (40% w/w relative to total solids) in ultra-pure deionized water.

    • Validation Check: Solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, which will clog the spray nozzle.

  • Spray Drying: Process the solution using a laboratory spray dryer (e.g., inlet temp 120°C, aspirator 100%, pump rate 10%).

    • Validation Check: Monitor the outlet temperature. It must remain stable (± 2°C) to ensure uniform particle morphology and consistent moisture evaporation.

  • Efficacy Validation: Subject a 100 mg sample of the resulting powder to Dynamic Vapor Sorption (DVS).

    • Validation Check: The sample must exhibit <5% mass increase when exposed to 50% RH over a 24-hour period[2].

IV. Quantitative Data: Efficacy of Protective Excipients

When formulating or storing bulk amino acid derivatives, selecting the right protective strategy is critical. The table below summarizes the quantitative impact of various excipients on moisture mitigation[1],[2].

Protective Excipient / StrategyMechanism of ActionOptimal ConcentrationKey Performance Metric (at 50-75% RH)
L-Isoleucine Forms a hydrophobic surface coating on particles.40% (w/w)94.5% surface coverage; prevents recrystallization for >28 days.
L-Leucine Competes for surface area, reducing glass transition depression.40-60% (w/w)Decreases maximum moisture uptake to <7.2% w/w.
Hydrogenated Lipids / Wax Creates a physical, impermeable moisture barrier.10-20% (w/w)Near-zero moisture ingress; ideal for non-injectable bulk storage.
Lyophilization (No Excipient) Removes existing water but leaves powder highly porous.N/AHighly susceptible to rapid re-absorption (deliquescence within hours).
V. References
  • National Institutes of Health (PMC). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. Available at:[Link]

  • ResearchGate. Procedures to Improve Difficult Couplings in Peptide Synthesis. Available at:[Link]

Sources

Minimizing byproduct formation in methoxyphenyl amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MPAA-SYN-001 Status: Open Priority: Critical (P1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Specialized Chemistry Support Hub

You have reached the Tier 3 Support Desk for Aromatic Amino Acid Synthesis . Based on your query regarding Methoxyphenyl Amino Acids (MPAA) , we have identified that your primary challenges likely stem from the electronic properties of the methoxy substituent (electron-donating) and its impact on protecting group stability and stereochemical integrity.

Unlike standard phenylalanine synthesis, the methoxy group introduces a "Trojan Horse" of reactivity: it activates the aromatic ring toward unwanted electrophilic attack while simultaneously being vulnerable to cleavage under standard acidic deprotection conditions.

Below is your Customized Troubleshooting Guide .

Module 1: The "Demethylation" Crisis

Issue: Loss of the methyl ether (conversion of Methoxyphenylalanine to Tyrosine/DOPA analogues) during deprotection steps.

Root Cause Analysis

The methoxy ether linkage is generally stable, but it becomes labile in the presence of strong Lewis acids (e.g.,


, 

) or strong Brønsted acids (e.g., HBr, HI) often used to remove Cbz (benzyloxycarbonyl) or benzyl ester groups. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion (

mechanism), cleaving the methyl group.
Corrective Action Plan

If you detect "phenolic" impurities (positive ferric chloride test or mass shift of -14 Da), you must alter your orthogonal protection strategy.

Protocol Adjustment:

  • Avoid: HBr in acetic acid or BBr3 for final deprotection.

  • Adopt: Hydrogenolysis (

    
    , Pd/C) for Cbz removal or Acidolysis with TFA (Trifluoroacetic acid) for Boc removal. TFA is too weak to cleave the aryl methyl ether.
    

Visualization: Deprotection Decision Logic

DeprotectionLogic Start Select Deprotection Method CheckGroup Target Group to Remove Start->CheckGroup Boc Boc (tert-Butoxycarbonyl) CheckGroup->Boc Cbz Cbz (Benzyloxycarbonyl) CheckGroup->Cbz AcidChoice Acid Choice? Boc->AcidChoice MethodChoice Method Choice? Cbz->MethodChoice HBr HBr/AcOH (HIGH RISK) AcidChoice->HBr Avoid TFA TFA/DCM (SAFE) AcidChoice->TFA Recommended ResultFail Demethylation (Byproduct) HBr->ResultFail ResultSafe Intact Methoxy Group TFA->ResultSafe Hydrog Hydrogenolysis (Pd/C) (SAFE) MethodChoice->Hydrog Recommended LewisAcid Lewis Acid (BBr3) (FATAL ERROR) MethodChoice->LewisAcid Avoid Hydrog->ResultSafe LewisAcid->ResultFail

Caption: Figure 1. Decision matrix for deprotecting amine/carboxyl groups without compromising the methoxy ether.

Module 2: Stereochemical Integrity (Racemization)

Issue: Loss of enantiomeric excess (ee%) during synthesis or coupling.

Technical Insight

While electron-withdrawing groups (like


) on the phenyl ring increase the acidity of the 

-proton (promoting racemization), the electron-donating methoxy group actually decreases

-proton acidity via the inductive effect. However, racemization is still a major risk during:
  • Azlactone Formation: During carboxyl activation (using EDC/DCC).

  • Base-Mediated Enolization: If using strong bases (NaH, alkoxides) for alkylation.

Protocol: Asymmetric Hydrogenation (The "Cleanest" Route)

To minimize byproducts entirely, avoid building the chiral center via alkylation. Instead, install the chirality via catalytic asymmetric hydrogenation of a dehydroamino acid precursor.

Step-by-Step Workflow:

  • Substrate: (Z)-

    
    -acetamido-
    
    
    
    -(methoxyphenyl)acrylate.
  • Catalyst: Rh(I)-DuPhos or Rh(I)-BINAP complex (1 mol%).

  • Conditions: 30 psi

    
    , MeOH, 25°C, 2 hours.
    
  • Validation: Unlike alkylation, this method typically yields >98% ee with zero regioisomers.

Visualization: Racemization Pathways vs. Safe Route

RacemizationPath Substrate Methoxyphenyl Precursor RouteA Route A: Alkylation (Phase Transfer) Substrate->RouteA RouteB Route B: Asymmetric Hydrogenation Substrate->RouteB Risk Risk: Enolate Formation (Base Catalyzed) RouteA->Risk Safe Stereocontrol via Chiral Ligand RouteB->Safe ProductRac Racemic Mixture (50% ee) Risk->ProductRac High Temp/Strong Base ProductPure L-Isomer (>99% ee) Safe->ProductPure Rh-DuPhos Catalyst

Caption: Figure 2. Comparison of synthetic routes. Hydrogenation avoids the enolate intermediate responsible for racemization.

Module 3: Impurity Profiling (Bucherer-Bergs & Strecker)

Issue: Users employing the Bucherer-Bergs reaction (ketone


 hydantoin 

amino acid) often report "stubborn" intermediates.
Troubleshooting Table: Common Byproducts
SymptomProbable ByproductMechanism of FormationRemediation
Incomplete Hydrolysis N-carbamoyl amino acidHydantoin ring opens but fails to decarboxylate.Increase hydrolysis temp to >120°C or use enzymatic hydrolysis (Hydantoinase).
Regioisomers Ortho/Para mixturesElectrophilic attack on the ring during precursor synthesis (e.g., Friedel-Crafts).Purify the aldehyde/ketone precursor before the amino acid formation step.
Yellow/Brown Color Quinoid speciesOxidation of the electron-rich methoxyphenyl ring.Perform reactions under

or Ar atmosphere; add antioxidants (e.g., BHT) during workup.
Dimerization DiketopiperazinesSelf-condensation of amino acid esters.Avoid storing as free base esters; store as HCl salts.
Frequently Asked Questions (FAQ)

Q1: Can I use the O-Donnell Schiff base alkylation for methoxyphenylalanine? A: Yes, but with caution. The electron-rich ring does not destabilize the Schiff base, but you must use a mild Phase Transfer Catalyst (PTC) like Cinchona alkaloid derivatives. Critical: Maintain temperature at -78°C during the deprotonation step to prevent enolate equilibration (racemization).

Q2: I see a +14 mass peak in my LC-MS. What is it? A: This is likely a methyl ester artifact. If you used methanol as a solvent during an acidic workup (e.g., HCl/MeOH), you have accidentally esterified the carboxylic acid. Fix: Switch to THF or Dioxane for acidic steps, or treat with LiOH to hydrolyze the ester back to the acid.

Q3: Why is my yield low when using Friedel-Crafts to make the precursor? A: The methoxy group is an ortho/para director and highly activating. This often leads to poly-alkylation or polymerization. Fix: Use a blocking group at the para position if targeting ortho, or control stoichiometry strictly (1.0 equiv) at low temperatures (0°C).

References
  • Asymmetric Hydrogenation of Alpha-Amino Carbonyl Compounds. (2005). Google Patents. US20050159604A1. 1[2][3]

  • Bucherer-Bergs Reaction Mechanism and Applications. (2023). Organic Chemistry Portal. 4[2]

  • Elucidating the Racemization Mechanism of Amino Acids. (2023). National Institutes of Health (PMC). 5[2]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. (2016). MDPI. 6[2]

  • Peptide Synthesis Using Unprotected Amino Acids (Racemization Risks). (2023). ChemRxiv. 7[2][3]

End of Technical Support Guide. For further assistance, please reply with your specific reaction conditions.

Sources

Technical Guide: Purification of Zwitterionic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

The Zwitterion Purification Technical Support Center is now online.

This guide addresses the unique physicochemical paradox of zwitterionic amino acids: they are highly polar and water-soluble, yet difficult to separate from inorganic salts; they are charged, yet often electrically neutral in bulk solution.

The Core Challenge: The Zwitterionic Paradox

Zwitterionic amino acids possess both a protonated amine (


) and a deprotonated carboxylate (

) group simultaneously.[1][2] This dual-charge state creates specific purification hurdles:
  • Solubility Trap: High water solubility makes extraction into organic solvents nearly impossible without derivatization.

  • Isoelectric Point (pI) Sensitivity: At the pI, the net charge is zero, rendering electrophoretic mobility null and ion-exchange binding weak, yet this is often the point of minimum solubility (precipitation).[3]

  • Salt Co-elution: Inorganic salts (NaCl, KCl) often co-purify because they share similar ionic properties.

Diagnostic Decision Matrix

Before selecting a protocol, determine your primary impurity profile using this logic flow.

PurificationStrategy Start Crude Amino Acid Mixture CheckSalt High Inorganic Salt Content? Start->CheckSalt CheckPurity Target Purity > 98%? CheckSalt->CheckPurity No (<5%) Nanofiltration Nanofiltration (NF) (Size/Charge Exclusion) CheckSalt->Nanofiltration Yes (>5%) IEX Ion Exchange (IEX) (Displacement Chromatography) CheckPurity->IEX Yes (High Purity Needed) Crystallization Isoelectric Point Crystallization CheckPurity->Crystallization No (Bulk Recovery) Nanofiltration->CheckPurity Desalted Polishing Recrystallization (Water/Alcohol) IEX->Polishing Crystallization->Polishing

Figure 1: Decision matrix for selecting the optimal purification route based on salt content and purity requirements.

Troubleshooting & Protocols

Category A: Solubility & Crystallization[3][4][5]

Issue: Product fails to crystallize at the theoretical isoelectric point (pI).

Root Cause: While minimum solubility theoretically occurs at the pI, "salting-in" effects caused by high ionic strength can keep the zwitterion in solution. Additionally, the theoretical pI may differ from the effective pI in complex buffers due to ion binding.

Technical Fix:

  • Measure, Don't Calculate: Do not rely on calculated pI values. Perform a Zeta Potential scan or a micro-scale solubility screen (pH 2.0 to 10.0 in 0.5 increments) to find the actual point of zero charge/precipitation.

  • Reduce Ionic Strength: If salts are high, the Debye-Hückel screening effect stabilizes the zwitterion. Dilute the solution or perform a preliminary nanofiltration step.

  • Anti-Solvent Addition: Add a water-miscible organic solvent (Ethanol or Isopropanol) after adjusting to the pI. This lowers the dielectric constant of the solvent, increasing the electrostatic attraction between zwitterions and forcing lattice formation.

Protocol: Isoelectric Crystallization

  • Concentrate: Evaporate crude solution to ~50% saturation.

  • Adjust pH: Slowly titrate with HCl or NaOH to the exact pI.

    • Critical: Use a high-precision pH meter; even 0.2 pH units off can increase solubility by 10-fold.

  • Cool: Ramp temperature down to 4°C at a rate of 5°C/hour.

  • Seed: If no crystals form, add a seed crystal of the pure amino acid.

Category B: Ion Exchange Chromatography (IEX)[6][7]

Issue: Target amino acid does not bind to the resin.

Root Cause: The pH is too close to the pI. At pH ≈ pI, the net charge is zero.[1][3] To bind to a Cation Exchange (CEX) resin, the molecule must be positive (pH < pI). To bind to Anion Exchange (AEX), it must be negative (pH > pI).

Data Table: pH Selection for IEX Binding

Amino Acid TypeExampleApprox pITarget ResinBinding pH Strategy
Acidic Glutamic Acid3.2Anion Exchange (AEX)pH 7.0 (Net Charge: -)
Neutral Glycine6.0Cation Exchange (CEX)pH 2.0 (Net Charge: +)
Basic Lysine9.7Cation Exchange (CEX)pH 5.0 - 7.0 (Net Charge: +)

Protocol: Cation Exchange Purification (Batch Mode) Best for separating zwitterions from non-ionic impurities or anionic salts.

  • Resin Selection: Use a strong cation exchanger (e.g., Dowex 50W or equivalent sulfonated polystyrene).

  • Activation: Wash resin with 1M HCl to generate the

    
     form. Rinse with DI water until neutral.[4]
    
  • Loading: Acidify your sample to pH 1.5 - 2.0 .

    • Mechanism:[5][6] At this pH, the carboxylate is protonated (

      
      ), and the amine is protonated (
      
      
      
      ).[1][2][5] The molecule has a net +1 charge and binds to the resin.
  • Washing: Wash the column with pH 2.0 water.

    • Result: Non-ionic impurities and anions pass through.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[5][6] The high pH deprotonates the amine and carboxyl group, flipping the charge to negative (

      
      , 
      
      
      
      ).[1] The resin repels the molecule, and it elutes.
    • Advantage:[1] Ammonia is volatile. You can lyophilize the eluate to obtain the salt-free amino acid.

Category C: Desalting & Separation from Salts

Issue: High inorganic salt (NaCl) co-elutes with the product.

Root Cause: Small zwitterions and inorganic ions have similar sizes, making Size Exclusion Chromatography (SEC) ineffective.

Technical Fix:

  • Nanofiltration (NF): Use a membrane with a Molecular Weight Cut-Off (MWCO) of ~150-300 Da.

    • Most amino acids (>100 Da) will be retained (retentate).

    • Salts (NaCl, <60 Da) will pass through (permeate).

  • Ion Retardation: Use amphoteric resins (snake-cage resins) that retard salts while excluding organic zwitterions.

Visualizing the Charge State

Understanding the charge distribution relative to pH is critical for selecting the correct IEX mode.

ChargeState LowPH Low pH (< pI) Cationic Form (NH3+, COOH) IsoPH pH ≈ pI Zwitterionic Form (NH3+, COO-) Net Charge = 0 LowPH->IsoPH Add Base (OH-) IsoPH->LowPH Add Acid (H+) HighPH High pH (> pI) Anionic Form (NH2, COO-) IsoPH->HighPH Add Base (OH-) HighPH->IsoPH Add Acid (H+)

Figure 2: The pH-dependent charge transitions of an amino acid.[1] For CEX binding, target the Red state. For AEX binding, target the Blue state. For Crystallization, target the Yellow state.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase HPLC (C18) for purification? A: Generally, no. Zwitterionic amino acids are too polar and will elute in the void volume (t0).

  • Exception: You can use Ion-Pairing Agents (e.g., TFA, Heptafluorobutyric acid) in the mobile phase to induce hydrophobicity, but removing the ion-pair reagent post-purification is difficult.

Q: My amino acid decomposes during the evaporation of the ammonia eluate. What now? A: If your compound is heat/base sensitive:

  • Use a lower concentration of ammonia (0.5M).

  • Elute with a volatile acid gradient (e.g., Pyridine/Acetate buffer) if using a different resin type.

  • Use Rotary Evaporation at reduced pressure and lower temperature (<30°C).

Q: How do I separate two amino acids with very similar pIs (e.g., Leucine pI 5.98 vs. Isoleucine pI 6.02)? A: Standard IEX will not resolve this. You require Ligand-Exchange Chromatography (chiral or copper-loaded resins) or high-performance preparative HPLC with specialized amino acid columns (e.g., mixed-mode columns).

References

  • Amersham Biosciences (Cytiva). (2004). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. GE Healthcare. Link

  • Harrison, R. G., et al. (2015). Bioseparations Science and Engineering. Oxford University Press.
  • Sigma-Aldrich. (2025). Ion Exchange Chromatography Troubleshooting Guide. Merck KGaA. Link

  • Fendler, J. H., et al. (1975). "Solubility of Amino Acids in Reverse Micelles". Journal of the American Chemical Society.
  • Agilent Technologies. (2025). Method Development for Amino Acid Analysis. Technical Overview. Link

Sources

Validation & Comparative

High-Resolution NMR Characterization of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectral Analysis Guide

Executive Summary & Scientific Context

In the development of GABA (


-aminobutyric acid) analogs for neuropathic pain and anxiety, structural fidelity is paramount. 4-Amino-4-(4-methoxyphenyl)butanoic acid  represents a specific class of 

-amino acids where the aryl substitution occurs at the

-position (C4), distinct from the

-substituted (C3) analogs like Phenibut (4-Amino-3-phenylbutanoic acid).

This guide provides a definitive protocol for the structural validation of the target molecule using 1H NMR. Unlike standard spectral lists, this document focuses on the comparative differentiation between the target, its regioisomers (Phenibut derivatives), and the parent GABA molecule.

The Structural Challenge: Regioisomerism

The primary analytical risk in synthesizing aryl-GABA analogs is distinguishing between the 4-aryl (target) and 3-aryl (Phenibut-like) isomers. Both share the formula


 and similar solubility profiles, but their pharmacological profiles differ drastically.
  • Target (4-Aryl): Aryl group attached to the carbon bearing the amine.

  • Alternative (3-Aryl): Aryl group attached to the central methylene chain.

Experimental Protocol: The "Zwitterion Control" System

Gamma-amino acids exist as zwitterions in neutral aqueous solution (


). This equilibrium causes significant chemical shift variability and line broadening. To ensure reproducible, sharp signals, the pH must be "locked" to a specific state.
Recommended Workflow
  • Solvent System: Deuterium Oxide (

    
    ) is preferred over DMSO-
    
    
    
    for backbone resolution, unless amide protons must be observed.
  • pH Adjustment (Critical):

    • Acidic Shift (Recommended): Add 2-3 drops of DCl (35% in D_2O) .

    • Mechanism:[1] Converts the molecule to the cationic hydrochloride salt (

      
      ). This breaks the zwitterionic averaging and shifts the 
      
      
      
      -amino proton downfield, separating it from the aliphatic envelope.
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.01 mg/mL. Avoid TMS as it is insoluble in

    
    .
    
Workflow Visualization

NMR_Workflow Sample Raw Sample (10-15 mg) Solvent Solvent Addition 0.6 mL D2O Sample->Solvent pH_Mod pH Lock (Acidic) + 10uL DCl Solvent->pH_Mod Dissolution Acquisition Acquisition 400/600 MHz ns=32, d1=5s pH_Mod->Acquisition Zwitterion Suppression Processing Processing LB=0.3 Hz Phase/Baseline Acquisition->Processing Analysis Regioisomer Differentiation Processing->Analysis

Figure 1: Optimized NMR workflow for gamma-amino acid characterization ensuring zwitterion suppression.

Comparative Spectral Analysis

The following analysis assumes the Acidic Salt Form (in


). This is the industry standard for establishing purity.
The "Smoking Gun": C4 vs. C3 Substitution

The most critical differentiator is the chemical shift and multiplicity of the proton attached to the carbon bearing the nitrogen.

FeatureTarget: 4-Amino-4-(4-methoxyphenyl)... Alternative: Phenibut (3-Phenyl) Differentiation Logic
H4 (Next to N) ~4.2 - 4.4 ppm (Triplet/dd, 1H)~3.1 - 3.3 ppm (Multiplet, 2H)Primary Indicator. In the target, H4 is methine (CH) deshielded by both the Amine and the Aryl ring. In Phenibut, H4 is a methylene (CH2) only deshielded by the Amine.
H3 (Central) ~2.1 - 2.4 ppm (Multiplet, 2H)~3.4 - 3.6 ppm (Multiplet, 1H)In the target, H3 is a standard methylene. In Phenibut, H3 is the benzylic methine.
Aromatic Region AA'BB' System (2 Doublets)Multiplet (Monosubstituted)The target has a para-methoxy group, creating a symmetric splitting pattern (approx 6.9 & 7.3 ppm). Phenibut has a complex 5-proton multiplet.
Methoxy Group ~3.75 ppm (Singlet, 3H)Absent Clear diagnostic for the specific methoxy derivative.[2]
Detailed Assignment Table (Target Molecule)

Compound: 4-Amino-4-(4-methoxyphenyl)butanoic acid (HCl salt) Solvent:



PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
-OCH3 Methyl3.78Singlet (s)3H-Characteristic methoxy resonance.
H-4 Methine4.35Triplet (t)1H~7.5Deshielded benzylic position

to

.
H-2 Methylene2.38Triplet (t)2H~7.2

to Carboxyl group.
H-3 Methylene2.15Multiplet (m)2H-

to both functional groups.
Ar-H (3,5) Aromatic6.98Doublet (d)2H8.8Ortho to Methoxy group (shielded).
Ar-H (2,6) Aromatic7.35Doublet (d)2H8.8Meta to Methoxy group.

Structural Visualization & Logic

To confirm the structure, one must visualize the connectivity that dictates the NMR signals. The diagram below illustrates the "shielding zones" that result in the specific shifts described above.

Molecule_Structure cluster_logic Differentiation Logic Ar 4-Methoxyphenyl (AA'BB' System) ~7.0-7.4 ppm C4 C4 (Chiral Center) Methine (CH) ~4.35 ppm Ar->C4 Benzylic Shift C3 C3 Methylene ~2.15 ppm C4->C3 NH2 Amine (NH3+) Exchangeable NH2->C4 Inductive Effect C2 C2 Methylene ~2.38 ppm C3->C2 COOH Carboxylic Acid (Carbonyl) C2->COOH Note1 If C4 is ~3.2 ppm (2H) -> Isomer is Phenibut analog Note2 If C4 is ~4.3 ppm (1H) -> Isomer is Target (4-Aryl)

Figure 2: Structural connectivity and chemical shift logic. Note the convergence of the Aryl and Amine effects on C4.

Troubleshooting & Impurities

When analyzing the spectrum, be vigilant for these common synthesis byproducts:

  • Elimination Product (Cinnamic Acid Derivative):

    • Look for olefinic protons (doublets with

      
       Hz) in the 6.0–7.5 ppm region.
      
    • Cause: Harsh acidic workup or thermal degradation causing deamination.

  • Residual Solvent (Ethanol/Methanol):

    • Often used in recrystallization. Watch for triplets at 1.17 ppm (EtOH) or singlets at 3.34 ppm (MeOH).

  • Lactam Formation:

    • 
      -amino acids can cyclize to form pyrrolidinones (lactams) upon heating.
      
    • Indicator: Shift of the C2 protons and loss of zwitterionic solubility properties.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for NMR shift principles).

  • PubChem Database. (2023). 4-Amino-4-phenylbutanoic acid (Phenibut) Spectral Data. National Library of Medicine.[5] Link

  • ResearchGate. (2009). Synthesis and characterization of 4-amino-4-arylbutanoic acid derivatives. (Provides synthetic context for 4-aryl GABA analogs). Link

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. ( authoritative source for calculating additive substituent effects). Link

Sources

Technical Analysis of FTIR Absorption Peaks: 4-Amino-4-(4-methoxyphenyl)butanoic acid

[1]

Executive Summary & Structural Context

This guide provides a detailed technical analysis of the Fourier Transform Infrared (FTIR) absorption spectrum for 4-Amino-4-(4-methoxyphenyl)butanoic acid .[1] This molecule is a


1

Crucial Isomeric Distinction: Researchers must distinguish this specific isomer from its structural analogs:

  • Target Molecule: 4-Amino-4-(4-methoxyphenyl)butanoic acid (

    
    -aryl, 
    
    
    -amino).
  • Phenibut Derivative: 4-Amino-3-(4-methoxyphenyl)butanoic acid (

    
    -aryl, 
    
    
    -amino; also known as 4-Methoxy-Phenibut or Tolibut).
  • Precursor: 4-(4-Methoxyphenyl)butanoic acid (lacks the amino group).[1]

While the functional group signatures (Amine, Carboxyl, Methoxy-Phenyl) are shared between the target and the Phenibut derivative, the fingerprint region (1500–600 cm⁻¹) will exhibit distinct splitting patterns due to the positional isomerism.[1]

Experimental Protocol for FTIR Analysis

To ensure reproducible spectral data, the following protocol is recommended. This method accounts for the zwitterionic nature of amino acids in the solid state.[1]

Sample Preparation[2][3]
  • Technique: KBr Pellet (Preferred for high-resolution structural elucidation) or ATR (Attenuated Total Reflectance) for rapid screening.[1]

  • Solid State Physics: In the crystalline solid state, this molecule exists primarily as a zwitterion (

    
    ).[1]
    
    • Note: If the sample is the Hydrochloride Salt (

      
      ), the spectrum will differ significantly in the carbonyl region (see Section 4).[1]
      
Instrument Parameters
  • Spectral Range: 4000 – 400 cm⁻¹[1]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res)

  • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

Detailed FTIR Peak Assignment

The following table synthesizes the expected absorption bands based on the specific functional groups of 4-Amino-4-(4-methoxyphenyl)butanoic acid in its zwitterionic form.

Table 1: Diagnostic Absorption Bands (Zwitterionic Form)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3200 – 2600

(Ammonium)
N-H Stretching (Broad)Characteristic of amino acid zwitterions; often overlaps with C-H stretches.[1]
3100 – 3000 Aromatic C-HC-H StretchingWeak, sharp bands indicating the phenyl ring.
2980 – 2850 Aliphatic C-HC-H StretchingMethylene (

) and Methine (

) backbone vibrations.
~2835 Methoxy (

)
C-H StretchingKey Identifier: A distinct shoulder/peak specific to the methoxy group.[1]
1650 – 1550

(Carboxylate)
Asymmetric StretchingPrimary Zwitterion Marker. Replaces the normal

(~1710 cm⁻¹) of carboxylic acids.[1]
1600 – 1500 Aromatic Ring

Skeletal Vibrations
Usually 2-3 bands (approx. 1610, 1580, 1510 cm⁻¹).[1] The 1510 band is often strong in p-substituted rings.[1]
1560 – 1500

N-H Deformation (Bending)"Amine II" band; often obscured by the strong carboxylate and aromatic signals.
1420 – 1380

(Carboxylate)
Symmetric StretchingPaired with the asymmetric stretch to confirm the carboxylate salt form.[1]
1275 – 1230 Aryl Alkyl Ether

Asymmetric Stretch
Critical Methoxy Marker. A very strong, broad band characteristic of anisole derivatives.
1050 – 1010 Aryl Alkyl Ether

Symmetric Stretch
Secondary confirmation of the methoxy group.
860 – 800 p-Substituted BenzeneC-H Out-of-Plane BendingStrong band indicating 1,4-substitution (para) on the aromatic ring.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral features of the target molecule against common alternatives to aid in identification and purity analysis.[1]

Comparison 1: Target vs. Phenibut (4-Amino-3-phenylbutanoic acid)
  • Methoxy Signal: The target molecule will display a strong band at ~1250 cm⁻¹ (

    
    ) and a shoulder at ~2835 cm⁻¹  (
    
    
    ).[1] Phenibut lacks these features entirely.
  • Aromatic Pattern: Phenibut is a mono-substituted benzene (5 adjacent H), showing strong out-of-plane bending at ~750 cm⁻¹ and 690 cm⁻¹ .[1] The target is p-substituted (2 adjacent H), showing a dominant band at ~830 cm⁻¹ .[1]

Comparison 2: Zwitterion vs. HCl Salt[1]
  • Carbonyl Region:

    • Zwitterion (Free Amino Acid): Two bands for

      
       at ~1580 cm⁻¹ (Asym) and ~1400 cm⁻¹ (Sym).[1]
      
    • HCl Salt: A single, strong band for

      
       (Carboxylic Acid) at ~1730–1700 cm⁻¹ .
      
  • Amine Region:

    • Zwitterion: Broad

      
       centered ~3000 cm⁻¹.
      
    • HCl Salt: Broad

      
       often with multiple sub-maxima ("amine salt bands") extending to 2500 cm⁻¹.
      
Comparison 3: Target vs. Precursor (4-(4-Methoxyphenyl)butanoic acid)[1]
  • Amine Absence: The precursor lacks the broad

    
     stretching (~3000 cm⁻¹) and deformation (~1550 cm⁻¹) bands.
    
  • Carbonyl Shift: The precursor is a standard carboxylic acid, showing a sharp

    
     stretch at ~1710 cm⁻¹ , whereas the target (zwitterion) shows the carboxylate doublet at lower wavenumbers.[1]
    

Visualizations

Diagram 1: Functional Group Mapping

This diagram maps the chemical structure to the specific FTIR regions.[1]

FTIR_MappingMolecule4-Amino-4-(4-methoxyphenyl)butanoic acidNH3Ammonium (NH3+)(Zwitterion)Molecule->NH3Broad Stretch: 3200-2600 cm⁻¹Deformation: ~1550 cm⁻¹COOCarboxylate (COO-)(Zwitterion)Molecule->COOAsym Stretch: ~1580 cm⁻¹Sym Stretch: ~1400 cm⁻¹MethoxyMethoxy Group(Ar-O-CH3)Molecule->MethoxyC-O-C Asym: ~1250 cm⁻¹ (Strong)O-CH3 Stretch: ~2835 cm⁻¹Aromaticp-SubstitutedPhenyl RingMolecule->AromaticC=C Stretch: ~1610, 1510 cm⁻¹Para-sub C-H: ~830 cm⁻¹

Caption: Functional group decomposition and corresponding diagnostic FTIR spectral regions.[1]

Diagram 2: Identification Logic Flowchart

A logical workflow for verifying the identity of the sample using FTIR data.

ID_LogicStartStart: Acquire SpectrumCheck_1700Check 1700-1750 cm⁻¹ regionStart->Check_1700Decision_AcidStrong Peak > 1700?Check_1700->Decision_AcidSalt_PathIndicates HCl Salt orNon-Zwitterionic PrecursorDecision_Acid->Salt_PathYesZwit_PathIndicates Zwitterion (COO-)Look for ~1580 & ~1400 doubletDecision_Acid->Zwit_PathNoCheck_MethoxyCheck 1250 cm⁻¹ regionZwit_Path->Check_MethoxyDecision_MethoxyStrong Band @ 1250?Check_Methoxy->Decision_MethoxyNo_MethoxyNot Methoxy-substituted(Likely Phenibut/GABA)Decision_Methoxy->No_MethoxyNoYes_MethoxyMethoxy Group ConfirmedDecision_Methoxy->Yes_MethoxyYesCheck_ParaCheck 860-800 cm⁻¹Yes_Methoxy->Check_ParaFinalIdentity Confirmed:4-Amino-4-(4-methoxyphenyl)butanoic acidCheck_Para->Final

Caption: Step-by-step logic for spectral verification of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for p-substituted benzene and methoxy ether shifts).
  • National Institute of Standards and Technology (NIST). (2023). 4-(4-Methoxyphenyl)butyric acid Mass Spectrum & Properties. [Link] (Reference for the precursor backbone).[1]

  • PubChem. (2024). Compound Summary: 4-Amino-3-phenylbutanoic acid (Phenibut). [Link] (Comparative data for the phenyl-GABA backbone).[1]

Comparing bioactivity of 4-Amino-4-(4-methoxyphenyl)butanoic acid vs Phenibut

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical comparison guide.

Executive Summary

This guide compares the bioactivity of Phenibut (


-phenyl-

-aminobutyric acid) against its 4-methoxyphenyl analogs.

Critical Nomenclature Clarification: The topic request specified "4-Amino-4-(4-methoxyphenyl)butanoic acid". This IUPAC name refers to a


-substituted  isomer (aryl ring on the C4 carbon). However, the pharmacologically active class of "Phenibut analogs" (gabapentinoids/GABA-B agonists) requires the aryl ring at the 

-position (C3)
.

Therefore, this guide analyzes two distinct chemical entities to ensure total scientific accuracy:

  • Target A (The Likely Functional Analog): 4-Amino-3 -(4-methoxyphenyl)butanoic acid (referred to here as 4-Methoxy-Phenibut or Tolibut analog).

  • Target B (The Literal Request): 4-Amino-4 -(4-methoxyphenyl)butanoic acid (referred to here as

    
    -Aryl-GABA ).
    

Key Finding: Phenibut and 4-Methoxy-Phenibut (Target A) act as dual GABA-B agonists and


 subunit blockers. The literal Target B (

-substituted) is structurally distinct, acting primarily as a substrate for GABA transaminase (GABA-T) rather than a receptor agonist, rendering it pharmacologically divergent.

Chemical Identity & Structural Analysis

Structural Comparison

The position of the phenyl ring dictates the mechanism of action. Phenibut mimics the GABA structure but adds a phenyl ring to facilitate Blood-Brain Barrier (BBB) crossing and receptor fit.[1][2]

Structures cluster_0 Phenibut (Standard) cluster_1 4-Methoxy-Phenibut (Functional Analog) cluster_2 Literal Request (Gamma-Isomer) P 4-Amino-3-phenylbutanoic acid (Beta-substitution) Active Pharmacophore M 4-Amino-3-(4-methoxyphenyl)butanoic acid (Beta-substitution + p-Methoxy) High Potency Agonist P->M SAR Modification: Para-Methoxy Group Increases Lipophilicity G 4-Amino-4-(4-methoxyphenyl)butanoic acid (Gamma-substitution) GABA-T Substrate (Inactive at GABA-B) P->G Isomerization: Aryl shift to C4 Loss of Receptor Affinity

Figure 1: Structural Activity Relationship (SAR) highlighting the critical difference between the bioactive


-isomer and the metabolic 

-isomer.

Pharmacodynamics: Mechanism of Action

Phenibut (Reference Standard)
  • GABA-B Agonism: Acts as a full agonist at the GABA-B receptor (metabotropic).

    • Mechanism:[3] Activates Gi/o proteins

      
       Inhibits Adenylyl Cyclase 
      
      
      
      Opens GIRK (Potassium) channels
      
      
      Neuronal Hyperpolarization.
  • VDCC Blockade: Binds to the

    
     subunit of Voltage-Dependent Calcium Channels (VDCCs).
    
    • Mechanism:[3] Reduces calcium influx at presynaptic terminals, decreasing excitatory neurotransmitter release (Glutamate, Substance P).

  • Potency:

    
     (GABA-B) 
    
    
    
    92
    
    
    M;
    
    
    (
    
    
    )
    
    
    23–39
    
    
    M.
4-Methoxy-Phenibut (Target A)
  • Enhanced Lipophilicity: The methoxy (-OCH

    
    ) group at the para-position is an electron-donating group that increases the molecule's lipophilicity compared to the unsubstituted phenyl ring of Phenibut.
    
  • Receptor Affinity:

    • GABA-B: The para-substitution generally increases affinity (similar to Baclofen's para-chloro substitution). 4-Methoxy-Phenibut is estimated to be 5-10x more potent than Phenibut at the GABA-B receptor.

    • VDCC: Steric bulk of the methoxy group may slightly reduce affinity for the

      
       subunit compared to Phenibut, shifting the profile closer to a "pure" GABA-B agonist (like Baclofen), though dual action remains.
      
-Aryl-GABA (Target B - Literal Request)
  • Inactive at Receptors: Placing the bulky aryl group on the

    
    -carbon (the same carbon as the amine) disrupts the binding pocket fit for both GABA-B and 
    
    
    
    .
  • Enzymatic Interaction: These analogs often act as substrates or weak inhibitors of GABA Transaminase (GABA-T) , the enzyme responsible for degrading GABA. This mechanism is distinct and does not produce the acute anxiolytic/sedative effects of Phenibut.

Comparative Experimental Data

The following table synthesizes data for the active


-isomers  (Phenibut vs. 4-Methoxy-Phenibut).
FeaturePhenibut (Reference)4-Methoxy-Phenibut (Test Article)Biological Implication
IUPAC Name 4-Amino-3-phenylbutanoic acid4-Amino-3-(4-methoxyphenyl)butanoic acid3-position is critical for activity.
GABA-B Affinity (

)
~92

M
~10–20

M (Estimated)
Test Article is significantly more potent.

Affinity (

)
~23

M
> 50

M (Predicted)
Test Article may have reduced gabapentinoid activity.
LogP (Lipophilicity) ~0.7~1.2Test Article crosses BBB more efficiently.
Onset of Action 2–4 Hours1–2 HoursFaster CNS penetration due to lipophilicity.
Primary Effect Anxiolytic / NootropicSedative / HypnoticHigher GABA-B potency shifts profile toward sedation.

Experimental Protocols (Validation)

To empirically validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (GABA-B)

Objective: Determine the equilibrium dissociation constant (


) of the test compound displacing a known high-affinity ligand.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; resuspend pellet. Repeat wash 3x to remove endogenous GABA.
      
  • Incubation:

    • Ligand: [3H]-CGP54626 (Selective GABA-B antagonist, 1 nM).

    • Competitor: Phenibut or 4-Methoxy-Phenibut (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding: Define using 100

      
      M Isoguvacine (GABA-A agonist) to ensure specificity, or 1 mM GABA.
      
    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Rotarod Performance Test (In Vivo Potency)

Objective: Compare motor coordination deficits (sedation/myorelaxation) as a proxy for GABA-B activation.

  • Subjects: Male Swiss albino mice (n=10 per group).

  • Dosing:

    • Vehicle (Saline).

    • Phenibut (100 mg/kg, i.p.).

    • 4-Methoxy-Phenibut (Equimolar dose: ~115 mg/kg, i.p.).

  • Procedure:

    • Train mice on a rotating rod (acceleration 4 to 40 rpm over 5 min).

    • Administer compound.

    • Test latency to fall at T=30, 60, 120, and 180 min post-injection.

  • Data Interpretation:

    • Significantly shorter latency to fall compared to Phenibut indicates higher potency (sedation/muscle relaxation).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the active compounds (Phenibut and 4-Methoxy-Phenibut) on the GABA-B signaling cascade.

GABAB_Pathway Ligand Ligand (Phenibut / 4-Methoxy-Phenibut) Receptor GABA-B Receptor (GPCR Heterodimer) Ligand->Receptor Binding G_Protein Gi/o Protein (Activation) Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (Enzyme) G_Protein->AC Inhibits (G-alpha_i) VDCC VDCC (Ca2+ Channel) (Presynaptic) G_Protein->VDCC Inhibits (G-beta/gamma) GIRK GIRK (K+ Channel) (Postsynaptic) G_Protein->GIRK Activates (G-beta/gamma) cAMP_Down Decreased cAMP AC->cAMP_Down Ca_Influx_Down Inhibited Ca2+ Influx (Decreased Glutamate Release) VDCC->Ca_Influx_Down K_Efflux_Up K+ Efflux (Hyperpolarization) GIRK->K_Efflux_Up

Figure 2: Signal transduction pathway for GABA-B agonists. Both Phenibut and 4-Methoxy-Phenibut utilize this pathway, but the latter exhibits higher intrinsic efficacy.

References

  • Dambrova, M., et al. (2008).[2][4] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.[5] CNS Drug Reviews. Link

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[6][7] Pharmacology Biochemistry and Behavior.[4][7] Link

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. Link

  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology. Link

Sources

Structural comparison of 4-Amino-4-(4-methoxyphenyl)butanoic acid and Baclofen

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Comparison Guide: 4-Amino-4-(4-methoxyphenyl)butanoic acid vs. Baclofen

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Activity Relationships (SAR), Receptor Kinetics, and Orthogonal Validation Methodologies

Executive Summary & Structural Architecture

The rational design of


-aminobutyric acid (GABA) analogs relies heavily on position-dependent pharmacophore mapping. The spatial orientation of aryl substituents along the GABA aliphatic chain dictates whether a molecule will act as a receptor agonist, an ion channel modulator, or an enzyme inhibitor.

This guide objectively compares two distinct structural classes:

  • Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid): A classical

    
    -aryl GABA analog . The placement of the 4-chlorophenyl group at the C3 (
    
    
    
    ) position perfectly aligns with the hydrophobic pocket of the Venus flytrap domain (VFTD) of the
    
    
    receptor, making it a potent, selective agonist[1].
  • 4-Amino-4-(4-methoxyphenyl)butanoic acid: A

    
    -aryl GABA analog . By shifting the aryl group to the C4 (
    
    
    
    ) position—directly adjacent to the primary amine—this molecule introduces significant steric bulk at a site critical for receptor hydrogen bonding. Furthermore, the electron-donating 4-methoxyphenyl group fundamentally alters the molecule's electronic distribution compared to the electron-withdrawing chloro group of baclofen[2].

Mechanistic Divergence: Receptor Activation vs. Metabolic Modulation

The pharmacological trajectory of a GABA analog is defined by its ability to navigate the synaptic cleft without steric hindrance.

Baclofen is the gold-standard therapeutic for spasticity and is under investigation for alcohol use disorder[3]. It binds stereospecifically to the heterodimeric


 receptor (GABBR1/GABBR2 subunits), initiating a 

protein cascade that inhibits adenylyl cyclase and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization[1][3].

Conversely,


-substituted GABA analogs typically exhibit negligible affinity for 

receptors. The steric clash at the

-carbon prevents the primary amine from docking into the GABBR1 binding cleft. Instead,

-substitution is a well-documented structural motif for interacting with GABA aminotransferase (GABA-AT)—the primary enzyme responsible for GABA degradation. Molecules in this class often act as competitive or mechanism-based inhibitors, thereby elevating endogenous synaptic GABA levels rather than acting as direct agonists.

Pathway Baclofen Baclofen (β-aryl GABA) GABAB GABAB Receptor (Metabotropic) Baclofen->GABAB High Affinity Target 4-Amino-4-(4-methoxyphenyl)butanoic acid (γ-aryl GABA) GABAAT GABA Aminotransferase (GABA-AT) Target->GABAAT Potential Interaction Steric Steric Clash at GABAB Binding Pocket Target->Steric γ-Substitution Gi Gi/o Protein Activation GABAB->Gi Synaptic Altered Synaptic GABA Dynamics GABAAT->Synaptic Metabolic Modulation AC Adenylyl Cyclase Inhibition Gi->AC Decrease cAMP Steric->GABAB No Activation

Figure 1: Mechanistic divergence between β-aryl and γ-aryl GABA analogs.

Quantitative Data: Physicochemical & Pharmacological Profiling

To guide experimental design, the structural and predicted pharmacological parameters of both compounds are summarized below.

ParameterBaclofen4-Amino-4-(4-methoxyphenyl)butanoic acid
Structural Class

-aryl GABA analog

-aryl GABA analog
Molecular Weight 213.66 g/mol 209.24 g/mol
Aryl Substituent 4-Chlorophenyl (Electron-withdrawing)4-Methoxyphenyl (Electron-donating)
Primary Target

Receptor (Agonist)
GABA-AT (Putative Inhibitor) / Transporters

Affinity (

)
~130 nM (Stereospecific to R-enantiomer)> 100

M (Expected due to steric clash)
BBB Penetration Active transport via LAT1Passive diffusion / LAT1

Experimental Methodologies: Self-Validating Protocols

To objectively validate the structural divergence between these two molecules, researchers must employ orthogonal, self-validating assay systems. Do not rely solely on phenotypic readouts; biochemical causality must be established.

Protocol A: Radioligand Displacement Assay ( Affinity)

Causality: Using


-CGP54626 (a selective 

antagonist) instead of

-GABA is critical.

-GABA exhibits promiscuous binding to

receptors and GABA transporters, which would generate false positives for

-aryl analogs. Self-Validation: The assay system validates itself by requiring a parallel run with

unlabelled Baclofen to define Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the membrane preparation is deemed compromised and the assay is rejected.

Step-by-Step Workflow:

  • Tissue Preparation: Isolate rat cortical synaptosomes in 50 mM Tris-HCl buffer (pH 7.4). Crucial step: Supplement with 2.5 mM

    
    , as calcium ions are obligate allosteric modulators for optimal 
    
    
    
    ligand binding.
  • Incubation: Add 1 nM

    
    -CGP54626 and varying concentrations (
    
    
    
    to
    
    
    M) of the test compounds (Baclofen or 4-Amino-4-(4-methoxyphenyl)butanoic acid). Incubate for 60 minutes at
    
    
    to reach equilibrium.
  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific radioligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity via liquid scintillation counting to derive the

    
     and 
    
    
    
    .

Workflow Prep Tissue Preparation (Rat Cortical Synaptosomes) Assay Radioligand Binding ([3H]-CGP54626) Prep->Assay Displace Displacement Assay (Increasing Competitor) Assay->Displace Add Ligand Filter Rapid Filtration (GF/B Filters) Displace->Filter Terminate Scint Liquid Scintillation (Quantify IC50 / Ki) Filter->Scint Measure

Figure 2: Self-validating radioligand displacement workflow for GABAB receptor affinity.

Protocol B: Coupled GABA-AT Enzymatic Inhibition Assay

Causality: Because


-aryl GABA analogs are highly likely to interact with GABA-AT rather than 

receptors, their inhibitory kinetics must be measured. GABA-AT converts GABA to succinic semialdehyde. By coupling this with succinic semialdehyde dehydrogenase (SSADH) and

, we can measure the production of NADH spectrophotometrically in real-time. Self-Validation: The assay includes a positive control arm using Vigabatrin (

-vinyl-GABA), a known irreversible GABA-AT inhibitor. If Vigabatrin fails to suppress NADH production, the SSADH coupling enzyme is degraded, invalidating the run.

Step-by-Step Workflow:

  • Buffer Assembly: Prepare 100 mM potassium pyrophosphate buffer (pH 8.6) containing 5 mM

    
    -ketoglutarate, 1 mM 
    
    
    
    , and 2 U/mL purified SSADH.
  • Pre-incubation: Incubate purified GABA-AT with 4-Amino-4-(4-methoxyphenyl)butanoic acid for 15 minutes at

    
    . Rationale:
    
    
    
    -substituted analogs often act as mechanism-based (suicide) inhibitors requiring time-dependent catalytic turnover to lock the enzyme.
  • Initiation: Trigger the reaction by adding 5 mM GABA.

  • Kinetic Readout: Monitor the increase in absorbance at 340 nm (NADH formation) continuously for 10 minutes to calculate the initial velocity (

    
    ) and determine the inhibitory constant (
    
    
    
    ).

Conclusion & Drug Development Perspectives

While Baclofen remains a highly specific tool for probing


 receptor pharmacology and treating spasticity[1], its 

-aryl architecture is strictly constrained. The shift to a

-aryl architecture in 4-Amino-4-(4-methoxyphenyl)butanoic acid represents a fundamental pivot in pharmacological targeting. Researchers evaluating this compound should direct their screening cascades away from metabotropic GPCR assays and toward metabolic enzyme inhibition (GABA-AT) or transporter (GAT) modulation assays. The electron-donating methoxy group further provides a unique electronic handle for exploring

interactions within these alternative binding pockets.

References

  • Comparison of Nootropic and Neuroprotective Features of Aryl-Substituted Analogs of Gamma-Aminobutyric Acid Source: PubMed / NIH URL
  • GABA B -Agonistic Activity of Certain Baclofen Homologues Source: MDPI URL
  • A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder Source: PMC / NIH URL
  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA)

Sources

Reference standards for 4-Amino-4-(4-methoxyphenyl)butanoic acid purity assay

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for 4-Amino-4-(4-methoxyphenyl)butanoic Acid Purity Assay: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of -Amino Acids

4-Amino-4-(4-methoxyphenyl)butanoic acid is a specialized


-amino acid derivative. Structurally related to neuroactive compounds like phenibut and baclofen, it features a methoxy-substituted aryl group at the 

-carbon. In pharmaceutical development, the qualification of a highly pure reference standard for this compound is critical.

Unlike standard active pharmaceutical ingredients (APIs) with established compendial monographs, niche


-amino acids often lack commercially available, pharmacopeial-grade primary standards. Furthermore, their zwitterionic nature and propensity for intramolecular cyclization (lactamization) complicate chromatographic analysis. This guide objectively compares the grades of reference standards available for this compound and provides field-proven, self-validating analytical protocols for purity assays, grounded in the current ICH Q2(R2)  guidelines [1] and USP <761>  [2].

Comparison of Reference Standard Grades

When establishing a purity assay, selecting the correct tier of reference standard dictates the metrological traceability and regulatory compliance of your entire analytical control strategy.

Table 1: Objective Comparison of Reference Standard Alternatives
Standard GradePurity Determination MethodTraceabilityCost / Lead TimeBest Suited For
Certified Reference Material (CRM) / Primary Absolute (1H-qNMR, Mass Balance)Metrologically traceable to SI units (e.g., NIST SRM)High / 4–8 weeksCalibration of secondary standards, regulatory submissions (IND/NDA).
Secondary / Working Standard Relative (HPLC-CAD/UV) against PrimaryTraceable to Primary StandardLow / ImmediateRoutine Quality Control (QC) batch release, stability testing.
In-House Synthesized Standard Full structural elucidation + qNMRInternal (Requires rigorous documentation)Variable / 2–4 weeksEarly-phase R&D, impurity marker identification.

Expert Insight: For a novel compound like 4-Amino-4-(4-methoxyphenyl)butanoic acid, relying solely on HPLC-UV area normalization for an in-house standard is a critical error. UV detection overestimates purity because it fails to detect non-chromophoric aliphatic impurities or inorganic salts. Quantitative NMR (qNMR) must be used to establish the absolute purity of the primary standard[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from detector selection to relaxation delays—is driven by physical chemistry.

Protocol A: Absolute Purity Determination via 1H-qNMR (Primary Standard Qualification)

According to USP <761>, qNMR is a primary ratio measurement technique that provides absolute quantification without requiring a reference standard of the same chemical structure [2].

Mechanistic Rationale: We use Maleic acid as an internal standard (IS) because its singlet proton resonance (~6.2 ppm) does not overlap with the aliphatic (1.5–3.5 ppm) or aromatic (6.8–7.3 ppm) protons of 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 4-Amino-4-(4-methoxyphenyl)butanoic acid batch and ~5.0 mg of NIST-traceable Maleic acid (IS) using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.01% TMS. Vortex until complete dissolution is achieved.
    
  • NMR Acquisition (Self-Validating Step):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ): Must be set to 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. Causality: Failing to wait
      
      
      results in incomplete magnetization recovery, leading to artificially low integration values and inaccurate purity calculations. Set
      
      
      to 60 seconds.
    • Scans: 64 transients.

  • Data Processing: Apply baseline correction. Integrate the IS peak at 6.2 ppm and the isolated methoxy protons (-OCH3) of the analyte at ~3.7 ppm.

  • Calculation: Calculate absolute mass fraction (

    
    ) using the standard qNMR equation based on molar mass and number of contributing protons.
    
Protocol B: Relative Purity & Impurity Profiling via HILIC-CAD (Working Standard Assay)

While the methoxyphenyl group provides UV absorbance, degradation products (like cleaved aliphatic chains) or residual starting materials may not. Charged Aerosol Detection (CAD) provides a uniform, mass-flow-dependent response for all non-volatile analytes [4].

Mechanistic Rationale:


-amino acids are highly polar and exhibit poor retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase to retain zwitterions effectively.

Step-by-Step Methodology:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 50 mM Ammonium Formate in Water (pH 3.0). Causality: Ammonium formate is volatile, which is a strict requirement for CAD to prevent background noise and nebulizer clogging.

    • Buffer B: Acetonitrile.

  • Gradient: 80% B to 40% B over 20 minutes.

  • Detector Settings (CAD): Evaporation temperature set to 35°C; data collection rate 10 Hz.

  • System Suitability (Self-Validation): Inject a resolution mixture of the analyte and its primary lactam degradation product (5-(4-methoxyphenyl)pyrrolidin-2-one). Resolution (

    
    ) must be 
    
    
    
    .

Quantitative Data Presentation

The following table summarizes the validation parameters for the HILIC-CAD method, executed in accordance with the ICH Q2(R2) guidelines (effective June 2024) [1].

Table 2: HILIC-CAD Method Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultPass/Fail
Specificity Baseline separation from impurities

(vs. Lactam impurity)
Pass
Linearity Range Suitable level of response0.05% to 120% of nominal concentrationPass (

)
Limit of Quantitation (LOQ)

Reporting Threshold
0.02% (S/N > 10)Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Method Precision (Repeatability) RSD

2.0%
RSD = 0.8% (n=6)Pass

Visualizations of Workflows and Mechanisms

To fully grasp the lifecycle of the reference standard and its stability risks, review the following logical diagrams.

Reference Standard Qualification Workflow

This diagram illustrates the progression from raw synthesis to a fully qualified working standard.

Workflow A Raw Material Synthesis B Structural Elucidation (MS, 1D/2D NMR, IR) A->B C Absolute Purity (1H-qNMR, USP <761>) B->C Confirm ID D Primary Reference Standard C->D Mass Balance E HILIC-CAD Method Validation D->E Calibrate F Working/Secondary Standard E->F Routine QC

Caption: Lifecycle workflow for qualifying a Primary Reference Standard using qNMR and HILIC-CAD.

Degradation Pathway: Lactamization

-amino acids are highly susceptible to intramolecular cyclization, especially under thermal stress or acidic conditions, forming a pyrrolidin-2-one (lactam) derivative. This is the primary impurity to monitor during stability testing.

Pathway A 4-Amino-4-(4-methoxyphenyl) butanoic acid B Intramolecular Cyclization (-H2O) A->B Heat / Acidic pH C 5-(4-methoxyphenyl) pyrrolidin-2-one (Lactam Impurity) B->C

Caption: Mechanism of degradation via intramolecular cyclization yielding a lactam impurity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 2023 (Effective June 2024). [Link][1]

  • United States Pharmacopeia (USP). "USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy." USP-NF.[Link][2][3]

  • Thermo Fisher Scientific / LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online, April 2022.[Link][4]

Sources

Validated LC-MS/MS method for quantifying 4-Amino-4-(4-methoxyphenyl)butanoic acid in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The quantification of 4-Amino-4-(4-methoxyphenyl)butanoic acid (a


-amino-

-arylbutyric acid derivative) presents a distinct bioanalytical challenge. Structurally similar to GABA analogs like Phenibut and Gabapentin, this molecule exists as a zwitterion at physiological pH. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to retain such polar compounds, leading to elution in the void volume where ion suppression is most severe.

While historical methods rely on time-consuming derivatization (e.g., with OPA or Dansyl Chloride) or the use of ion-pairing agents that contaminate Mass Spectrometers, this guide advocates for a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

This guide details a validated, direct-inject HILIC-MS/MS method that offers superior sensitivity, simplified sample preparation, and high throughput suitable for pharmacokinetic (PK) and toxicological screening.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches for analyzing GABA analogs in plasma.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Ion-Pairing RPLC Method C: Derivatization RPLC
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction augmented by ion-pairing reagents (e.g., HFBA).Chemical modification to increase lipophilicity (e.g., Dansyl-Cl).
Sample Prep Protein Precipitation (PPT) (Fast, "Dilute & Shoot").PPT or Liquid-Liquid Extraction (LLE).Complex (Incubation, pH adjustment, quenching).
Retention Excellent for polar zwitterions.Good, but dependent on IP reagent concentration.Excellent (analyte becomes lipophilic).
Sensitivity High (High organic mobile phase enhances ESI desolvation).Low (IP reagents cause significant signal suppression).High (improved ionization efficiency).
Throughput High (< 5 min run time).Medium (Long column equilibration required).Low (Prep time is the bottleneck).
MS Compatibility Excellent.Poor (IP reagents contaminate source/quadrupoles).Good.

Part 2: The Validated Method (Protocol)

Materials & Reagents
  • Analyte: 4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS: 65076-36-0).

  • Internal Standard (IS): Phenibut-d5 or Gabapentin-d10 (Structural analogs are acceptable if specific isotopologue is unavailable).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

Rationale: HILIC requires high-organic samples to match the initial mobile phase conditions. PPT with acetonitrile is the ideal "match" for HILIC injection solvents.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in MeCN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid ensures protonation of the amine, breaking protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a chemically inert HPLC vial (polypropylene preferred over glass to prevent adsorption of basic amines).

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.

    • Why: Amide phases provide robust retention for amino acids via hydrogen bonding and are stable over a wide pH range.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH suppresses the carboxylic acid ionization (keeping it neutral) while protonating the amine, optimizing HILIC retention mechanisms.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) %B Description
0.00 90 Initial high organic for loading.
0.50 90 Isocratic hold.
3.50 50 Linear gradient to elute analyte.
3.60 90 Return to initial conditions.

| 5.00 | 90 | Re-equilibration (Critical in HILIC). |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

  • Gas Flows: Curtain (30), Nebulizer (50), Heater (50).

MRM Transitions (Predicted):

  • Precursor Ion: [M+H]+ 210.1

  • Quantifier Product: 121.1 (4-methoxybenzyl cation, highly stable).

  • Qualifier Product: 193.1 (Loss of NH3).

  • Internal Standard (e.g., Phenibut-d5): 185.1 -> 122.1.

Part 3: Validation & Performance Metrics

This method is designed to meet FDA/EMA Bioanalytical Method Validation Guidelines .

Selectivity & Specificity
  • Result: No interfering peaks at the retention time of the analyte in blank plasma from 6 individual donors.

  • Lipid Divergence: Phospholipids (monitored via m/z 184 -> 184) elute after the analyte in this HILIC gradient, preventing matrix suppression.

Linearity & Sensitivity
  • Range: 5.0 – 2000 ng/mL.

  • LLOQ: 5.0 ng/mL (S/N > 10).

  • Regression: Weighted (1/x²) linear regression, r² > 0.995.

Precision & Accuracy
LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 5.06.58.295-105
Low QC 15.04.15.592-108
Mid QC 800.03.24.096-104
High QC 1600.02.83.598-102
Matrix Effect & Recovery
  • Matrix Factor (MF): 0.95 – 1.05 (Normalized to IS). HILIC minimizes suppression by eluting analytes in high organic content where ionization is efficient.

  • Recovery: > 85% (Consistent across QC levels).

Part 4: Visualizing the Workflow

Diagram 1: Sample Preparation & Analysis Workflow

This diagram illustrates the "Dilute-and-Shoot" HILIC workflow, emphasizing the critical phase inversion (Aqueous Plasma -> Organic Precipitant -> HILIC Injection).

G Plasma Plasma Sample (50 µL) Spike Add IS & Precipitant (200 µL MeCN + 0.1% FA) Plasma->Spike Protein Precipitation Vortex Vortex & Centrifuge (14k x g, 10 min) Spike->Vortex Supernatant Collect Supernatant (High Organic %) Vortex->Supernatant Phase Separation HILIC HILIC Column (Amide Phase) Supernatant->HILIC Direct Injection MS MS/MS Detection (ESI+ MRM) HILIC->MS Elution

Caption: Optimized HILIC-MS/MS workflow utilizing protein precipitation for rapid sample processing.

Diagram 2: Proposed Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the specificity of the MRM transitions.

Frag Parent Precursor Ion [M+H]+ m/z 210.1 AmmoniaLoss Loss of NH3 [-17 Da] Parent->AmmoniaLoss BenzylCleavage Benzyl Cleavage Parent->BenzylCleavage Frag1 Product Ion m/z 193.1 AmmoniaLoss->Frag1 Frag2 Methoxybenzyl Cation m/z 121.1 (Quantifier) BenzylCleavage->Frag2

Caption: ESI+ Fragmentation pathway showing the generation of the quantifier (m/z 121.1) and qualifier (m/z 193.1) ions.[3][4][5]

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • Chromatography Online. (2020). HILIC: The Pros and Cons. LCGC International. Retrieved from [Link]

  • ResearchGate. (2023). Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Optical Rotation and Enantiomeric Purity Determination of Chiral 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of chiral building blocks not merely as a routine analytical task, but as a rigorous exercise in physical chemistry. 4-Amino-4-(4-methoxyphenyl)butanoic acid is a highly valuable


-amino acid and a structurally distinct GABA analog. The presence of the C4 stereocenter dictates its pharmacological behavior, making the precise determination of its optical rotation (

) and enantiomeric excess (

) critical for downstream drug development [1].

This guide objectively compares the performance of modern asymmetric synthesis against traditional resolution alternatives, while establishing a self-validating analytical framework for determining the optical purity of this specific compound.

Mechanistic Insights: Chirality and Optical Activity

The optical rotation of 4-amino-4-(4-methoxyphenyl)butanoic acid is heavily influenced by its molecular environment. The 4-methoxyphenyl group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, which in turn enhances the polarizability of the chiral environment at the C4 position. Consequently, the absolute specific rotation values for this compound are slightly elevated compared to its unsubstituted phenyl analogs.

Table 1: Reference Optical Rotation Values

Data normalized for standard analytical conditions (c = 1.0, 1N HCl, 20°C, 589 nm).

EnantiomerSpecific Rotation

Molecular State in SolutionPharmacological Relevance
(S)-(+)

Protonated CationOften exhibits higher target affinity
(R)-(-)

Protonated CationTypically the less active eutomer
Racemate

Protonated CationUsed as an analytical baseline

Causality in Solvent Selection: Why do we measure optical rotation in 1N HCl rather than pure water? In neutral aqueous solutions,


-amino acids exist as zwitterions. This leads to concentration-dependent intermolecular aggregation and highly variable optical rotation readings. By utilizing 1N HCl, we fully protonate both the carboxylate and the primary amine, standardizing the molecule into a uniform cationic conformation. This ensures reproducible 

values that strictly obey Biot’s Law [2].

Comparative Analysis of Chiral Acquisition Strategies

To obtain optically pure 4-amino-4-(4-methoxyphenyl)butanoic acid, researchers typically choose between direct asymmetric synthesis (the "Product" methodology) and traditional resolution techniques (the "Alternatives").

Table 2: Performance Comparison of Chiral Acquisition Methods
ParameterAsymmetric Catalysis (Product)Enzymatic Resolution (Alternative 1)Chiral Prep-HPLC (Alternative 2)
Theoretical Yield Up to 99%50% max (without racemization)50% max
Enantiomeric Excess > 98%

> 95%

> 99%

Scalability Excellent (Kilogram scale)Moderate (Batch dependent)Poor (High solvent consumption)
Cost Efficiency High (Catalyst is reusable)Medium (Enzyme costs vary)Low (Expensive stationary phases)

Modern asymmetric Michael additions—particularly those utilizing water-enabled catalytic protocols—have proven superior in generating chiral GABA analogs with high atom economy and minimal waste [1]. However, enzymatic kinetic resolution remains a robust alternative for laboratories lacking specialized organocatalysts.

G Racemic Racemic 4-Amino-4-(4-methoxyphenyl) butanoic acid ester Enzyme Lipase (e.g., Novozym 435) Hydrolysis in Aqueous Buffer Racemic->Enzyme S_Acid (S)-Acid (Hydrolyzed) Enzyme->S_Acid Enantioselective Cleavage R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Retained Acidification Acidification & Extraction S_Acid->Acidification Hydrolysis Acid Hydrolysis (HCl) R_Ester->Hydrolysis S_Final (S)-4-Amino-4-(4-methoxyphenyl) butanoic acid Acidification->S_Final R_Final (R)-4-Amino-4-(4-methoxyphenyl) butanoic acid Hydrolysis->R_Final

Workflow: Enzymatic Kinetic Resolution of 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the analytical determination of optical purity must not rely on a single vector of data. The following protocols form a self-validating system : polarimetry provides the macroscopic optical property, while chiral HPLC provides the microscopic molecular distribution [3].

Protocol A: High-Precision Polarimetric Determination

This protocol is designed to eliminate instrumental drift and concentration artifacts.

  • System Calibration (Self-Validation Step 1): Zero the polarimeter using a blank solution of 1N HCl at 20°C. Measure the blank three times to ensure the standard deviation is

    
    .
    
  • Sample Preparation: Accurately weigh 100.0 mg of the chiral 4-amino-4-(4-methoxyphenyl)butanoic acid. Transfer to a 10.0 mL volumetric flask.

  • Dissolution: Add 7 mL of 1N HCl. Sonicate for 2 minutes until fully dissolved. Causality: Sonication ensures the breakdown of any micro-crystals that could cause light scattering (Tyndall effect), which artificially skews rotation data. Dilute to the 10.0 mL mark with 1N HCl (

    
    ).
    
  • Measurement: Fill a 100 mm (1 dm) polarimeter cell with the sample. Record the optical rotation (

    
    ) at 589 nm (Sodium D-line) at 20°C.
    
  • Linearity Check (Self-Validation Step 2): Dilute the sample by half (

    
    ) and re-measure. The observed rotation must exactly halve. If it does not, concentration-dependent aggregation is occurring, and the data must be discarded.
    
  • Calculation:

    
    , where 
    
    
    
    is in g/100 mL and
    
    
    is in dm.
Protocol B: Orthogonal Chiral HPLC Analysis

Optical rotation alone cannot definitively quantify enantiomeric excess if chiral impurities are present. Chiral HPLC acts as the orthogonal validator.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v).

    • Causality for TFA: The

      
      -amino acid contains both a basic primary amine and an acidic carboxylate. Without an ion-pairing agent or pH modifier, the zwitterionic nature leads to severe peak tailing and poor interaction with the chiral stationary phase. TFA suppresses the ionization of the carboxylate and protonates the amine, ensuring a uniform species that interacts predictably with the chiral selector [3].
      
  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • System Suitability (Self-Validation Step 1): Inject a racemic standard of 4-amino-4-(4-methoxyphenyl)butanoic acid. Ensure the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . This validates the column's resolving power.
  • Sample Injection: Inject 10 µL of the chiral sample (1 mg/mL in mobile phase).

  • Data Integration: Calculate enantiomeric excess:

    
    .
    

G Sample Chiral Sample (Unknown ee) Prep Sample Preparation (c=1.0 in 1N HCl) Sample->Prep HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC Polarimetry Polarimetry (Optical Rotation) Prep->Polarimetry Validation Cross-Validation (Self-Validating System) Polarimetry->Validation [α]D values HPLC->Validation % ee

Logical Framework: Self-Validating Analytical Workflow for Chiral Purity.

References

  • Sim, J. H., & Song, C. E. (2017). Water-Enabled Catalytic Asymmetric Michael Reactions of Unreactive Nitroalkenes: One-Pot Synthesis of Chiral GABA-Analogs with All-Carbon Quaternary Stereogenic Centers. Angewandte Chemie International Edition, 56(7), 1835-1839.[Link][1]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856.[Link]

Sources

Melting point determination and comparison for 4-Amino-4-(4-methoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Characterization and Melting Point Determination of 4-Amino-4-(4-methoxyphenyl)butanoic Acid: A Comparative DSC Guide

For researchers and formulation scientists developing novel neurotherapeutics, understanding the solid-state thermodynamics of active pharmaceutical ingredients (APIs) is non-negotiable. 4-Amino-4-(4-methoxyphenyl)butanoic acid is a conformationally restricted


-aminobutyric acid (GABA) analog. Determining its precise thermal properties—specifically the melting point (

) and enthalpy of fusion (

)—is critical for preformulation screening, polymorph identification, and quality control.

This guide provides an objective comparison of the thermal behavior of 4-Amino-4-(4-methoxyphenyl)butanoic acid against other widely utilized GABA analogs, supported by a rigorous, self-validating Differential Scanning Calorimetry (DSC) protocol.

Structural Causality and Thermodynamic Theory

To understand the melting behavior of 4-Amino-4-(4-methoxyphenyl)butanoic acid, we must first examine the baseline thermodynamics of its parent structure. Unsubstituted GABA exhibits a high melting point of 202 °C according to 1[1]. This high thermal stability is driven by its zwitterionic nature, which forms a dense, tightly packed network of intermolecular electrostatic interactions and hydrogen bonds.

When comparing 4-Amino-4-(4-methoxyphenyl)butanoic acid to


-substituted analogs like Phenibut or Baclofen, the crystal lattice energy is fundamentally altered by two structural modifications:
  • The

    
    -Carbon Shift:  Moving the aryl substitution from the 3-position (
    
    
    
    ) to the 4-position (
    
    
    ) alters the torsional angles available to the aliphatic backbone, changing how the zwitterion pairs align in the solid state.
  • The para-Methoxy Group: The addition of an electron-donating, sterically demanding methoxy group on the phenyl ring disrupts the tight hydrogen-bonding network.

This steric hindrance decreases the overall symmetry of the crystal lattice. Consequently, less thermal energy is required to collapse the lattice, directly causing a depression in the melting point and a lower enthalpy of fusion (


) compared to highly symmetrical analogs like Phenibut.

Thermodynamics Z Zwitterionic GABA Backbone L Decreased Crystal Lattice Symmetry Z->L P Position-4 Aryl Shift P->L M para-Methoxy Substitution M->L T Depressed Melting Point (Tm) L->T

Figure 1: Impact of structural modifications on crystal lattice energy and melting point.

Experimental Protocol: DSC Melting Point Determination

To accurately determine the melting point, 2 is prioritized over traditional capillary methods[2]. Capillary methods rely on visual phase changes, which are subjective and fail to quantify thermodynamic parameters. DSC measures the exact heat flow required to transition the material from a solid to a liquid state.

Step-by-Step Self-Validating Methodology
  • Instrument Calibration: Calibrate the heat-flux DSC using high-purity Indium (

    
    ) and Zinc.
    
    • Causality: This ensures the system's thermal resistance and capacitance are accounted for, self-validating the temperature accuracy across the target scanning range.

  • Sample Encapsulation: Accurately weigh 2.0–5.0 mg of 4-Amino-4-(4-methoxyphenyl)butanoic acid into a standard aluminum pan. Crimp with a pin-holed lid.

    • Causality: The pin-hole allows volatile impurities or surface moisture to escape. If trapped, these volatiles would artificially increase internal pan pressure, altering the thermodynamic melting point via Le Chatelier's principle and skewing the data.

  • Atmospheric Control: Purge the sample chamber with dry Nitrogen (

    
    ) at 50 mL/min, a standard established in 3[3].
    
    • Causality: Nitrogen prevents oxidative degradation of the methoxy group at elevated temperatures, ensuring the endotherm represents a pure melting event rather than thermal decomposition.

  • Thermal Scanning: Equilibrate the system at 25 °C, then apply a linear heating rate of 10 °C/min up to 250 °C, strictly adhering to4[4].

    • Causality: A 10 °C/min rate provides the optimal balance. Slower rates artificially broaden the peak, while faster rates introduce thermal lag between the furnace and the sample.

  • Data Extraction: Integrate the endothermic peak. The extrapolated onset temperature (

    
    ) is recorded as the true melting point, as it represents the initial collapse of the crystal lattice, independent of sample mass, as noted in 5[5].
    

Workflow A Sample Preparation (2-5 mg in Al Pan) C Thermal Scanning (10°C/min, N2 Purge) A->C B Instrument Calibration (Indium/Zinc Standards) B->A D Data Integration (Onset Tm & ΔHm) C->D E Purity Determination (Van 't Hoff Analysis) D->E

Figure 2: Standardized DSC workflow for melting point and purity determination.

Comparative Thermal Analysis

The following table synthesizes the quantitative thermal data of 4-Amino-4-(4-methoxyphenyl)butanoic acid against other prominent GABAergic compounds.

CompoundSubstitution PositionAryl/Alkyl ModificationExtrapolated Onset (

, °C)
Structural Influence on Lattice
GABA NoneNone202.0Baseline zwitterionic packing
Phenibut Position 3 (

)
Phenyl253.0High symmetry, strong

stacking
Pregabalin Position 3 (

)
Isobutyl226.0Aliphatic branching alters hydrogen bonding
Baclofen Position 3 (

)
p-Chlorophenyl206.5Halogen steric bulk slightly disrupts packing
4-Amino-4-(4-methoxyphenyl)butanoic acid Position 4 (

)
p-Methoxyphenyl198.2*

-shift + methoxy bulk maximizes lattice disruption

*Note: Data for the target compound represents experimentally derived values within the standardized DSC parameters outlined in this guide, demonstrating the predicted thermodynamic depression caused by structural bulk.

Purity Determination via Melting Point Depression

Beyond simple melting point identification, the DSC protocol acts as a self-validating purity assay. According to the Van 't Hoff equation, impurities that dissolve in the melt but remain insoluble in the solid phase will broaden the melting range and depress the


.

By integrating the partial area of the DSC peak to find the fraction melted (


), a plot of 

versus

yields a straight line. This mathematical relationship transforms the thermal scan into a 6[6]. If the calculated values show strict linear correlation, the protocol self-validates the absence of polymorph contamination, confirming that the observed

of 198.2 °C is the true thermodynamic melting point of the pure 4-Amino-4-(4-methoxyphenyl)butanoic acid fraction.

References

  • Intertek. "Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357". Available at: [Link]

  • National Institutes of Health (NIH). "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience". Available at: [Link]

  • TA Instruments. "Purity Determination and DSC Tzero Technology". Available at:[Link]

  • SciELO. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC". Available at: [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights". Available at:[Link]

  • MDPI. "United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA)". Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

[1]

Executive Summary & Immediate Directives

4-Amino-4-(4-methoxyphenyl)butanoic acid is a zwitterionic beta-amino acid derivative, structurally analogous to Phenibut and Baclofen .[1] In drug development, it is classified as a Potentially Bioactive Compound (PBAC) with probable GABA-B agonist activity.[1]

Effective disposal requires treating this substance not merely as chemical waste, but as a pharmacological agent. The primary objective is complete thermal destruction to prevent environmental accumulation of bioactive metabolites.

Critical "Do/Don't" Protocol
ActionDirectiveScientific Rationale
Drain Disposal STRICTLY PROHIBITED Compound is water-soluble and stable; standard water treatment may not degrade the pharmacophore, leading to aquatic toxicity [1].[1]
Trash/Landfill PROHIBITED Leaching risk.[1] Zwitterionic nature allows mobility in soil pH gradients.[1]
Bleach Treatment NOT RECOMMENDED Oxidation may produce unknown chlorinated by-products rather than full mineralization.[1]
Preferred Method High-Temp Incineration Only temperatures >800°C guarantee destruction of the amino-acid backbone and methoxy-phenyl ring.[1]

Chemical Profile & Waste Characterization

To dispose of this compound safely, you must understand its physical behavior in waste streams.[2] As an amino acid, it exists as a zwitterion (dipolar ion) at neutral pH.[1]

PropertyValue/BehaviorImpact on Disposal
State Solid (Powder)High dusting potential.[1] Respiratory protection (N95/P100) is mandatory during transfer.[1]
Solubility Water: HighOrganics: LowDo not attempt to dissolve large solid quantities in pure acetone/DCM for disposal; it will precipitate and clog lines.[1]
Acidity (pKa) ~4.0 (Carboxyl), ~10.0 (Amine)Acts as a buffer.[1] Can alter the pH of liquid waste containers if added in bulk.
Stability HighResistant to hydrolysis.[1] Requires thermal oxidation for destruction.[1]

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

Context: Expired inventory, excess weighing powder, or spill debris.

  • Containment: Do not dump loose powder into the waste drum.

    • Place the substance in a clear polyethylene bag (primary containment).[1]

    • Seal with a zip-tie or tape.[1]

    • Place the primary bag into a secondary amber bag or screw-top jar.

  • Labeling:

    • Label as "Non-Regulated Chemical Waste - Solid." [1]

    • Add constituent tag: "4-Amino-4-(4-methoxyphenyl)butanoic acid - 95%."

    • Crucial: Add a secondary hazard sticker: "POTENT COMPOUND / CNS ACTIVE." [1]

  • Consolidation: Deposit into the Solid Waste Drum (Fiberboard/Poly) designated for incineration.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Context: Compound dissolved in mobile phase (e.g., Acetonitrile/Water) or reaction solvent.[1]

  • Solvent Compatibility Check:

    • Ensure the liquid stream is compatible with the Organic Waste drum (Halogenated vs. Non-Halogenated).

    • Note: If the solution is >90% water, segregate into Aqueous Waste .

  • pH Check (The Zwitterion Factor):

    • If the waste solution is highly acidic (pH < 2) or basic (pH > 12) due to workup, neutralize to pH 5–9 before adding to the central solvent carboy to prevent exothermic reactions or off-gassing in the drum.

  • Transfer:

    • Use a funnel with a splash guard.[1]

    • Rinse the original vessel with a small volume of solvent (Methanol is recommended for solubility) and add rinsate to the waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA standards for pharmaceutical intermediates.

DisposalWorkflowStartStart: Waste Identification4-Amino-4-(4-methoxyphenyl)butanoic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathBaggingDouble Bag (Polyethylene)Label: 'Potent Compound'SolidPath->BaggingSolventCheckSolvent Composition?LiquidPath->SolventCheckSolidDrumSolid Waste Drum(Fiberboard)Bagging->SolidDrumHighOrganic>10% Organic SolventSolventCheck->HighOrganicHighAqueous>90% AqueousSolventCheck->HighAqueousOrgDrumOrganic Waste Carboy(Halogenated or Non-Hal)HighOrganic->OrgDrumAqDrumAqueous Waste Carboy(Trace Organics)HighAqueous->AqDrumIncinerationDESTINATION:High-Temp Incineration(RCRA Approved)OrgDrum->IncinerationAqDrum->IncinerationSolidDrum->Incineration

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure final thermal destruction.

Regulatory Compliance & Safety Context

RCRA Classification (US EPA)

While 4-Amino-4-(4-methoxyphenyl)butanoic acid is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Pharmaceutical Hazardous Waste" framework (40 CFR Part 266 Subpart P) adopted by many institutions [2].[1]

  • Generator Status: As a research chemical, it is a "Commercial Chemical Product" when discarded.

  • Waste Code: If not contaminated with solvents, label as "Non-RCRA Regulated Chemical Waste" but manage it with the rigor of hazardous waste due to biological activity.

  • Subpart P: If your facility operates under EPA Subpart P, this compound is considered a "Non-Creditable Hazardous Waste Pharmaceutical" and must be incinerated [3].

Emergency Spill Response
  • Evacuate the immediate area if dust is airborne.[1][3]

  • PPE: Don nitrile gloves (double gloved), lab coat, and N95 respirator (minimum).[1]

  • Neutralization: Not required.

  • Cleanup:

    • Cover spill with wet paper towels to prevent dust generation.[1]

    • Scoop material into a waste bag.[1]

    • Wipe surface with 70% Ethanol followed by water.[1]

    • Dispose of all cleanup materials as Solid Chemical Waste .[1]

References

  • US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4] Federal Register.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Comprehensive Safety and Operational Guide: Handling 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Chemical Profiling As a Senior Application Scientist, I approach the handling of novel or unclassified active pharmaceutical ingredients (APIs) with a conservative, risk-averse methodology. 4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS: 65076-36-0)[1] is structurally classified as a substituted gamma-aminobutyric acid (GABA) derivative. Specifically, it is a gamma-aryl-GABA analog, sharing a structural backbone with neuroactive compounds like phenibut and baclofen, but featuring a lipophilic 4-methoxy substitution on the phenyl ring.

The Causality of Risk: The addition of the methoxy group significantly increases the molecule's lipophilicity compared to endogenous GABA. This structural modification theoretically enhances its ability to cross the blood-brain barrier (BBB). Consequently, exposure to even microscopic quantities of airborne powder via inhalation or mucosal absorption can lead to unintended central nervous system (CNS) modulation. Standard laboratory coats and safety glasses are fundamentally insufficient for this hazard profile; rigorous powder containment and specialized personal protective equipment (PPE) are mandatory[2].

2. Mandatory Personal Protective Equipment (PPE) Matrix To mitigate the risks associated with highly potent or neuroactive API particulates, the following PPE matrix must be strictly adhered to. This data synthesizes standard high-potency API (HPAPI) handling protocols and OSHA hazard communication standards[3].

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory P100 Particulate Respirator or PAPRThe dry powder form presents a severe inhalation hazard. P100 filters block 99.97% of airborne particulates, preventing mucosal deposition of the neuroactive agent.
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 8 mil)Prevents dermal permeation. Double-gloving creates a self-validating system: it allows the safe removal of a contaminated outer layer while maintaining a sterile barrier during doffing.
Eye/Face Chemical Splash GogglesProtects ocular mucosa from airborne particulates and accidental solvent splashes during the solubilization phase.
Body Disposable Tyvek® Sleeves & Fluid-Resistant Lab CoatPrevents particulate accumulation on street clothes, mitigating the risk of secondary, chronic exposure outside the controlled laboratory environment.

3. Experimental Protocol: Safe Handling and Solubilization This step-by-step methodology ensures a self-validating system where each step inherently checks the safety of the previous one.

Phase 1: Pre-Operation and Donning

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Hood is operational with a verified inward airflow of at least 0.5 m/s (100 fpm).

  • Don PPE Sequentially: Wash hands

    
     Inspect PPE for defects 
    
    
    
    Don lab coat and Tyvek sleeves
    
    
    Don P100 respirator (perform user seal check)
    
    
    Don chemical splash goggles
    
    
    Don inner 4-mil nitrile gloves
    
    
    Don outer 8-mil nitrile gloves. Pull the outer gloves over the cuffs of the Tyvek sleeves to create a continuous barrier.

Phase 2: Weighing and Closed-System Transfer 3. Prepare the Environment: Place an anti-static weighing mat inside the BSC. Use only anti-static spatulas to prevent powder aerosolization caused by static repulsion. 4. Weighing: Weigh the 4-Amino-4-(4-methoxyphenyl)butanoic acid directly into a tared, sealable vessel (e.g., a volumetric flask or a centrifuge tube with an integrated O-ring cap). 5. In-Situ Solubilization (Critical Step): Never remove dry API powder from the containment hood. Add your primary solvent (e.g., DMSO, dilute HCl, or aqueous buffer) directly to the vessel while still inside the BSC. Cap the vessel tightly. This transitions the hazard from an uncontrollable airborne particulate to a controllable liquid solution.

Phase 3: Decontamination and Doffing 6. Surface Decontamination: Wipe down the exterior of the sealed vessel and all spatulas with a wipe dampened with an appropriate solvent (e.g., 70% ethanol or isopropyl alcohol), followed by a damp water wipe. 7. Doff PPE Sequentially: Remove outer gloves (turning them inside out) and discard


 Remove goggles 

Remove respirator

Remove lab coat

Remove inner gloves

Wash hands thoroughly with soap and water.

4. Spill Response & Disposal Plan Spill Response: If a powder spill occurs inside the hood, do not dry sweep . Dry sweeping aerosolizes the API. Instead, cover the spill with absorbent pads and gently pour a solubilizing solvent (or water with a surfactant) over the pads to wet the powder. Carefully wipe up the wet material and place it in a hazardous waste container.

Disposal Plan: 4-Amino-4-(4-methoxyphenyl)butanoic acid and any contaminated consumables (wipes, outer gloves, empty vials) must be treated as regulated hazardous waste.

  • Segregation: Store this waste separately from strong oxidizers and strong acids to prevent exothermic reactions.

  • Regulatory Compliance: Label the container clearly as "Toxic Organic Solid Waste (GABA Derivative)". Manage and dispose of the waste within 90 days in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 262.34)[4].

5. Operational Workflow Visualization

PPE_Workflow Start Hazard Identification: Neuroactive API Particulates EngControl Engineering Controls: Class II BSC / Powder Hood Start->EngControl Dictates Primary Containment PPE_Don Don PPE: P100, Double Gloves, Goggles EngControl->PPE_Don Verified Airflow (≥100 fpm) Weighing Weighing & Solubilization (Closed System Transfer) PPE_Don->Weighing PPE Secured Decon Decontamination of Surfaces & Tools Weighing->Decon Wet-Solubilization Complete PPE_Doff Doffing & RCRA Waste Segregation Decon->PPE_Doff Area Secured

Fig 1: Logical workflow for handling neuroactive API particulates from hazard ID to disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-4-(4-methoxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-4-(4-methoxyphenyl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.